molecular formula C9H8N2O3 B1371899 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000341-34-3

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1371899
CAS No.: 1000341-34-3
M. Wt: 192.17 g/mol
InChI Key: DLVKICABULMZPQ-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKICABULMZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646760
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-34-3
Record name 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid discovery and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Rationale and Synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid

Abstract: The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive exploration of this compound (CAS 1000341-34-3), a key heterocyclic building block. While the primary literature detailing its initial discovery is not prominently available, its structural components suggest significant potential as an intermediate in drug discovery programs. This document outlines the strategic importance of this molecular framework and presents a plausible, literature-derived synthetic pathway, offering field-proven insights into the experimental rationale and methodologies required for its preparation.

Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Core

The fusion of a pyrrole ring with a pyridine nucleus creates the azaindole system, a bioisostere of indole that has proven exceptionally valuable in drug development. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site, which can be crucial for molecular recognition at biological targets. Specifically, the 1H-pyrrolo[3,2-c]pyridine scaffold has been integral to the development of potent anticancer agents. Derivatives have been designed as colchicine-binding site inhibitors that disrupt tubulin polymerization, a key mechanism in arresting cell mitosis.[1][2] The inherent planarity and electronic properties of this scaffold make it an ideal platform for constructing molecules that can effectively interact with ATP-binding sites in kinases or other critical protein domains.

The title compound, this compound, combines three key functional motifs on this privileged core:

  • A 4-Methoxy Group: This electron-donating group can modulate the electronic character of the pyridine ring, influence metabolic stability, and provide a potential vector for further functionalization.

  • A 3-Carboxylic Acid Group: This serves as a versatile synthetic handle for amide bond formation, allowing for the facile coupling of various amines and extending the molecular structure to explore structure-activity relationships (SAR).

  • An N-H Pyrrole Moiety: This site acts as a hydrogen bond donor, a critical feature for anchoring ligands into the hinge region of many protein kinases.

A Proposed Retrosynthetic Analysis and Strategy

In the absence of a definitive published discovery, a logical synthetic route can be devised based on established methodologies for constructing substituted azaindoles. The most pertinent precedent is the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, which employs a strategy of building the pyrrole ring onto a pre-functionalized pyridine core.[1][2] Our retrosynthetic approach adopts this core logic.

The primary disconnection is at the C-N and C-C bonds of the pyrrole ring, tracing the molecule back to a suitably substituted 4-nitropyridine derivative. This strategy is advantageous as it allows for the early introduction of the crucial 4-methoxy substituent onto a commercially available pyridine starting material.

G Target This compound Intermediate1 Ethyl 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Target->Intermediate1 Saponification Intermediate2 (E)-Ethyl 2-(2-methoxy-4-nitropyridin-3-yl)-3-(dimethylamino)acrylate Intermediate1->Intermediate2 Reductive Cyclization Intermediate3 3-Methyl-2-methoxy-4-nitropyridine Intermediate2->Intermediate3 Condensation (Bredereck's Reagent) Intermediate4 2-Chloro-3-methyl-4-nitropyridine Intermediate3->Intermediate4 Nucleophilic Substitution (NaOMe) StartingMaterial 2-Chloro-3-methyl-4-nitropyridine N-oxide Intermediate4->StartingMaterial Deoxygenation (PCl3)

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Pathway and Experimental Protocols

This section details a plausible multi-step synthesis designed to be robust and adaptable, drawing from established chemical transformations in heterocyclic chemistry.

G cluster_0 Synthesis Workflow Start 2-Chloro-3-methyl-4-nitropyridine N-oxide Step1_reagent PCl3 Toluene Product1 Intermediate 1: 2-Chloro-3-methyl-4-nitropyridine Start->Product1 Deoxygenation Step1_reagent->Product1 Step2_reagent NaOMe MeOH Product2 Intermediate 2: 3-Methyl-2-methoxy-4-nitropyridine Product1->Product2 SNAr Step2_reagent->Product2 Step3_reagent Bredereck's Reagent DMF Product3 Intermediate 3: (E)-Ethyl 2-(2-methoxy-4-nitropyridin-3-yl) -3-(dimethylamino)acrylate Product2->Product3 Condensation Step3_reagent->Product3 Step4_reagent Fe, AcOH or H2, Pd/C Product4 Intermediate 4: Ethyl 4-Methoxy-1H-pyrrolo[3,2-c] pyridine-3-carboxylate Product3->Product4 Reductive Cyclization Step4_reagent->Product4 Step5_reagent 1. NaOH (aq) 2. HCl (aq) FinalProduct Final Product: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine -3-carboxylic acid Product4->FinalProduct Saponification Step5_reagent->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Step 1: Deoxygenation of 2-Chloro-3-methyl-4-nitropyridine N-oxide
  • Causality & Rationale: The synthesis begins with a commercially available N-oxide. The N-oxide group serves to activate the pyridine ring for nitration at the 4-position but must be removed to proceed. Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for the deoxygenation of pyridine N-oxides. The reaction proceeds via an attack of the N-oxide oxygen on the phosphorus atom, followed by elimination.

  • Experimental Protocol:

    • Suspend 2-Chloro-3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous toluene (10 mL/g).

    • Cool the suspension to 0 °C in an ice bath.

    • Add phosphorus trichloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly pouring it onto crushed ice and basifying with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1 .

Step 2: Nucleophilic Aromatic Substitution to Install the Methoxy Group
  • Causality & Rationale: The nitro group at the 4-position and the ring nitrogen strongly activate the 2-position towards nucleophilic aromatic substitution (SNAr). This allows for the efficient displacement of the chloride with a methoxide anion, generated from sodium methoxide. This step is critical for installing the required 4-methoxy (now at the 2-position of the pyridine precursor) functionality early in the sequence.

  • Experimental Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous methanol (15 mL/g).

    • Add a solution of sodium methoxide (1.5 eq, either as a solid or a solution in methanol) to the mixture.

    • Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring for completion.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers, and extract the aqueous phase with additional ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford Intermediate 2 .

Step 3: Condensation with Bredereck's Reagent
  • Causality & Rationale: The methyl group at the 3-position is now activated by the adjacent nitro group, making its protons acidic. This allows for condensation with an electrophilic C1 source to build the framework for the pyrrole ring. tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) is a superior reagent for this transformation, reacting with the activated methyl group to form an enamine intermediate, which is a direct precursor for the pyrrole ring.

  • Experimental Protocol:

    • Dissolve Intermediate 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g).

    • Add Bredereck's reagent (1.5 eq).

    • Heat the mixture to 100-110 °C for 12-16 hours.

    • Cool the reaction mixture and remove the DMF under high vacuum.

    • The resulting crude oil, Intermediate 3 , is often of sufficient purity to be carried forward directly into the next step without extensive purification.

Step 4: Reductive Cyclization to Form the Pyrrolo[3,2-c]pyridine Core
  • Causality & Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which spontaneously undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine. Catalytic hydrogenation (H₂ over Pd/C) or reduction with a metal in acid (e.g., iron powder in acetic acid) are both effective methods. The choice depends on substrate compatibility and scale; iron in acetic acid is often robust and cost-effective.[1][2]

  • Experimental Protocol (Using Iron):

    • Dissolve the crude Intermediate 3 (1.0 eq) in a mixture of acetic acid and ethanol (3:1, 20 mL/g).

    • Add iron powder (5.0 eq) portion-wise, as the reaction can be exothermic.

    • Heat the suspension to 80 °C for 1-2 hours.

    • Upon completion, cool the mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate. Purify the residue by column chromatography on silica gel to yield Intermediate 4 .

Step 5: Saponification to the Final Carboxylic Acid
  • Causality & Rationale: The final step is a standard ester hydrolysis (saponification) to unmask the carboxylic acid. Sodium hydroxide is used to cleave the ethyl ester, forming the sodium carboxylate salt. Subsequent acidification protonates the salt to yield the final product.

  • Experimental Protocol:

    • Dissolve Intermediate 4 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 20 mL/g).

    • Add aqueous sodium hydroxide (2.0 M, 3.0 eq).

    • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M hydrochloric acid, which should induce precipitation of the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, This compound .

Data Summary and Characterization

While specific experimental data for the title compound is not available in the public literature, the following table summarizes the key materials for the proposed synthesis.

Compound NameStructureMolecular FormulaMW ( g/mol )Role
2-Chloro-3-methyl-4-nitropyridine N-oxide(Structure not shown)C₆H₅ClN₂O₃188.57Starting Material
Phosphorus trichloridePCl₃PCl₃137.33Reagent
Sodium methoxideNaOMeCH₃NaO54.02Reagent
Bredereck's Reagenttert-Butoxybis(dimethylamino)methaneC₉H₂₂N₂O174.28Reagent
Iron PowderFeFe55.85Reagent
Final Product (Structure of title compound) C₉H₈N₂O₃ 192.17 Target Molecule

Conclusion

This compound represents a strategically important building block for medicinal chemistry, leveraging the privileged 5-azaindole scaffold. Although its formal discovery and synthesis are not prominently documented, a robust and logical synthetic pathway can be constructed from fundamental principles of heterocyclic chemistry and by drawing upon established literature precedents. The proposed route, beginning from a functionalized pyridine N-oxide, offers a clear and rational approach for its laboratory-scale preparation. This guide provides the necessary technical framework and scientific rationale for researchers and drug development professionals to synthesize and utilize this valuable intermediate in their discovery programs.

References

  • Appchem. this compound | 1000341-34-3. Available from: [Link]

  • Google Patents.CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents.WO2011060216A1 - Substituted azaindoles.
  • PubChem. 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • NIH National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • Google Patents.A kind of azaindole compound and its preparation method and application.
  • Google Patents.WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Google Patents.CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Google Patents. UNITED STATES PATENT OFFICE. Available from: [Link]

  • Google Patents. United States Patent 19. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS No. 1000341-34-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established analytical methodologies, data from structurally related compounds, and computational predictions. We present a proposed synthetic route, detailed protocols for the experimental determination of key physicochemical parameters, and an analysis of expected spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction and Molecular Overview

This compound belongs to the pyrrolopyridine class of compounds, which are known to exhibit a wide range of biological activities.[1] The fusion of a pyrrole ring to a pyridine core creates a scaffold that is a key feature in numerous pharmacologically active molecules.[2] The specific substitutions of a methoxy group at the 4-position and a carboxylic acid at the 3-position are expected to significantly influence the molecule's solubility, acidity, and ability to interact with biological targets. Understanding these fundamental physicochemical properties is a critical first step in the drug development pipeline, impacting formulation, pharmacokinetics, and pharmacodynamics.

This guide provides a foundational understanding of this molecule by outlining its core identifiers, predicted properties, and the robust experimental methodologies required for their validation.

Molecular Identifiers

A consistent and accurate identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1000341-34-3[3][4]
Molecular Formula C₉H₈N₂O₃[3][4]
Molecular Weight 192.17 g/mol [3][4]
IUPAC Name This compound
Canonical SMILES COC1=NC=CC2=C1C(=CN2)C(=O)O[3]
InChIKey DLVKICABULMZPQ-UHFFFAOYSA-N[4]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.8,0!"]; C3a [label="C", pos="0.5,0!"]; N4 [label="N", pos="-0.8,0!"]; C5 [label="C", pos="-1.3,1.5!"]; C6 [label="C", pos="-0.5,2.5!"]; C7 [label="C", pos="0.8,2.5!"]; H_N1 [label="H", pos="-0.5,1.5!"];

// Substituents on the core C_methoxy [label="C", pos="-2.6,1.5!"]; O_methoxy [label="O", pos="-2.1,0.5!"]; H3_methoxy [label="H3", pos="-3.1,2.0!"];

C_carboxy [label="C", pos="3.1,0!"]; O1_carboxy [label="O", pos="3.6,-0.8!"]; O2_carboxy [label="O", pos="3.6,0.8!"]; H_carboxy [label="H", pos="4.1,-0.4!"];

// Edges for the pyrrolopyridine core edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C3a -- C7; N1 -- H_N1 [style=dashed];

// Edges for substituents C5 -- O_methoxy; O_methoxy -- C_methoxy; C_methoxy -- H3_methoxy;

C3 -- C_carboxy; C_carboxy -- O1_carboxy [style=double]; C_carboxy -- O2_carboxy; O2_carboxy -- H_carboxy [style=dashed];

// Dummy nodes for positioning labels label_N1 [label="1", pos="-0.3,1.8!"]; label_C2 [label="2", pos="1.6,1.8!"]; label_C3 [label="3", pos="2.1,0.3!"]; label_C3a [label="3a", pos="0.2,-0.3!"]; label_N4 [label="4", pos="-1.1,0.3!"]; label_C5 [label="5", pos="-1.6,1.8!"]; label_C6 [label="6", pos="-0.5,2.8!"]; label_C7 [label="7", pos="1.1,2.8!"];

}

Caption: Molecular structure of this compound.

Synthesis Pathway

While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be constructed based on established methodologies for analogous pyrrolopyridine derivatives.[2][5] The proposed pathway involves the construction of the pyrrolopyridine core followed by functional group manipulations.

Proposed Synthetic Protocol

A potential synthetic approach could commence with a substituted pyridine precursor, leading to the formation of the fused pyrrole ring, and culminating in the introduction of the carboxylic acid functionality. The following is a conceptual step-by-step protocol:

  • Nitration of a Pyridine Precursor: Start with a suitable 2-chloro-3-methoxypyridine. Nitration at the 4-position can be achieved using a mixture of nitric and sulfuric acid.

  • Displacement of the Chloro Group: The chloro group can be displaced with an amine, for instance, by reacting the nitropyridine with benzylamine.

  • Reductive Cyclization: The nitro group is then reduced, for example using iron in acetic acid, which would be followed by an intramolecular cyclization to form the pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine core.

  • Formylation: The 3-position of the pyrrolopyridine core can be formylated using a Vilsmeier-Haack reaction (POCl₃ and DMF).

  • Oxidation: The introduced aldehyde at the 3-position can then be oxidized to the corresponding carboxylic acid using a mild oxidizing agent like sodium chlorite.

  • Deprotection: If a protecting group was used on the pyrrole nitrogen (e.g., benzyl), it would be removed in the final step, for instance, by hydrogenolysis.

Synthesis_Workflow cluster_start Starting Material cluster_core_formation Core Formation cluster_functionalization Functionalization cluster_final Final Product A 2-chloro-3-methoxypyridine B Nitration A->B HNO₃, H₂SO₄ C Amination B->C Amine D Reductive Cyclization C->D Fe, Acetic Acid E Vilsmeier-Haack Formylation D->E POCl₃, DMF F Oxidation to Carboxylic Acid E->F NaClO₂ G This compound F->G

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties: Predicted and Experimental Approaches

The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems. Below, we present a combination of computationally predicted values and the established experimental protocols for their determination.

Predicted Physicochemical Data

In the absence of experimental data, computational models provide valuable estimations. It is crucial to note that these are theoretical values and require experimental validation.

PropertyPredicted ValueSource
XlogP 1.1[6]
Topological Polar Surface Area (TPSA) 75.2 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
pKa (strongest acidic) ~4.5 (Carboxylic Acid)General Chemical Knowledge
pKa (strongest basic) ~3.0 (Pyridine Nitrogen)General Chemical Knowledge
Experimental Determination of Physicochemical Properties

The following section details the standard, validated experimental protocols for determining the key physicochemical properties of a novel compound like this compound.

  • Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.

  • Methodology (Capillary Method):

    • A small, dry sample of the compound is packed into a capillary tube.

    • The tube is placed in a melting point apparatus.

    • The temperature is increased slowly, and the range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

  • Principle: Solubility, particularly aqueous solubility, is a critical factor for drug absorption and distribution.

  • Methodology (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Principle: The pKa values determine the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.

  • Methodology (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the inflection point(s) of the titration curve.

pKa_Determination_Workflow A Dissolve compound in water/cosolvent B Titrate with standardized acid/base A->B C Monitor pH with calibrated meter B->C D Plot pH vs. Volume of Titrant C->D E Determine pKa from inflection point(s) D->E

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for the title compound are not available, we can predict the key features based on its structure and data from related molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants would be characteristic of the 5-azaindole scaffold.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift. The methoxy carbon would be observed in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

  • A strong C=O stretching vibration around 1700-1725 cm⁻¹.

  • C-O stretching of the methoxy group around 1250 cm⁻¹.

  • N-H stretching from the pyrrole ring around 3300-3500 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.

  • Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the compound would likely show a prominent protonated molecule [M+H]⁺ at m/z 193.06. A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive framework for its synthesis and physicochemical characterization. While direct experimental data is currently limited, the outlined protocols and predicted properties offer a solid foundation for future research and development. The experimental validation of the properties discussed herein is a crucial next step in unlocking the full potential of this promising scaffold.

References

  • Appchem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved January 18, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0016950). Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine. Retrieved January 18, 2026, from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300589. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • National Institutes of Health. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8563-8591. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4). Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2015). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved January 18, 2026, from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(7), 1735. [Link]

  • PubChem. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved January 18, 2026, from [Link]

  • ChemSrc. (n.d.). Thieno[3,2-c]pyridine-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-34-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine nucleus, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its versatile biological activities. Its structural resemblance to purine has positioned it as a privileged pharmacophore, particularly in the development of kinase inhibitors. This guide provides a comprehensive technical overview of a specific, promising derivative: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. While extensive public data on this particular molecule is nascent, this document synthesizes available information on its chemical properties, plausible synthetic routes based on established methodologies for related compounds, and the therapeutic potential suggested by the activities of its structural analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and the broader class of pyrrolo[3,2-c]pyridine derivatives.

Core Compound Profile

Chemical Identity
PropertyValue
Chemical Name This compound[1][2][3]
CAS Number 1000341-34-3[1][2][3]
Molecular Formula C₉H₈N₂O₃[1][2][3]
Molecular Weight 192.17 g/mol [1][3]
Alternate Names 4-Methoxy-5-azaindole-3-carboxylic acid[3]
Structural Representation

Caption: Chemical structure of this compound.

Synthetic Pathways: A Proposed Methodology

Proposed Synthetic Scheme

synthesis_workflow start Starting Material: 2-Methyl-3-nitro-4-methoxypyridine step1 Condensation with Diethyl Oxalate start->step1 intermediate1 Ethyl 4-methoxy-3-nitro-2-pyridinepyruvate step1->intermediate1 step2 Reductive Cyclization (e.g., H2/Pd-C) intermediate1->step2 intermediate2 Ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate step2->intermediate2 step3 Saponification (e.g., NaOH or LiOH) intermediate2->step3 product Final Product: This compound step3->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Condensation to form Ethyl 4-methoxy-3-nitro-2-pyridinepyruvate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add 2-methyl-3-nitro-4-methoxypyridine.

  • Slowly add diethyl oxalate at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to form Ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

  • Dissolve the purified ethyl 4-methoxy-3-nitro-2-pyridinepyruvate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclized product.

Step 3: Saponification to yield this compound

  • Dissolve the crude ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system to obtain the pure this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions, solvents, and purification methods.

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively documented in publicly accessible literature, the therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold is well-established, primarily in the field of oncology.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The pyrrolo[3,2-c]pyridine core is a known hinge-binding motif for many protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

  • FMS Kinase Inhibition: Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase (CSF-1R). FMS kinase is overexpressed in various cancers, including ovarian, prostate, and breast cancer, making it a valuable therapeutic target.

  • MPS1 Kinase Inhibition: The monopolar spindle 1 (MPS1) kinase is another crucial target in oncology due to its role in the spindle assembly checkpoint. Orally bioavailable inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed and have demonstrated potent and selective inhibition of MPS1.[5]

Disruption of Microtubule Dynamics

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[6][7] By binding to tubulin, these compounds can disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action is a clinically validated strategy for cancer treatment.

Other Potential Therapeutic Applications

The versatility of the pyrrolo[3,2-c]pyridine scaffold extends beyond oncology. Research into related structures has suggested potential applications in other therapeutic areas:

  • TRPA1 Antagonism: 4-Aryloxy-1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, which is implicated in pain and inflammation.

  • Central Nervous System (CNS) Disorders: The general class of pyrrolopyridines has been explored for the treatment of CNS diseases.

The methoxy and carboxylic acid functional groups on the core of this compound offer valuable handles for further chemical modification and library development. These groups can be leveraged to fine-tune the compound's physicochemical properties, target affinity, and pharmacokinetic profile.

Future Directions and Research Opportunities

The lack of extensive public data on this compound presents a significant opportunity for novel research and development.

Elucidation of Biological Targets and Mechanism of Action
  • Kinase Profiling: A comprehensive kinase screening panel would be instrumental in identifying the primary kinase targets of this compound and determining its selectivity profile.

  • Cell-Based Assays: Evaluating the compound's anti-proliferative activity against a diverse panel of cancer cell lines is a crucial next step. Subsequent mechanistic studies could include cell cycle analysis, apoptosis assays, and investigation of effects on key signaling pathways.

  • Tubulin Polymerization Assays: To explore its potential as a microtubule-targeting agent, in vitro tubulin polymerization assays would be highly informative.

Structure-Activity Relationship (SAR) Studies

The carboxylic acid and methoxy groups provide ideal starting points for SAR studies.

SAR_diagram core This compound r1 Modification of Carboxylic Acid (e.g., esterification, amidation) core->r1 R1 r2 Modification of Methoxy Group (e.g., ether analogs) core->r2 R2 r3 Substitution on the Pyrrole Nitrogen core->r3 R3 r4 Substitution on the Pyridine Ring core->r4 R4

Caption: Potential sites for Structure-Activity Relationship (SAR) studies.

  • Carboxylic Acid Modifications: Conversion to esters or amides could improve cell permeability and oral bioavailability.

  • Methoxy Group Analogs: Exploring other alkoxy or aryloxy groups at the 4-position could modulate target affinity and selectivity.

  • Pyrrole and Pyridine Ring Substitutions: Introducing substituents on the pyrrole nitrogen or other positions of the pyridine ring could further optimize the compound's properties.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally important class of pyrrolopyridines. Its core scaffold is associated with potent and diverse biological activities, particularly in the realm of oncology. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a roadmap for future research. The elucidation of its specific biological targets and a thorough investigation of its therapeutic potential through rigorous preclinical studies are warranted and could lead to the development of novel therapeutics.

References

  • Frydman, B., Reil, S. J., Boned, J., & Rapoport, H. (1968). Synthesis of Substituted 4- and 6-Azaindoles. The Journal of Organic Chemistry, 33(10), 3762–3767. [Link]

  • Appchem. (n.d.). This compound | 1000341-34-3. Retrieved from [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 13(4), 75. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Organic letters, 8(15), 3307-3310. [Link]

  • Collins, I., Caldwell, J. J., Andre, F., Arris, C. E., Arts, J., Colclough, N., ... & Garrett, M. D. (2014). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of medicinal chemistry, 57(5), 1844-1858. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Privileged Scaffold

The quest for novel chemical entities with potent and selective biological activities is the cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine scaffold has emerged as a "privileged" structure, a recurring motif in a multitude of biologically active compounds. This guide focuses on a specific, yet largely unexplored derivative: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid . While direct extensive research on this particular molecule is nascent, a comprehensive analysis of its structural analogs and the broader class of pyrrolopyridines provides a compelling rationale for its investigation as a promising therapeutic agent. This document will serve as a technical deep-dive into the predicated biological activities, potential mechanisms of action, and a strategic roadmap for the preclinical evaluation of this compound.

The Pyrrolo[3,2-c]pyridine Core: A Locus of Diverse Biological Activity

The pyrrolo[3,2-c]pyridine bicyclic system, an isomer of azaindole, is a versatile pharmacophore. Its unique electronic distribution and rigid, planar structure make it an ideal backbone for designing molecules that can interact with high affinity and specificity to various biological targets. A survey of the scientific literature and patent landscape reveals a broad spectrum of pharmacological properties associated with this core, including but not limited to:

  • Anticancer Activity: Derivatives have shown significant efficacy as inhibitors of tubulin polymerization, acting on the colchicine-binding site to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

  • Kinase Inhibition: The pyrrolopyridine scaffold is a well-established hinge-binding motif for various protein kinases. This has led to the development of potent inhibitors of Janus kinases (JAKs) and Serum/glucocorticoid-regulated kinase 1 (SGK-1), crucial mediators in immunology and metabolic diseases.[3][4][5]

  • Ion Channel Modulation: Specific derivatives have been identified as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in nociception and inflammatory pain.[6]

  • Broad-Spectrum Applications: The larger family of pyrrolopyridines has demonstrated a wide array of biological effects, including analgesic, sedative, antidiabetic, antimycobacterial, and antiviral properties.[7][8][9]

The inherent versatility of the pyrrolo[3,2-c]pyridine nucleus, therefore, positions this compound as a high-potential starting point for drug discovery programs.

Deconstructing the Subject Molecule: A Rationale for Predicted Activity

The specific substitutions on the this compound molecule are not arbitrary; they are key to its potential biological profile.

  • The 4-Methoxy Group: This electron-donating group can significantly influence the electronic properties of the pyridine ring, potentially enhancing its ability to form crucial hydrogen bonds with target proteins. In the context of kinase inhibition, a methoxy group in this position can be pivotal for achieving selectivity.

  • The 3-Carboxylic Acid Group: This functional group provides a strong hydrogen bond donor and acceptor, and a potential point for salt formation to improve solubility and pharmacokinetic properties. It can also serve as a key interaction point within a protein's active site or as a handle for further chemical modification and the development of prodrugs. The presence of a carboxylic acid has been noted as important for the activity of some related compounds.[8]

Based on these features and the known activities of its analogs, we can postulate several high-probability biological targets for this molecule.

Postulated Mechanism of Action I: Anticancer Activity via Tubulin Polymerization Inhibition

A compelling hypothesis for the biological activity of this compound is the inhibition of tubulin polymerization. Recent studies on structurally related 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer activity through this mechanism.[1][2]

The Causality of Experimental Design

To validate this hypothesis, a logical, stepwise experimental approach is necessary. The primary objective is to ascertain whether the compound directly interacts with tubulin and affects its polymerization dynamics, and subsequently, to determine the downstream cellular consequences.

Experimental Workflow: From Molecular Interaction to Cellular Fate

G cluster_0 In Vitro Validation cluster_1 Cellular Consequence A Tubulin Polymerization Assay B Immunofluorescence Microscopy A->B Confirm Cellular Effect D Cell Viability Assays (MTT) A->D Correlate with Cytotoxicity C Molecular Docking C->A Predict Binding Mode E Cell Cycle Analysis (Flow Cytometry) D->E Investigate Growth Arrest F Apoptosis Assay (Annexin V/PI) E->F Determine Cell Fate

Caption: Experimental workflow for validating tubulin polymerization inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Objective: To determine the direct effect of this compound on the polymerization of purified tubulin.

  • Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (100 mM stock)

    • Test compound (10 mM stock in DMSO)

    • Positive control (Colchicine or Combretastatin A-4)

    • Negative control (DMSO)

    • Temperature-controlled spectrophotometer/plate reader (340 nm)

  • Procedure:

    • Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

    • In a pre-chilled 96-well plate, add 5 µL of the compound dilutions.

    • Add 95 µL of the tubulin solution to each well.

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

    • Data Analysis: Plot absorbance vs. time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control. Calculate IC₅₀ values.

Protocol 2: Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[1][2]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compound (serial dilutions)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidic isopropanol)

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with increasing concentrations of the test compound and incubate for 48-72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Postulated Mechanism of Action II: Kinase Inhibition

The structural similarity of the pyrrolo[3,2-c]pyridine core to known kinase inhibitors suggests that this compound could target the ATP-binding site of specific protein kinases. Potential targets include JAK family members, crucial for cytokine signaling in immune responses, and SGK-1, involved in cell proliferation and electrolyte balance.[3][4][5]

The Rationale for Kinase Panel Screening

An efficient initial approach is to screen the compound against a broad panel of kinases to identify potential targets. This unbiased method provides a comprehensive overview of the compound's selectivity profile.

Experimental Workflow: From Broad Screening to Cellular Target Engagement

G cluster_0 Initial Screening cluster_1 Cellular Validation A Broad Kinase Panel Screen B IC50 Determination for Hits A->B Identify Primary Targets C Western Blot for Phospho-Substrates B->C Confirm Target Inhibition D Cell-Based Reporter Assay C->D Validate Downstream Signaling

Caption: Workflow for identifying and validating kinase inhibition.

Detailed Experimental Protocol

Protocol 3: In Vitro Kinase Inhibition Assay (Example: JAK3)

  • Objective: To quantify the inhibitory activity of the compound against a specific kinase.

  • Materials:

    • Recombinant human JAK3 enzyme

    • Specific peptide substrate for JAK3

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (serial dilutions)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare the kinase reaction by adding the JAK3 enzyme, peptide substrate, and assay buffer to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, which correlates with kinase activity.

    • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Quantitative Data Summary

While no direct experimental data exists for this compound, the following table summarizes the reported activities of a highly potent anticancer derivative from the same structural class, designated as Compound 10t .[1][2] This data serves as a benchmark for the potential efficacy of the title compound.

Assay Cell Line Reported IC₅₀ (µM) of Compound 10t
Antiproliferative Activity HeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21
Tubulin Polymerization Inhibition In Vitro AssayPotent inhibition at 3 µM and 5 µM

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of established pharmacophores and unexplored chemical space. The robust biological activities of its close analogs, particularly in the realms of oncology and immunology, provide a strong impetus for its synthesis and comprehensive biological evaluation. The experimental workflows and protocols detailed in this guide offer a clear and scientifically rigorous path forward.

Future research should focus on:

  • Chemical Synthesis: Development of an efficient and scalable synthetic route.

  • In Vitro Profiling: Execution of the proposed assays to determine its primary biological targets and potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize activity and selectivity.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer or inflammatory diseases.

The exploration of this compound represents a promising opportunity to uncover novel therapeutic agents with the potential to address significant unmet medical needs.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Methoxy-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Blumenkopf, T. A., Flanagan, M. E., & Munchhof, M. J. (2007). Pyrrolo[2,3-d]pyrimidine compounds (U.S. Patent No. 7,265,221 B2). U.S. Patent and Trademark Office.
  • Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. (2015). ResearchGate. Available at: [Link]

  • Adams, et al. (2006). 1h-pyrrolo[2,3-b]pyridines (Patent No. WO2006063167A1). Google Patents.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301822. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. Available at: [Link]

Sources

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as a Putative Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

Executive Summary

This compound is a novel small molecule belonging to the pyrrolopyridine class of heterocyclic compounds. While direct, peer-reviewed literature on its specific mechanism of action is not extensively available, patent literature identifies it as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This guide synthesizes the available information to propose a detailed mechanism of action, grounded in the well-established role of IDO1 in immunomodulation and disease pathogenesis. This document will explore the IDO1 pathway, the molecular basis for its inhibition by compounds of this class, and the experimental methodologies required to validate this mechanism.

Introduction to this compound

This compound is a structurally distinct molecule featuring a fused pyrrolopyridine core, a methoxy group, and a carboxylic acid moiety. While its broader pharmacological profile is not fully elucidated in the public domain, its structural alerts and inclusion in patent filings strongly suggest a targeted mechanism of action. The pyrrolopyridine scaffold is a versatile pharmacophore found in a range of biologically active compounds, including kinase inhibitors and agents targeting other enzymes.[1][2][3][4] The focus of this guide is its putative role as an inhibitor of IDO1, a key enzyme in tryptophan metabolism with profound implications for immune regulation.

The Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway: A Central Regulator of Immune Tolerance

IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[5][6][7] This enzymatic activity has significant consequences for the immune system, primarily through two mechanisms:

  • Tryptophan Depletion: Tryptophan is an essential amino acid for T-lymphocyte proliferation and function.[8][9] IDO1-mediated depletion of local tryptophan levels leads to the arrest of T-cell proliferation and induction of anergy (a state of functional unresponsiveness).[10]

  • Accumulation of Immunosuppressive Metabolites: The downstream products of tryptophan catabolism, collectively known as kynurenines, have direct immunosuppressive effects.[11][12][13] Kynurenine and its derivatives can induce the apoptosis of effector T cells and promote the differentiation and activation of regulatory T cells (Tregs), which further dampen the immune response.[10][14]

Under normal physiological conditions, IDO1 plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[11][12][14] However, in the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[5][7][15] This upregulation of IDO1 activity creates an immunosuppressive shield that protects the tumor from immune-mediated destruction.[5][7][15]

Signaling Pathway of IDO1-Mediated Immunosuppression

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cells Immune Cells Tumor_Cell Tumor Cell IDO1_Enzyme IDO1 Upregulation Tumor_Cell->IDO1_Enzyme APC Antigen-Presenting Cell (APC) APC->IDO1_Enzyme T_Effector Effector T Cell T_Cell_Arrest Proliferation Arrest / Anergy T_Effector->T_Cell_Arrest T_Reg Regulatory T Cell (Treg) Treg_Activation Treg Activation T_Reg->Treg_Activation NK_Cell Natural Killer (NK) Cell Immune_Suppression Immune Suppression NK_Cell->Immune_Suppression IFN_gamma IFN-γ IFN_gamma->Tumor_Cell Induces IFN_gamma->APC Induces Tryptophan L-Tryptophan IDO1_Enzyme->Tryptophan Metabolizes Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Trp_Depletion Tryptophan Depletion Tryptophan->Trp_Depletion Kyn_Accumulation Kynurenine Accumulation Kynurenine->Kyn_Accumulation Trp_Depletion->T_Effector Causes Kyn_Accumulation->T_Reg Activates Kyn_Accumulation->NK_Cell Inhibits T_Cell_Arrest->Immune_Suppression Treg_Activation->Immune_Suppression

Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.

Proposed Mechanism of Action: Competitive Inhibition of IDO1

Based on its chemical structure and the known mechanisms of other small molecule IDO1 inhibitors, this compound likely functions as a competitive inhibitor of IDO1.[16][17][18] This proposed mechanism involves the following key interactions:

  • Active Site Binding: The pyrrolopyridine core and its substituents are predicted to bind within the active site of the IDO1 enzyme. The active site contains a heme cofactor that is essential for catalysis.

  • Competition with Tryptophan: By occupying the active site, the compound prevents the natural substrate, L-tryptophan, from binding. This competitive inhibition blocks the catalytic activity of the enzyme.

  • Reversibility: The inhibition is likely reversible, meaning the compound can associate and dissociate from the enzyme. The strength of this interaction is quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50).

The precise binding mode of this compound would need to be confirmed through co-crystallization studies with the IDO1 enzyme. However, molecular modeling and comparison with known IDO1 inhibitors can provide valuable insights into the specific interactions that contribute to its inhibitory potency.

Experimental Validation of the Mechanism of Action

A series of well-defined experiments are necessary to rigorously validate the proposed mechanism of action. These studies would progress from in vitro biochemical assays to cell-based models and potentially in vivo studies.

Experimental Workflow for Validating IDO1 Inhibition

Caption: A typical experimental workflow for validating an IDO1 inhibitor.

Detailed Experimental Protocols

4.1. Biochemical Assays

  • Objective: To determine the direct inhibitory effect of the compound on purified IDO1 enzyme activity.

  • Protocol:

    • Recombinant human IDO1 enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of L-tryptophan.

    • The production of N-formylkynurenine is monitored spectrophotometrically at 321 nm.[19][20]

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

  • Data Presentation:

CompoundIDO1 IC50 (nM)IDO2 IC50 (nM)TDO IC50 (nM)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Epacadostat (Reference) ~70>1000>1000

4.2. Cell-Based Assays

  • Objective: To confirm the compound's ability to inhibit IDO1 activity in a cellular context and reverse IDO1-mediated immunosuppression.

  • Protocol:

    • A human cancer cell line known to express IDO1 (e.g., SK-OV-3) is treated with interferon-gamma (IFN-γ) to induce IDO1 expression.[8][9]

    • The cells are then incubated with varying concentrations of the test compound.

    • The concentration of kynurenine in the cell culture supernatant is measured using LC-MS/MS or a colorimetric assay.[21]

    • To assess the functional consequence of IDO1 inhibition, a co-culture assay with T cells (e.g., Jurkat cells) can be performed.[8][9][22] The proliferation and activation of T cells in the presence of the IDO1-expressing cancer cells and the test compound are measured.

  • Data Presentation:

TreatmentKynurenine (µM)T-Cell Proliferation (%)
Control Baseline100
IFN-γ IncreasedDecreased
IFN-γ + Compound Dose-dependent decreaseDose-dependent rescue

Therapeutic Implications and Future Directions

The inhibition of IDO1 is a promising therapeutic strategy, particularly in the field of oncology.[5][15][23] By blocking the immunosuppressive activity of IDO1, inhibitors like this compound have the potential to:

  • Enhance Anti-Tumor Immunity: By restoring local tryptophan levels and reducing kynurenine production, IDO1 inhibitors can "release the brakes" on the immune system, allowing effector T cells and NK cells to recognize and eliminate cancer cells.[24][25][26]

  • Synergize with Other Immunotherapies: IDO1 inhibitors are being actively investigated in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to overcome resistance and improve response rates.[15][18][23]

Future research on this compound should focus on comprehensive preclinical and clinical development. This includes detailed pharmacokinetic and pharmacodynamic studies, evaluation in various tumor models, and ultimately, well-designed clinical trials to assess its safety and efficacy in patients.

Conclusion

While further research is required to fully characterize its biological activity, the available evidence strongly supports the hypothesis that this compound functions as an inhibitor of indoleamine 2,3-dioxygenase 1. Its potential to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a compelling candidate for further investigation as a novel cancer therapeutic. The experimental framework outlined in this guide provides a clear path for the validation of its mechanism of action and its progression through the drug development pipeline.

References

  • The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. MDPI. Available from: [Link]

  • Immunosuppression routed via the kynurenine pathway: a biochemical and pathophysiologic approach. PubMed. Available from: [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. Available from: [Link]

  • The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. PubMed Central. Available from: [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. Available from: [Link]

  • The kynurenine system and immunoregulation. PubMed. Available from: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available from: [Link]

  • Targeting the IDO1 pathway in cancer: from bench to bedside. springermedizin.de. Available from: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC - NIH. Available from: [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. NIH. Available from: [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). PubMed. Available from: [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. Available from: [Link]

  • IDO Believe in Immunotherapy. Clinical Cancer Research - AACR Journals. Available from: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. Available from: [Link]

  • Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway. Frontiers in Immunology. Available from: [Link]

  • The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. PMC - NIH. Available from: [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC - NIH. Available from: [Link]

  • IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Available from: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available from: [Link]

  • Strengthened immune defence against cancer. Informationsdienst Wissenschaft. Available from: [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available from: [Link]

  • Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. Available from: [Link]

  • Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. Available from: [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes. PMC - NIH. Available from: [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. PMC - PubMed Central. Available from: [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. PMC - PubMed Central. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]

  • Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. PMC - NIH. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PMC - NIH. Available from: [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available from: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets for the novel compound, 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. While direct biological data on this specific molecule is nascent, this document synthesizes existing knowledge on the broader pyrrolo[3,2-c]pyridine class to propose and detail robust strategies for target identification and validation. We will delve into the scientific rationale for investigating key target families, including protein kinases, cytoskeletal proteins, and ion channels. This guide will provide detailed, field-proven experimental protocols and data interpretation frameworks to empower researchers in their quest to elucidate the mechanism of action and therapeutic promise of this compound.

Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine core is a key pharmacophore found in numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling high-affinity interactions with a variety of biological targets. Derivatives of this scaffold have shown promise in oncology, inflammation, and neurology.[1][2] Notably, various substituted pyrrolo[3,2-c]pyridines have been identified as potent inhibitors of key cellular signaling molecules.[1][3][4]

This compound (CAS No. 1000341-34-3) is a novel analogue within this class.[5][6] Its unique substitution pattern, featuring a methoxy group at the 4-position and a carboxylic acid at the 3-position, suggests the potential for novel target engagement and a distinct pharmacological profile. This guide outlines a systematic approach to unraveling its therapeutic potential.

Potential Therapeutic Target Classes

Based on the established activities of the pyrrolo[3,2-c]pyridine scaffold, we will focus on three primary target classes for initial investigation:

  • Protein Kinases: A significant number of pyrrolo[3,2-c]pyridine derivatives have demonstrated potent kinase inhibitory activity.[1][7]

  • Tubulin and Microtubule Dynamics: The scaffold has been successfully employed to design potent inhibitors of tubulin polymerization.[3][8][9]

  • Ion Channels: Emerging research has pointed towards the interaction of this scaffold with ion channels.[4]

The following sections will detail the rationale and experimental strategies for each of these target classes.

Target Class I: Protein Kinases - The Oncogenic and Inflammatory Axis

Rationale:

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of various kinases. A notable example is the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[1][7] FMS kinase is overexpressed in several cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1] Furthermore, patents have been filed for 4H-pyrrolo[3,2-c]pyridin-4-one derivatives as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[10][11]

The structural features of this compound, particularly the presence of hydrogen bond donors and acceptors, make it a plausible candidate for interaction with the ATP-binding pocket of various kinases.

Experimental Workflow for Kinase Target Identification:

Caption: Kinase target identification workflow.

Detailed Experimental Protocols:

Protocol 3.1: Broad Kinase Panel Screening

  • Objective: To identify initial kinase hits from a large, diverse panel.

  • Procedure:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Screen this compound at a single high concentration (e.g., 10 µM) against a panel of at least 400 human kinases.

    • The assay should be based on a validated platform, such as radiometric (e.g., ³³P-ATP) or fluorescence-based methods.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase.

    • Identify "hits" as kinases with >50% inhibition at the screening concentration.

Protocol 3.2: IC50 Determination for Primary Hits

  • Objective: To determine the potency of the compound against the identified kinase hits.

  • Procedure:

    • Perform a 10-point dose-response curve for each hit kinase, starting from a high concentration (e.g., 100 µM) with serial dilutions.

    • Use the same assay format as the primary screen.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Potential Kinase Target Rationale from Scaffold Therapeutic Area
FMS (CSF-1R)Potent inhibition by other pyrrolo[3,2-c]pyridines.[1][7]Cancer, Inflammatory Disorders
Mutant EGFRInhibition by 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.[10]Non-Small Cell Lung Cancer
Other Tyrosine KinasesCommon targets for heterocyclic inhibitors.Various Cancers
Serine/Threonine KinasesBroadly implicated in disease.Multiple

Target Class II: Tubulin and Microtubule Dynamics - A Classic Anticancer Strategy

Rationale:

The microtubule cytoskeleton is a highly dynamic structure essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several natural products, such as colchicine and vinca alkaloids, exert their anticancer effects by binding to tubulin and interfering with microtubule polymerization. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors and have demonstrated potent antiproliferative activities against various cancer cell lines.[3][8][9] These compounds were shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

The planar, aromatic nature of the pyrrolo[3,2-c]pyridine core in this compound makes it a candidate for binding to the colchicine site on β-tubulin.

Experimental Workflow for Tubulin Targeting:

Caption: Tubulin targeting validation workflow.

Detailed Experimental Protocols:

Protocol 4.1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on tubulin polymerization.

  • Procedure:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add varying concentrations of this compound or a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm over time.

  • Data Analysis:

    • Compare the polymerization curves of the treated samples to the vehicle control.

    • Inhibition will be observed as a decrease in the rate and extent of polymerization.

Protocol 4.2: Immunofluorescence Staining of Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network in intact cells.

  • Procedure:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) on glass coverslips.

    • Treat the cells with different concentrations of the compound for a defined period (e.g., 24 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Observe changes in the microtubule structure. Disruption of the network, depolymerization, or formation of abnormal structures are indicative of tubulin targeting.

Target Class III: Ion Channels - Emerging Opportunities

Rationale:

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane and are involved in a wide range of physiological processes. The transient receptor potential ankyrin 1 (TRPA1) channel, a non-selective cation channel, is a known sensor of irritants and is implicated in pain, inflammation, and respiratory diseases. A series of 4-aryloxy-1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent TRPA1 antagonists.[4] This highlights the potential of the pyrrolo[3,2-c]pyridine scaffold to interact with ion channels.

The specific substitutions on this compound may confer selectivity for certain ion channels, representing a novel therapeutic avenue.

Experimental Workflow for Ion Channel Target Identification:

Caption: Ion channel target identification workflow.

Detailed Experimental Protocols:

Protocol 5.1: High-Throughput Electrophysiology Screening

  • Objective: To screen the compound against a panel of ion channels to identify initial hits.

  • Procedure:

    • Utilize an automated patch-clamp platform (e.g., Sophion QPatch, Nanion SyncroPatch).

    • Use cell lines stably expressing the ion channels of interest.

    • Screen this compound at a single concentration (e.g., 10 µM).

    • Apply a voltage protocol appropriate for each ion channel to elicit a current.

  • Data Analysis:

    • Measure the effect of the compound on the ion channel current (e.g., peak current, current density).

    • Identify hits as channels showing significant modulation (>30%) by the compound.

Conclusion and Future Directions

This technical guide provides a roadmap for the systematic identification of therapeutic targets for this compound. By leveraging the known biological activities of the broader pyrrolo[3,2-c]pyridine class, we have outlined focused, high-probability avenues of investigation. The detailed experimental protocols and workflows provide a robust framework for researchers to efficiently screen, validate, and characterize the mechanism of action of this promising compound. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • El-Adl, K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1073-1082. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • El-Adl, K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Pharmaceutical Chemistry Journal, 53(5), 416-422. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available from: [Link]

  • Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3187. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available from: [Link]

  • Google Patents. (n.d.). WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives.
  • Appchem. (n.d.). This compound | 1000341-34-3. Available from: [Link]

  • Google Patents. (n.d.). WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds.
  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available from: [Link]

  • ResearchGate. (2014). Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. Available from: [Link]

  • National Institutes of Health. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Available from: [Link]

  • MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

Sources

The Strategic Value of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive framework for the design of potent and selective therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, with particular prominence in oncology as kinase inhibitors. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid , exploring its synthetic pathways, chemical properties, and, most importantly, its potential as a cornerstone for the development of next-generation therapeutics. While direct literature on this specific molecule is nascent, by examining the synthesis and biological activity of its close analogs, we can construct a robust understanding of its significance and potential applications.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1000341-34-3[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and methanol-

Synthetic Strategies: A Proposed Pathway

Proposed Synthetic Workflow

Synthetic_Pathway A Substituted Pyridine B Nitration A->B HNO₃/H₂SO₄ C Reduction B->C Fe/AcOH D Cyclization C->D Condensation with Dimethylformamide dimethyl acetal E Esterification D->E Introduction of Carboxylate Group F Hydrolysis E->F Base-catalyzed hydrolysis G This compound F->G

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Nitration of a Methoxy-substituted Pyridine The synthesis would commence with the nitration of a suitable methoxy-substituted pyridine derivative. This electrophilic aromatic substitution introduces a nitro group, which is a versatile precursor for the subsequent cyclization step.

Step 2: Reduction of the Nitro Group The nitro group is then reduced to an amino group. A common and effective method for this transformation is the use of iron powder in acetic acid, which offers a milder alternative to catalytic hydrogenation for this class of compounds.[3]

Step 3: Condensation and Cyclization to Form the Pyrrole Ring The resulting aminopyridine undergoes a condensation reaction with an appropriate three-carbon building block, such as dimethylformamide dimethyl acetal, followed by an intramolecular cyclization to construct the fused pyrrole ring, yielding the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core.

Step 4: Introduction of the Carboxylic Acid Moiety The carboxylic acid group at the 3-position can be introduced via the hydrolysis of a corresponding ester. The ester can be formed through various methods, such as the reaction of the pyrrolopyridine with ethyl chloroformate.

Step 5: Saponification to the Carboxylic Acid The final step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to yield the desired this compound. Standard conditions, such as treatment with sodium hydroxide in a mixture of water and an organic solvent, would be employed.

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound can be inferred from the extensive research on its structural analogs, which have shown significant activity as inhibitors of various protein kinases implicated in cancer and other diseases.[4][5][6]

Kinase Inhibition: A Promising Avenue

The pyrrolo[3,2-c]pyridine scaffold has been identified as a potent hinge-binding motif for numerous kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP.

FMS Kinase Inhibition: Derivatives of pyrrolo[3,2-c]pyridine have been reported as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[4] Overexpression of FMS is associated with various cancers, making it a valuable therapeutic target. The general structure-activity relationship (SAR) suggests that substitutions at the 4- and 6-positions of the pyrrolopyridine ring are crucial for potent inhibitory activity.

MPS1 Kinase Inhibition: Monopolar spindle 1 (MPS1) is a key component of the spindle assembly checkpoint, and its overexpression is linked to chromosomal instability in many cancers. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent and selective MPS1 inhibitors.[6] Structure-based design has been instrumental in optimizing the interactions of these inhibitors with the ATP-binding pocket of MPS1.

Anticancer Activity via Tubulin Polymerization Inhibition

Recent studies have explored 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, a well-established mechanism for anticancer drugs.[2] By designing compounds that bind to the colchicine-binding site on tubulin, researchers have developed potent antiproliferative agents that induce cell cycle arrest and apoptosis in cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The available literature on pyrrolo[3,2-c]pyridine derivatives provides valuable insights into their structure-activity relationships.

Position of SubstitutionImpact on Biological Activity
N-1 of Pyrrole Substitution at this position can modulate solubility and cell permeability.
C-3 of Pyrrole The carboxylic acid group provides a handle for further derivatization and can form key interactions with biological targets.
C-4 of Pyridine The methoxy group can influence the electronic properties of the ring system and may be involved in specific interactions with the target protein.
C-6 of Pyridine This position is often substituted with aryl or heteroaryl groups to enhance potency and selectivity.
Signaling Pathway Implication

Kinase_Inhibition_Pathway Drug Pyrrolo[3,2-c]pyridine Derivative Kinase Protein Kinase (e.g., FMS, MPS1) Drug->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellProliferation Cell Proliferation, Survival Downstream->CellProliferation

Caption: General mechanism of action for pyrrolo[3,2-c]pyridine-based kinase inhibitors.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, building block for the development of novel therapeutics. Its functionalized structure provides multiple points for diversification, allowing for the fine-tuning of pharmacological properties. Based on the established biological activities of the broader pyrrolo[3,2-c]pyridine class, this compound is a prime candidate for the synthesis of libraries of potential kinase inhibitors and other targeted anticancer agents. Future research should focus on the development and optimization of a scalable synthetic route to this key intermediate, followed by its elaboration into a diverse range of derivatives for biological screening. The insights gained from such studies will undoubtedly contribute to the advancement of precision medicine and the discovery of new and effective treatments for a variety of diseases.

References

[2] Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

[7] ChemBK. (2024). ETHYL 4-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE. [Link]

[8] Mendoza, A., & Paz, J. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6209. [Link]

[9] Kalin, O., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 228-245. [Link]

[10] Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Pharmaceuticals, 13(12), 461. [Link]

[11] Van der Pijl, F., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(15), 4991. [Link]

[3] Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

[5] Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

[12] Panzone, G., et al. (1973). Synthesis of substituted 4- and 6-azaindoles. The Journal of Organic Chemistry, 38(14), 2495–2501. [Link]

[13] Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 10(49), 29329-29337. [Link]

[14] Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

[6] Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(15), 6187–6202. [Link]

Sources

Spectroscopic Characterization of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in various biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] A thorough understanding of its spectroscopic properties is crucial for synthesis confirmation, purity assessment, and further structural modifications.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The key functional groups that will influence its spectroscopic signature are the methoxy group, the carboxylic acid, and the aromatic protons of the heterocyclic core.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (providing information about adjacent protons).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrrole-NH11.0 - 12.0br s-
Pyridine-H8.0 - 8.5d~5.0
Pyridine-H7.0 - 7.5d~5.0
Pyrrole-H7.5 - 8.0s-
Methoxy-CH₃3.9 - 4.1s-
Carboxylic Acid-OH12.0 - 13.0br s-

Note: Predicted values are based on data from similar 1H-pyrrolo[3,2-c]pyridine derivatives. Actual values may vary.[2][3]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[4]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O160 - 170
Pyridine-C (methoxy-substituted)155 - 165
Pyridine-C140 - 150
Pyrrole-C120 - 130
Pyrrole-C110 - 120
Pyrrole-C (carboxylic acid-substituted)100 - 110
Pyridine-C100 - 110
Methoxy-CH₃55 - 60

Note: Predicted values are based on data from similar 1H-pyrrolo[3,2-c]pyridine derivatives. Actual values may vary.[2][3]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use the same spectrometer as for ¹H NMR.

    • Tune the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peaks.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve_Sample Dissolve 5-10 mg in Deuterated Solvent Spectrometer_Setup Lock, Tune, Shim Dissolve_Sample->Spectrometer_Setup Acquire_Spectrum Set Parameters & Acquire Data Spectrometer_Setup->Acquire_Spectrum Process_FID Fourier Transform, Phasing, Baseline Correction Acquire_Spectrum->Process_FID Analyze_Spectrum Reference, Integrate, Analyze Process_FID->Analyze_Spectrum MS_Workflow cluster_preparation_ms Sample Preparation cluster_ionization Ionization cluster_analysis_ms Mass Analysis cluster_data_output Data Output Prepare_Solution Prepare Dilute Solution (1-10 µg/mL) ESI Electrospray Ionization (ESI) Prepare_Solution->ESI Mass_Analyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound through NMR and MS is essential for its unambiguous identification and quality control. This guide has provided a detailed framework for understanding and obtaining the key spectroscopic data for this compound. While the presented data is predictive, the outlined experimental protocols are robust and widely applicable for the analysis of similar heterocyclic compounds, ensuring scientific integrity and trustworthy results. Researchers and drug development professionals can utilize this guide as a valuable resource in their synthetic and analytical endeavors.

References

  • Appchem. This compound | 1000341-34-3. Available from: [Link]

  • MySkinRecipes. 4-Methoxy-1H-pyrrolo[3,2-c]pyridine. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301314. Available from: [Link]

  • ResearchGate. Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • PubChem. 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

  • PubMed Central. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630282/
  • PubChem. 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

Sources

A Technical Guide to 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel, high-quality lead compounds. This approach relies on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, which are then elaborated into more potent molecules. This guide provides an in-depth technical overview of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a heterocyclic fragment of significant interest. We will explore the strategic value of the pyrrolopyridine scaffold, the physicochemical properties of this specific fragment, its synthesis, and its application in targeting therapeutically relevant protein classes, particularly kinases. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

The Strategic Value of the Pyrrolopyridine Scaffold in Medicinal Chemistry

The pyrrolopyridine nucleus, often referred to as azaindole, is considered a "privileged scaffold" in drug discovery. Its structure is bioisosteric to purine, the core of the ATP molecule, enabling it to effectively compete for binding at the ATP-binding sites of numerous enzymes.[1] This mimicry is a cornerstone of its success, particularly in the development of kinase inhibitors.[1][2]

Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[2][3] The pyrrolopyridine scaffold provides an ideal anchor to the "hinge region" of the kinase ATP-binding pocket, a conserved sequence that forms crucial hydrogen bonds with ATP.[1] By occupying this site, pyrrolopyridine-based inhibitors can effectively block kinase activity. Marketed drugs like Vemurafenib, used for treating melanoma, feature a pyrrolopyridine core, underscoring the scaffold's therapeutic relevance.[1][4]

Beyond kinases, the rigid, planar structure of the 1H-pyrrolo[3,2-c]pyridine core has been successfully employed to design inhibitors for other important targets, such as tubulin, where it can lock molecules into a bioactive conformation.[5][6][7] This versatility makes the scaffold a highly valuable starting point for diverse drug discovery campaigns.

Profile of the Core Fragment: this compound

The selection of a starting fragment is governed by principles that maximize the probability of successful elaboration into a drug-like molecule. These are often summarized by the "Rule of Three," which favors fragments with low molecular weight (<300 Da), moderate lipophilicity (cLogP < 3), and a limited number of hydrogen bond donors and acceptors (<3 each). This compound aligns well with these principles, making it an exemplary fragment.

Chemical Structure and Key Features

The structure contains several key features that are advantageous for FBDD:

  • Pyrrolopyridine Core: The bicyclic system serves as the primary recognition element, providing a rigid anchor for target binding.

  • Carboxylic Acid (C3-position): This group is a versatile handle for chemical modification. It can act as a hydrogen bond donor and acceptor, forming critical interactions with the target protein. Furthermore, it provides a straightforward attachment point for synthetic elaboration via amide coupling, allowing the fragment to be "grown" into unexplored regions of the binding pocket.

  • Methoxy Group (C4-position): This group can improve aqueous solubility and often projects into a solvent-exposed region of the binding site.[8] This provides a "vector" for further optimization without disrupting the core binding interactions, allowing for the fine-tuning of properties like potency, selectivity, and pharmacokinetics.

Key structural features of the fragment.
Physicochemical Properties

The properties of this fragment are summarized below. They demonstrate compliance with typical fragment screening criteria, highlighting its potential as a high-quality starting point.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[9]
Molecular Weight 192.17 g/mol [9]
CAS Number 1000341-34-3[9]
XLogP3 1.1[10]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 4[10]
Rotatable Bonds 2[10]

Synthetic Strategy

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines often employs modern cross-coupling strategies. A common and effective approach is a domino palladium-mediated Sonogashira coupling followed by cyclization.[8] This allows for the efficient construction of the core scaffold from readily available building blocks.

A plausible synthetic route to the title compound would start with a suitably substituted pyridine precursor, such as a di-halogenated aminopyridine. This intermediate can then undergo a Sonogashira coupling with an alkyne, followed by an intramolecular cyclization to form the pyrrolopyridine ring system. Subsequent functional group manipulations, such as the introduction of the methoxy group and ester hydrolysis, would yield the final carboxylic acid.

G A Substituted 4-Aminopyridine B Halogenation A->B C Di-halogenated Aminopyridine B->C D Sonogashira Coupling (with protected alkyne) C->D E Key Pyrrolopyridine Intermediate D->E F Functional Group Manipulation (e.g., SNAr) E->F G Methoxy-substituted Pyrrolopyridine Ester F->G H Ester Hydrolysis G->H I Final Product: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine -3-carboxylic acid H->I

Generalized synthetic workflow for the core scaffold.

Application in Drug Discovery: A Workflow

Integrating a fragment like this compound into a drug discovery campaign follows a structured, multi-stage process. The goal is to identify its binding to a target of interest and then systematically build upon its structure to achieve high potency and selectivity.

The Fragment-Based Drug Discovery (FBDD) Cascade

The FBDD workflow is an iterative cycle of screening, validation, structural biology, and synthetic chemistry. It begins with screening a library of fragments to find low-affinity binders and culminates in a highly optimized lead compound.

FBDD_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Elaboration Phase cluster_optimization Optimization Phase lib 1. Fragment Library (N ~ 2000 fragments) screen 2. Biophysical Screen (SPR, TSA, NMR) lib->screen hits 3. Hit Identification (Low μM to mM affinity) screen->hits xray 4. Structural Biology (X-ray, Cryo-EM) hits->xray Validate Hits chem 5. Fragment Elaboration (Structure-Guided Synthesis) xray->chem biochem 6. Biochemical Assay (e.g., Kinase IC50) chem->biochem sar 7. SAR & DMPK (Iterative Optimization) biochem->sar Optimize Potency sar->chem Design Next Cycle lead 8. Lead Compound (Potent, Selective, PK-optimized) sar->lead Kinase_Binding cluster_protein Kinase ATP-Binding Pocket cluster_fragment Fragment Binding Mode hinge Hinge Region Backbone pocket Hydrophobic Pocket solvent Solvent-Exposed Region fragment Pyrrolo[3,2-c]pyridine Core COOH OMe fragment:core->hinge:f0 H-Bonds fragment:cooh->pocket Interaction/ Growth Vector fragment:ome->solvent Interaction/ Growth Vector

Binding mode of the fragment in a kinase ATP pocket.

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a practical framework for utilizing this fragment in a drug discovery setting.

Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure binding interactions in real-time. It is an ideal primary screening method in FBDD.

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Nicoya)

  • Sensor chip (e.g., CM5, NTA)

  • Target protein of interest (e.g., a purified kinase domain)

  • Fragment library containing this compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Methodology:

  • Chip Preparation: Activate the sensor chip surface according to the manufacturer's protocol (e.g., using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS).

  • Protein Immobilization: Inject the target protein (e.g., 10-50 µg/mL in an appropriate low-salt buffer) over the activated surface to achieve a target immobilization level (e.g., 8,000-12,000 Response Units). Deactivate remaining active esters with an injection of ethanolamine.

  • Fragment Preparation: Prepare a stock solution of the fragment library (e.g., 10 mM in DMSO). Dilute fragments into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent and low (<2%).

  • Screening Assay: a. Equilibrate the system with running buffer until a stable baseline is achieved. b. Inject a single concentration of each fragment over the immobilized protein surface and a reference flow cell (for background subtraction). c. Monitor the binding response (in RU). A response significantly above the baseline and background noise is considered a "hit."

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Hits are identified based on a predefined threshold (e.g., >50 RU or 3 standard deviations above the mean of negative controls).

Protocol: Fragment Elaboration via Amide Coupling

This protocol details how to "grow" the fragment using its carboxylic acid handle.

Objective: To synthesize an amide derivative of the core fragment to explore a new region of the target's binding pocket.

Materials:

  • This compound (1 equivalent)

  • A primary or secondary amine (e.g., benzylamine) (1.1 equivalents)

  • Coupling agent: HATU (1.2 equivalents)

  • Base: Diisopropylethylamine (DIPEA) (3 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification supplies (Ethyl acetate, aqueous NaHCO₃, brine, MgSO₄, silica gel for chromatography).

Methodology:

  • Reaction Setup: To a solution of this compound in anhydrous DMF, add the selected amine, followed by DIPEA.

  • Coupling Agent Addition: Add HATU to the reaction mixture portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Directions

This compound represents a high-value fragment for modern drug discovery. Its privileged pyrrolopyridine core offers a validated anchor for binding to important target classes like kinases, while its functional handles provide clear and synthetically tractable vectors for optimization. [4][8][11]By leveraging the systematic and iterative FBDD workflow, this fragment can serve as an excellent starting point for the development of novel, potent, and selective therapeutics. Future work will undoubtedly see this scaffold and its derivatives applied to an even broader range of biological targets, solidifying its importance in the medicinal chemist's toolkit.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]

  • Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. ResearchGate. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information (PMC). [Link]

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors. PubMed. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]-0067/24/22/16474)

Sources

preliminary screening of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Screening of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Derivatives as Novel Therapeutic Agents

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitumor properties.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the preliminary screening of a specific subclass: this compound derivatives. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step. The objective is to establish a robust, self-validating screening cascade designed to identify and prioritize "hit" compounds with significant therapeutic potential. This document outlines a multi-pronged strategy encompassing target-based biochemical assays, physiologically relevant cell-based phenotypic screens, and critical early-stage ADME/physicochemical profiling to ensure that selected candidates possess not only potent activity but also favorable drug-like properties.

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Foundation for Novel Therapeutics

The 1H-pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, is a versatile template for drug design. Its unique electronic and structural features allow for diverse substitutions, enabling fine-tuning of biological activity and pharmacokinetic properties. Recent studies have highlighted the significant potential of this scaffold in oncology. Specifically, certain derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Furthermore, the broader class of pyrrolopyridines has been investigated for the inhibition of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[3][4]

This guide focuses on derivatives of the this compound core, leveraging this established potential to build a logical and efficient preliminary screening strategy.

A Strategic Framework for Preliminary Screening

The preliminary screening phase is a critical juncture in drug discovery. Its purpose is not to identify a perfect drug, but to efficiently sift through a library of synthesized derivatives to find "hits"—compounds that meet a predefined set of activity and property criteria. A poorly designed screen can lead to missed opportunities or the costly advancement of flawed candidates.

Our approach is built upon a hierarchical screening cascade. This model ensures that resource-intensive or complex assays are reserved for a smaller number of promising compounds that have already passed initial, higher-throughput filters. This strategy maximizes efficiency and confidence in the selected hits.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Prioritization cluster_2 Early 'Drug-Likeness' Profiling primary_screen Compound Library of Derivatives Biochemical Assays (e.g., Tubulin Polymerization OR Kinase Activity) Cell-Based Assay (Antiproliferative Screen) hit_confirm Re-synthesis & Purity Check Dose-Response Analysis (IC50 Determination) Orthogonal Assays (e.g., Cell Cycle Analysis) primary_screen:f2->hit_confirm:f0 Identify Primary Hits adme_profile Physicochemical Properties (Solubility, LogD) In Vitro ADME (Microsomal Stability) hit_confirm:f2->adme_profile:f0 Confirmed & Validated Hits lead_gen Prioritized Hits for Lead Optimization adme_profile:f1->lead_gen Hits with Favorable Profiles

Caption: High-level overview of the preliminary screening cascade.

Target-Based Screening: A Biochemical Approach

Biochemical assays provide the cleanest initial assessment of a compound's direct interaction with its molecular target, free from the complexities of a cellular environment. Based on literature evidence, we propose focusing on tubulin as a primary hypothesis.

Mechanism of Action: Inhibition of Tubulin Polymerization

The rationale for this assay is grounded in strong evidence that 1H-pyrrolo[3,2-c]pyridine derivatives can function as microtubule-targeting agents.[1][2] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds can halt the cell cycle and induce apoptosis, making them attractive anticancer agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to measure the effect of test compounds on the rate and extent of GTP-induced tubulin assembly into microtubules, which can be monitored by an increase in light scattering or fluorescence.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (for promoting polymerization)

  • Test compounds dissolved in DMSO

  • Positive Control: Paclitaxel (promotes polymerization) or Combretastatin A-4 (inhibits polymerization)

  • Negative Control: Vehicle (DMSO)

  • 384-well microplates, temperature-controlled spectrophotometer or fluorometer

Step-by-Step Methodology:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Prepare stock solutions of test compounds, paclitaxel, and vehicle control in DMSO.

  • Reaction Mixture: In a microfuge tube on ice, prepare the reaction mixture containing General Tubulin Buffer, glycerol, and GTP.

  • Compound Plating: Add 1 µL of the test compounds, positive control, or vehicle control to the appropriate wells of the 384-well plate. The final concentration of DMSO in the assay should be kept low (<1%) to avoid artifacts.

  • Tubulin Addition: Add purified tubulin to the reaction mixture on ice and mix gently.

  • Initiation: Dispense the tubulin/reaction mixture into the wells containing the compounds.

  • Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance is directly proportional to the extent of microtubule formation.

  • Data Analysis: The rate of polymerization is determined from the initial linear portion of the absorbance curve. The inhibitory effect of a compound is calculated as a percentage relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at a 10 µM screening concentration) are considered primary hits.

Phenotypic Screening: Assessing Cellular Efficacy

While biochemical assays are precise, they do not guarantee that a compound can enter a cell and exert its effect. Cell-based phenotypic assays are therefore a crucial, complementary step to evaluate a compound's activity in a more physiologically relevant context.[5][6]

Protocol 1: Antiproliferative Assay (MTT/CellTiter-Glo®)

The primary goal of this assay is to determine the concentration at which the derivatives inhibit cancer cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7, as these have been used for related scaffolds[1][2]).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and a positive control (e.g., Doxorubicin).

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well or 384-well clear-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in the microplates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add fresh media containing the various concentrations of the compounds. Include vehicle-only wells (negative control) and positive control wells.

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient for the control cells to undergo several divisions.

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.

    • For CellTiter-Glo®: Add the reagent directly to the wells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells. Read the luminescence on a plate reader.

  • Data Analysis: Convert the absorbance/luminescence readings to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Data Presentation: Hypothetical Antiproliferative Activity
Compound IDCore Scaffold ModificationHeLa IC50 (µM)[1]SGC-7901 IC50 (µM)[1]MCF-7 IC50 (µM)[1]
DERIV-001R = Phenyl5.27.86.5
DERIV-002R = 4-Fluorophenyl1.82.52.1
DERIV-003 R = 3,4,5-Trimethoxyphenyl 0.15 0.21 0.18
DERIV-004R = 2-Naphthyl> 20> 20> 20
Doxorubicin(Positive Control)0.080.110.09

Data is hypothetical but reflects structure-activity relationships where specific substitutions (like the trimethoxyphenyl group, known to be favorable for tubulin inhibitors) lead to potent activity.

Hit Confirmation and Validation

Primary hits from high-throughput screens can include false positives. A rigorous confirmation process is essential to ensure that resources are focused on genuinely active compounds.

G primary_hit Primary Hit Identified (e.g., >50% inhibition in single-point screen) resynthesis Re-synthesis of Compound & QC (LC-MS, NMR) primary_hit->resynthesis dose_response Generate 10-point Dose-Response Curve in Primary Assay resynthesis->dose_response ic50_calc Is IC50 < Threshold? (e.g., < 1 µM) dose_response->ic50_calc orthogonal_assay Test in Orthogonal Assay (e.g., Cell Cycle Analysis for Tubulin Hits) ic50_calc->orthogonal_assay Yes discard Discard / De-prioritize ic50_calc->discard No confirmed_hit Confirmed Hit orthogonal_assay->confirmed_hit

Caption: Workflow for the confirmation and validation of primary hits.

An essential orthogonal assay for hits targeting tubulin is cell cycle analysis. A true tubulin polymerization inhibitor is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[1][2] This experiment, typically performed using flow cytometry with a DNA stain like propidium iodide, provides powerful mechanistic validation of the cellular phenotype.

Early ADME and Physicochemical Profiling

A compound that is highly potent but has poor "drug-like" properties is unlikely to become a successful drug. Therefore, it is critical to evaluate key Absorption, Distribution, Metabolism, and Excretion (ADME) and physicochemical parameters early in the screening process.[7][8][9] This allows for the early de-selection of compounds with liabilities such as poor solubility or high metabolic turnover.

Protocol: In Vitro Hepatic Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes in the liver, which is a major route of drug clearance.

Materials:

  • Pooled liver microsomes (human, rat).

  • NADPH regenerating system (to initiate the metabolic reaction).

  • Phosphate buffer (pH 7.4).

  • Test compounds and a control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Incubation Preparation: In a 96-well plate, add buffer, liver microsomes, and test compound (at a low concentration, e.g., 1 µM) to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard. The "quenching" step precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Data Presentation: Summary of 'Drug-Likeness' Properties
Compound IDKinetic Solubility (µg/mL at pH 7.4)[10]LogD (at pH 7.4)[10]Human Microsomal Stability (t½, min)[7]Lipinski's Rule of Five Violations[1]
DERIV-001453.1420
DERIV-002782.8550
DERIV-003 65 2.5 > 60 0
DERIV-004< 15.281 (LogP > 5)

This table allows for multi-parameter assessment. DERIV-003 shows high potency, good solubility, an optimal LogD for cell permeability without being excessively lipophilic, and high metabolic stability, making it an excellent candidate to advance.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-faceted strategy for the . By integrating target-based biochemical assays, phenotypic cellular screens, and early ADME/physicochemical profiling, this framework enables the confident identification of high-quality hit compounds. The causality behind each step—from selecting a biological target based on scaffold history to validating hits with orthogonal assays—is designed to build a robust data package for each compound.

Prioritized hits emerging from this cascade, such as the hypothetical DERIV-003 , would be the starting point for a full-fledged lead optimization program. Subsequent efforts would involve comprehensive structure-activity relationship (SAR) studies to further improve potency and selectivity, broader off-target and kinase panel screening, and ultimately, evaluation in in vivo models of disease.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Physicochemical properties of drug. Slideshare. [Link]

  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. PubMed. [Link]

  • ADME Profiling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. Semantic Scholar. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. [Link]

  • Physical Properties in Drug Design. ResearchGate. [Link]

  • Novel synthetic lethality-based cellular assays for cancer drug discovery. American Association for Cancer Research. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

Sources

Methodological & Application

Synthesis Protocol for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the multi-step synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The described synthetic strategy is designed for robustness and scalability, starting from the commercially available precursor, 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide elucidates the critical experimental parameters and the underlying chemical principles for each transformation, including N-protection, nucleophilic aromatic substitution, regioselective formylation, oxidation, and final deprotection. This document is intended to empower researchers in drug discovery and process development with a practical and scientifically grounded pathway to this valuable molecule.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic motif in modern drug discovery, recognized for its role in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition and anti-cancer properties. The specific target molecule, this compound, incorporates key functionalities—a methoxy group and a carboxylic acid—that can be pivotal for modulating physiochemical properties and for serving as a handle for further chemical elaboration in the development of novel therapeutic agents. The strategic placement of these substituents on the pyrrolopyridine framework offers a unique vector for exploring structure-activity relationships (SAR) in drug design.

Retrosynthetic Analysis and Strategy

The synthetic approach detailed herein commences with the readily available 4-chloro-1H-pyrrolo[3,2-c]pyridine. The strategy involves a five-step sequence designed to sequentially install the required functionalities while managing the reactivity of the bicyclic system. The key transformations are:

  • Protection of the Pyrrole Nitrogen: To prevent unwanted side reactions and to direct the regioselectivity of subsequent electrophilic substitution, the pyrrole nitrogen is first protected with a p-toluenesulfonyl (tosyl) group. The electron-withdrawing nature of the tosyl group also enhances the stability of the pyrrole ring to acidic conditions that may be encountered in later steps.[1]

  • Nucleophilic Aromatic Substitution: The chloro-substituent at the 4-position of the pyridine ring is susceptible to nucleophilic displacement. This step leverages this reactivity to introduce the desired methoxy group. The ortho and para positions to the pyridine nitrogen are activated towards nucleophilic attack, facilitating this transformation.

  • Regioselective C3-Formylation: The introduction of the carbon framework for the carboxylic acid is achieved via a Vilsmeier-Haack reaction. This reaction is a mild and effective method for the formylation of electron-rich aromatic systems, such as N-protected pyrroles.

  • Oxidation to the Carboxylic Acid: The installed formyl group is then oxidized to the corresponding carboxylic acid using standard and reliable oxidation conditions.

  • Deprotection of the Pyrrole Nitrogen: The final step involves the removal of the tosyl protecting group to yield the target compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 4-Chloro-1H-pyrrolo[3,2-c]pyridine Step1 N-Tosylation Start->Step1 Intermediate1 4-Chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine Step1->Intermediate1 Step2 Methoxylation Intermediate1->Step2 Intermediate2 4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine Step2->Intermediate2 Step3 Vilsmeier-Haack Formylation Intermediate2->Step3 Intermediate3 4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Intermediate4 4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Reagent/SolventSupplierGrade
4-Chloro-1H-pyrrolo[3,2-c]pyridineSigma-Aldrich≥95%
p-Toluenesulfonyl chloride (TsCl)Acros Organics≥99%
Sodium hydride (NaH), 60% dispersion in oilAlfa Aesar
Anhydrous Tetrahydrofuran (THF)Fisher ChemicalDriSolv
Sodium methoxide (NaOMe)TCI Chemicals≥97%
Anhydrous Methanol (MeOH)J.T. BakerAnhydrous
N,N-Dimethylformamide (DMF)EMD MilliporeDriSolv
Phosphorus oxychloride (POCl₃)Oakwood Chemical≥99%
Sodium chlorite (NaClO₂)Strem ChemicalsTechnical Grade
Sodium dihydrogen phosphate (NaH₂PO₄)VWR ChemicalsACS Grade
2-Methyl-2-buteneTCI Chemicals≥98%
Sodium hydroxide (NaOH)Macron Fine ChemicalsPellets, ACS Grade
Dichloromethane (DCM)AvantorACS Grade
Ethyl acetate (EtOAc)BDH ChemicalsACS Grade
HexanesPharmco-AaperACS Grade
Hydrochloric acid (HCl), concentratedVWR ChemicalsACS Grade
Magnesium sulfate (MgSO₄), anhydrousBeanTown Chemical
Experimental Protocols

Step 1: Synthesis of 4-Chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine

  • Rationale: The pyrrole nitrogen is protected with a tosyl group to prevent its participation in subsequent reactions and to stabilize the ring. Sodium hydride is used as a strong base to deprotonate the pyrrole nitrogen, forming the nucleophilic pyrrolide anion which then reacts with p-toluenesulfonyl chloride.[1]

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine.

Step 2: Synthesis of 4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine

  • Rationale: The methoxy group is introduced via a nucleophilic aromatic substitution reaction. Sodium methoxide acts as the nucleophile, displacing the chloride at the C4 position. The reaction is typically performed in methanol as the solvent.

  • Procedure:

    • To a solution of 4-chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous methanol, add sodium methoxide (3.0 equivalents).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography if necessary.

Step 3: Synthesis of 4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Rationale: The Vilsmeier-Haack reaction is employed to introduce a formyl group at the electron-rich C3 position of the pyrrole ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from DMF and phosphorus oxychloride and acts as the electrophile.[2][3]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

    • Add phosphorus oxychloride (1.5 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 4-methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with aqueous sodium hydroxide.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude aldehyde by flash column chromatography.

Step 4: Synthesis of 4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

  • Rationale: The aldehyde is oxidized to the carboxylic acid using a mild and selective oxidizing agent such as sodium chlorite. 2-Methyl-2-butene is used as a chlorine scavenger to prevent side reactions.

  • Procedure:

    • Dissolve 4-methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (5.0 equivalents).

    • In a separate flask, dissolve sodium chlorite (4.0 equivalents) and sodium dihydrogen phosphate (4.0 equivalents) in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours, or until the starting material is consumed as indicated by TLC.

    • Quench the reaction with aqueous sodium sulfite solution.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 5: Synthesis of this compound

  • Rationale: The final step is the removal of the tosyl protecting group. This is typically achieved by basic hydrolysis using sodium hydroxide in a mixture of methanol and water.[4]

  • Procedure:

    • Dissolve 4-methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 equivalent) in a mixture of methanol and water.

    • Add sodium hydroxide (5.0 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is no longer present.

    • Cool the reaction mixture to room temperature and concentrate to remove the methanol.

    • Dilute the aqueous residue with water and wash with dichloromethane to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to pH 4-5 with 1M HCl.

    • The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Characterization and Expected Results

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
4-Chloro-1-tosyl-1H-pyrrolo[3,2-c]pyridineC₁₄H₁₁ClN₂O₂S306.7785-95White solid
4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridineC₁₅H₁₄N₂O₃S302.3580-90Off-white solid
4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeC₁₆H₁₄N₂O₄S330.3670-80Yellow solid
4-Methoxy-1-tosyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acidC₁₆H₁₄N₂O₅S346.3685-95Pale yellow solid
This compound C₉H₈N₂O₃ 192.17 80-90 White to off-white solid

Conclusion

The synthetic protocol detailed in this application note provides a reliable and well-rationalized pathway for the preparation of this compound. By employing a strategic sequence of protection, substitution, formylation, oxidation, and deprotection, this valuable building block can be accessed in good overall yield. The methodologies described are based on established and robust chemical transformations, making this protocol suitable for implementation in both academic and industrial research settings focused on the discovery and development of novel pharmaceuticals.

References

  • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. Retrieved from BenchChem.[1]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584–13589.[4][5]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia.[6]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal.[7]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from ResearchGate.[8]

  • Srinivas, K., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2938-2945.[9]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia.[3]

  • Pearson+. (n.d.). Nucleophilic aromatic substitution of pyridine. Retrieved from Pearson+.[10]

  • ECHEMI. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from ECHEMI.[11][12]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from YouTube.[13]

Sources

Application Notes & Protocols: In Vitro Assay Setup for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: A Strategic Approach to Characterizing Novel Pyrrolo[3,2-c]pyridine Derivatives

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against critical oncology targets, including various protein kinases and tubulin.[1][2][3][4][5] The introduction of a 4-methoxy and a 3-carboxylic acid moiety to this core suggests a compound designed with specific physicochemical properties, potentially to engage with a particular biological target. This guide provides a comprehensive, multi-tiered in vitro testing strategy to elucidate the biological activity of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (herein referred to as "the compound").

Our approach is not a linear screening cascade but an integrated workflow designed for maximal insight. We begin with a broad assessment of the compound's impact on cell viability to identify a general cytotoxic or cytostatic profile.[6][7] Concurrently, we propose a direct biochemical assay against a representative kinase, given the prevalence of this target class for the pyrrolopyridine scaffold.[4][5] Finally, we will employ a target engagement assay to confirm whether any observed biochemical activity translates to interaction with the target protein within the complex milieu of a living cell.[8][9][10] This three-pronged strategy ensures that by the end of the initial characterization, researchers will have a clear, actionable dataset to guide further investigation.

Part 1: Foundational Cellular Impact Assessment - Cell Viability and Proliferation

Scientific Rationale: Before investigating specific molecular mechanisms, it is crucial to understand the compound's fundamental effect on whole cells.[11] A cell viability assay serves as the primary indicator of biological activity, determining whether the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).[6] This initial screen provides the dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived—a key metric for compound potency.

We recommend the CellTiter-Glo® Luminescent Cell Viability Assay due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is amenable to high-throughput screening.[12] The assay quantifies ATP, an indicator of metabolically active, viable cells.[7]

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Data Acquisition seed Seed cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of the compound treat Add compound to cells prepare->treat incubate2 Incubate for 72h (37°C, 5% CO2) treat->incubate2 equilibrate Equilibrate plate to room temperature add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent incubate3 Incubate for 10 min (orbital shaker) add_reagent->incubate3 read_lum Read luminescence incubate3->read_lum

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol 1: CellTiter-Glo® Viability Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116, as used for other pyrrolopyridine inhibitors[5]) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in cell culture medium to create 2X working concentrations.

    • Remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Return the plate to the incubator for 72 hours.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Value
Cell LineHCT116 (or other relevant cancer line)
Seeding Density5,000 cells/well
Compound Conc. Range1 nM to 100 µM
Incubation Time72 hours
Assay ReagentCellTiter-Glo® Luminescent Cell Viability Assay

Part 2: Mechanistic Investigation - In Vitro Kinase Inhibition Assay

Scientific Rationale: Given that the pyrrolo[3,2-c]pyridine scaffold is a known kinase inhibitor hinge-binder[4][5], a direct biochemical kinase assay is a logical next step to determine if the compound's cellular effects are mediated by kinase inhibition. This assay isolates the kinase and substrate from other cellular components, providing a clean assessment of direct enzymatic inhibition.

We will describe a generic, non-radioactive in vitro kinase assay protocol that can be adapted for various kinases.[13][14] The principle involves incubating the kinase, a substrate (e.g., a generic peptide like Myelin Basic Protein or a specific substrate), and ATP with the test compound. The amount of phosphorylated substrate is then quantified, typically via an antibody-based method like ELISA or a luminescence-based ATP detection assay that measures remaining ATP.

Signaling Pathway Context: Generic Kinase Cascade

G cluster_reaction ATP ATP Kinase Kinase (e.g., FMS, MPS1) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate (Protein/Peptide) Substrate->Kinase Compound This compound Compound->Kinase Inhibition

Caption: Inhibition of a kinase-catalyzed phosphorylation reaction.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol uses the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase (e.g., recombinant MPS1) and substrate concentrations should be optimized based on the enzyme's activity.

    • Prepare a 4X solution of the compound in kinase buffer.

    • In a 96-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 4X compound solution (or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (concentration should be at or near the Km for the specific kinase).

  • Reaction and Termination:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

ParameterRecommended Value
EnzymeRecombinant Kinase (e.g., MPS1, FMS)
SubstrateSpecific peptide or protein substrate
ATP ConcentrationNear Km for the target kinase
Incubation Time60 minutes
Detection MethodADP-Glo™ Kinase Assay

Part 3: Target Validation in a Cellular Context - Target Engagement Assays

Scientific Rationale: Demonstrating that a compound inhibits a purified enzyme is a critical step, but it doesn't confirm that the compound can enter a cell, find its target, and bind to it in a complex physiological environment.[8][10] Target engagement assays bridge this gap between biochemical potency and cellular activity.[9]

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement.[15][16] It is based on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[17][18] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.[19]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Protein Quantification treat Treat intact cells with compound or vehicle harvest Harvest and wash cells treat->harvest aliquot Aliquot cell suspension heat Heat aliquots at different temperatures (e.g., 40-70°C) aliquot->heat lyse Lyse cells (freeze-thaw) centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction (supernatant) centrifuge->collect quantify Analyze soluble protein by Western Blot or ELISA

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
  • Cell Treatment and Harvesting:

    • Culture cells to high confluency in a T-175 flask.

    • Treat the cells with the compound at a high concentration (e.g., 10-20x the cellular IC50) or with a vehicle control for 1-2 hours in the incubator.

    • Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into multiple PCR tubes for each condition (compound-treated and vehicle).

    • Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes. One aliquot for each condition should be kept at room temperature as a non-heated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

  • Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target kinase (e.g., anti-MPS1).

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For both vehicle and compound-treated samples, plot the relative band intensity against the temperature.

    • The resulting "melting curve" for the compound-treated sample should show a shift to higher temperatures compared to the vehicle control if the compound is binding and stabilizing the target protein.

ParameterRecommended Value
Cell Treatment10-20x Cellular IC50 for 1-2 hours
Heat Challenge3 minutes across a 40-70°C gradient
Lysis Method3x Freeze-Thaw cycles
SeparationUltracentrifugation (20,000 x g)
DetectionWestern Blot for the target protein

Conclusion and Forward Path

This structured in vitro assay cascade provides a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, direct enzyme inhibition, and intracellular target engagement, researchers can efficiently generate a comprehensive data package. Positive results from this workflow—a potent cellular IC50, a corresponding biochemical IC50 against a specific kinase, and a confirmed thermal shift in a CETSA experiment—would provide strong evidence for the compound's mechanism of action and build a compelling case for its advancement into more complex cellular models and subsequent lead optimization efforts.

References

  • Harikumar, K. G., et al. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. Bio-protocol. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Aslantürk, A. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. EC Pharmacology and Toxicology. [Link]

  • Hollins, J. J., & Kotelevets, L. (2017). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. In Protein-Protein Interactions (pp. 131-140). Humana Press, New York, NY. [Link]

  • Creative Diagnostics. Cell Proliferation Inhibition Assay. [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • González-Maeso, J. (2012). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Reviews on recent clinical trials. [Link]

  • Cell Biolabs, Inc. Cell Proliferation Assays. [Link]

  • Pfleger, K. D., & Eidne, K. A. (2006). Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET). Nature methods. [Link]

  • Moon, S. H., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Andrews, B., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • Steffen, A., et al. (2024). A general Bioluminescence Resonance Energy Transfer (BRET) protocol to measure and analyze protein interactions in mammalian cells. bioRxiv. [Link]

  • MDC. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays: Characterizing 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid scaffold is a promising heterocyclic structure in medicinal chemistry. Its derivatives have been identified as potent inhibitors of various protein kinases and have also shown potential as microtubule-targeting agents.[1][2][3][4] Specifically, the pyrrolo[3,2-c]pyridine core is featured in compounds targeting FMS kinase (CSF-1R), a key player in the proliferation and differentiation of monocytes and macrophages, which is implicated in various cancers and inflammatory diseases.[1][2][3] Furthermore, some derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Given this background, this compound is a compound of significant interest for oncology and immunology research. A thorough cellular characterization is essential to elucidate its mechanism of action and therapeutic potential. This guide provides a suite of detailed cell-based assay protocols to empower researchers to investigate the biological activities of this compound. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations for key experimental choices to ensure robust and reproducible data.

I. Preliminary Assessment: Cell Viability and Proliferation

A foundational step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its cytotoxic or cytostatic potential and is crucial for determining appropriate concentration ranges for subsequent mechanistic assays. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[5][6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[5][6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[6]

Recommended Cell Lines

Based on the potential targets of the pyrrolo[3,2-c]pyridine scaffold, the following cell lines are recommended for initial screening:

Cell LineCancer TypeRationale
MCF-7 Breast CancerCommonly used for screening anticancer compounds; expresses FMS.[4]
PC-3 Prostate CancerRelevant for FMS kinase inhibitor screening.[1][2]
OVCAR-3 Ovarian CancerAnother relevant model for FMS kinase inhibition.[1][2]
HeLa Cervical CancerA robust cell line often used for studying microtubule dynamics and cell cycle.[4]
A549 Lung CancerA common model for general cytotoxicity and cell cycle studies.
Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Include wells with medium only as a blank control.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][9]

Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Mechanistic Assays: Unraveling the Mode of Action

Based on the preliminary viability data, subsequent assays should be designed to investigate the specific cellular mechanisms affected by this compound. The following protocols focus on two key potential mechanisms: inhibition of kinase signaling and disruption of microtubule dynamics.

A. Assessing Kinase Inhibition: Cellular Phosphorylation Assay

To determine if the compound inhibits kinase activity within a cellular context, a direct or indirect measurement of protein phosphorylation is required. A Western blot-based assay is a robust and widely accessible method to assess the phosphorylation status of a specific kinase or its downstream substrates.

Principle: This assay quantifies the level of a specific phosphorylated protein in cell lysates. Cells are treated with the compound, and then lysed. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the phosphorylated form of the target protein. A second antibody against the total (phosphorylated and unphosphorylated) protein is used for normalization.

Hypothetical Target Pathway: FMS Kinase Signaling A plausible target for a pyrrolo[3,2-c]pyridine derivative is the FMS kinase. Upon binding of its ligand, CSF-1, FMS autophosphorylates and subsequently phosphorylates downstream signaling proteins like AKT and ERK, promoting cell survival and proliferation. An inhibitor of FMS would be expected to reduce the phosphorylation of FMS itself, as well as AKT and ERK.

Diagram: FMS Kinase Signaling Pathway

FMS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMS FMS Receptor (CSF-1R) p_FMS p-FMS (Active) FMS->p_FMS Autophosphorylation CSF1 CSF-1 (Ligand) CSF1->FMS Binds Compound This compound Compound->p_FMS Inhibits AKT AKT p_FMS->AKT Activates ERK ERK p_FMS->ERK Activates p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Proliferation Cell Proliferation & Survival p_AKT->Proliferation p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation p_ERK->Proliferation IF_Workflow Start Cells on Coverslip Treatment Treat with Compound Start->Treatment Fixation Fix with Formaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking PrimaryAb Incubate with anti-α-tubulin Antibody Blocking->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Ab PrimaryAb->SecondaryAb Mounting Mount with DAPI SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining.

Protocol: Microtubule Immunofluorescence

Materials:

  • Cells grown on sterile glass coverslips in a multi-well plate

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI solution (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to attach.

    • Treat the cells with the compound at various concentrations for an appropriate duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash with PBS.

  • Mounting and Imaging:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope. Observe changes in microtubule structure, such as depolymerization or bundling.

2. Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry can be used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). [10][11]This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. [10]The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount. [10][12] Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cells treated with this compound

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A) [12]* Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound for 24 hours.

    • Harvest the cells (including any floating cells) by trypsinization.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cells to a final concentration of 70%. [12] * Fix the cells overnight at -20°C or for at least 2 hours at 4°C. [12][13]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase would be consistent with a compound that disrupts microtubule function.

III. Summary and Outlook

The protocols outlined in this guide provide a comprehensive framework for the initial cellular characterization of this compound. By systematically assessing its effects on cell viability, kinase signaling, microtubule integrity, and cell cycle progression, researchers can gain valuable insights into its mechanism of action. The data generated from these assays will be instrumental in guiding further preclinical development, including target deconvolution, in vivo efficacy studies, and the identification of potential therapeutic applications.

References

  • Cho, S., et al. "Assaying cell cycle status using flow cytometry." Current Protocols in Cytometry, 2019. [Link]

  • University of Leicester. "Cell Cycle Tutorial Contents." [Link]

  • Roche. "MTT Assay Protocol for Cell Viability and Proliferation." [Link]

  • University of Wisconsin Carbone Cancer Center. "Cell Cycle Analysis." [Link]

  • Biocompare. "Cell Cycle Analysis with Flow Cytometry." 2020. [Link]

  • ResearchGate. "MTT Proliferation Assay Protocol." 2025. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." 2013. [Link]

  • El-Gamal, M. I., & Oh, C.-H. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166, 2018. [Link]

  • Frontiers. "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020." 2022. [Link]

  • Parker, L. L., et al. "Assays for tyrosine phosphorylation in human cells." Methods in Molecular Biology, 2019. [Link]

  • JoVE. "Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins." 2022. [Link]

  • Bio-protocol. "Immunofluorescence staining of microtubules." [Link]

  • National Center for Biotechnology Information. "Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells." 2023. [Link]

  • protocols.io. "In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1." 2023. [Link]

  • National Center for Biotechnology Information. "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020." 2022. [Link]

  • Taylor & Francis Online. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." [Link]

  • KIST DSpace. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." [Link]

  • Reaction Biology. "Spotlight: Cell-based kinase assay formats." 2022. [Link]

  • Cancer Research. "Inhibitor Screening Utilizing Human Kinase Multiplex Arrays." 2010. [Link]

  • BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" 2018. [Link]

  • National Center for Biotechnology Information. "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020." 2022. [Link]

  • National Center for Biotechnology Information. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." [Link]

  • INiTS. "Cell-based test for kinase inhibitors." 2020. [Link]

  • National Center for Biotechnology Information. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." 2024. [Link]

Sources

Application Notes & Protocols: Utilizing the 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Scaffold in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The protein kinase family represents one of the most critical and extensively pursued classes of drug targets, particularly in oncology and immunology.[1][2] The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, largely due to its ability to mimic the purine ring of ATP, enabling it to effectively compete for the enzyme's active site.[3] Derivatives of this core structure have demonstrated potent and selective inhibition against various kinases, including FMS kinase and Monopolar Spindle 1 (MPS1).[4][5][6] This guide provides a comprehensive framework for utilizing compounds based on this scaffold, represented here by 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, in a robust kinase inhibitor screening cascade. We will detail the strategic rationale, biochemical and cell-based screening protocols, and data interpretation methods necessary to identify and characterize novel kinase inhibitors.

Introduction: The Rationale for the Pyrrolo[3,2-c]pyridine Scaffold

The vast majority of small-molecule kinase inhibitors achieve their effect by competing with adenosine triphosphate (ATP) for binding within the kinase catalytic domain.[7][8] The structural similarity of the pyrrolopyridine nucleus to the ATP purine ring makes it an ideal starting point for designing ATP-competitive inhibitors.[3] This bioisosteric relationship provides a foundational affinity for the kinase hinge region, while selectivity is achieved through chemical modifications to the core scaffold that exploit unique features of the target kinase's active site.[3]

The journey from a promising chemical scaffold to a validated lead compound requires a systematic and multi-tiered screening approach. This process, known as a screening cascade, is designed to efficiently identify potent compounds, characterize their selectivity, and confirm their activity in a physiologically relevant cellular context.[2][9]

G cluster_0 Screening Cascade Workflow Primary Primary Biochemical Screen (e.g., TR-FRET @ single concentration) HitConf Hit Confirmation & Potency (IC50 Dose-Response) Primary->HitConf Identify 'Hits' Selectivity Selectivity & Off-Target Profiling (Kinome Panel Screening) HitConf->Selectivity Confirm Potency Cellular Cell-Based Target Engagement (e.g., NanoBRET™) Selectivity->Cellular Assess Selectivity Functional Cellular Functional Assays (Phosphorylation, Proliferation) Cellular->Functional Confirm Cellular Activity LeadOpt Lead Optimization Functional->LeadOpt Validated Hit

Figure 1. A typical kinase inhibitor screening cascade.

Primary Biochemical Screening: Identifying Initial Hits

The initial goal is to screen a compound library efficiently to identify molecules that inhibit the target kinase. High-throughput biochemical assays are ideal for this stage.[10] We will detail two robust, homogeneous (no-wash) methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Technology Platform: Time-Resolved FRET (TR-FRET)

TR-FRET assays measure the inhibition of substrate phosphorylation.[11] The assay uses a lanthanide donor (e.g., Terbium) conjugated to an antibody that recognizes the phosphorylated substrate, and an acceptor fluorophore (e.g., Fluorescein) on the substrate itself. When the substrate is phosphorylated, antibody binding brings the donor and acceptor into proximity, generating a FRET signal.[12] An active inhibitor prevents phosphorylation, leading to a loss of signal.

G TR-FRET Assay Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) K Kinase S Substrate-Fluorescein K->S Phosphorylation P P ATP ATP ATP->K Ab Antibody-Terbium P->Ab Binding FRET FRET Signal Ab->FRET Energy Transfer K_i Kinase S_i Substrate-Fluorescein K_i->S_i No Phosphorylation ATP_i ATP ATP_i->K_i Ab_i Antibody-Terbium NoFRET Inhibitor Inhibitor Inhibitor->K_i Blocks ATP Site

Figure 2. Mechanism of a TR-FRET kinase activity assay.

Protocol 2.1: TR-FRET Primary Screen

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Compound Dilution: Prepare a 1 mM stock of this compound in 100% DMSO. Create a working stock by diluting to 40 µM in Assay Buffer (final assay concentration will be 10 µM with 1% DMSO).

    • 2X Kinase Solution: Dilute the target kinase in Assay Buffer to a 2X working concentration (e.g., 2 nM). Note: Optimal kinase concentration must be determined empirically via titration.

    • 2X Substrate/ATP Solution: Dilute the fluorescein-labeled peptide substrate and ATP in Assay Buffer to 2X working concentrations (e.g., 400 nM substrate, 20 µM ATP). Note: ATP concentration should ideally be at or near the Kₘ for the kinase to ensure sensitive detection of competitive inhibitors.[7]

    • Stop/Detection Solution: Prepare TR-FRET dilution buffer containing 20 mM EDTA (to stop the kinase reaction) and 4 nM Terbium-labeled phospho-specific antibody.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of compound solution (or DMSO vehicle for controls) to the appropriate wells.

    • Add 2.5 µL of 2X Kinase Solution to all wells except negative controls. Add 2.5 µL of Assay Buffer to negative control wells.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The total reaction volume is 10 µL.

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of Stop/Detection Solution to all wells.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, using an excitation wavelength of 340 nm and measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (Emission 665 / Emission 620) for each well.

    • Calculate percent inhibition relative to high (DMSO vehicle) and low (no enzyme) controls.

Hit Confirmation and Potency Determination

Compounds showing significant inhibition (e.g., >50%) in the primary screen are advanced to determine their potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

Protocol 3.1: IC₅₀ Determination with Dose-Response Analysis

This protocol follows the same principles as the primary screen but uses a serial dilution of the inhibitor.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the "hit" compound in 100% DMSO. A typical starting concentration might be 1 mM.

  • Assay Execution: Perform the TR-FRET assay as described in Protocol 2.1, adding the compound dilutions to the plate.

  • Data Analysis:

    • Calculate percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[14][15]

Table 1: Example Dose-Response Data and IC₅₀ Calculation

Compound Conc. (nM)% Inhibition
1000098.5
333395.2
111188.1
37075.4
12351.2
4124.6
13.79.8
4.62.1
Calculated IC₅₀ 120 nM

Selectivity Profiling

A potent inhibitor is not necessarily a useful one; it must also be selective.[16] Off-target inhibition can lead to toxicity.[17] Selectivity is assessed by screening the compound against a broad panel of other kinases.[18] This is often performed as a fee-for-service by specialized contract research organizations (CROs).[19]

The screening is typically done at a single, high concentration of the inhibitor (e.g., 1 or 10 µM).[20] The results are reported as percent inhibition.

Table 2: Example Selectivity Profile for a Hypothetical Hit Compound

Kinase Target% Inhibition @ 1 µMKinase Family
FMS (CSF1R) 92% Tyrosine Kinase
KIT75%Tyrosine Kinase
PDGFRβ68%Tyrosine Kinase
FLT345%Tyrosine Kinase
SRC15%Tyrosine Kinase
ABL18%Tyrosine Kinase
CDK25%CMGC
GSK3β2%CMGC
PKA<1%AGC

Interpreting the Data: The data in Table 2 suggests the compound is a potent inhibitor of FMS but also shows significant activity against related tyrosine kinases KIT and PDGFRβ. This profile might be desirable for certain cancer applications where multi-targeting is beneficial, or it could be a liability if high selectivity for FMS is required.[7] Further dose-response assays should be run on any off-targets that show significant inhibition (>70%).[20]

Cell-Based Assays: Confirming Biological Relevance

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, metabolic instability, or cellular ATP concentrations.[9][21] Therefore, cell-based assays are critical for validating hits.[22]

Target Engagement Assay

These assays confirm that the compound can enter the cell and bind to its intended kinase target. The NanoBRET™ Target Engagement assay is a widely used example. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[23]

Protocol 5.1: Cellular Target Engagement (Conceptual Workflow)

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with a dilution series of the inhibitor compound.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer, which binds to the kinase active site.

  • Detection: Add the NanoLuc® substrate. In the absence of an inhibitor, the tracer binds to the luciferase-tagged kinase, and the resulting proximity generates a Bioluminescence Resonance Energy Transfer (BRET) signal. A successful inhibitor will displace the tracer, leading to a loss of BRET signal.

  • Analysis: Calculate IC₅₀ values based on the dose-dependent loss of the BRET signal. This cellular IC₅₀ provides a measure of target engagement in a physiological context.

Downstream Functional Assay

The ultimate test of a kinase inhibitor is whether it can block the downstream signaling pathway regulated by the target kinase.[2] This is often measured by quantifying the phosphorylation of a known substrate of the target kinase.[23]

G cluster_0 Cellular Phosphorylation Pathway Ligand Growth Factor (e.g., CSF-1) Receptor Receptor Tyrosine Kinase (e.g., FMS) Ligand->Receptor Binds & Activates Substrate Downstream Substrate Receptor->Substrate Phosphorylates Inhibitor Inhibitor Inhibitor->Receptor Blocks Kinase Domain pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Initiates Signal

Figure 3. Inhibition of a cellular kinase signaling pathway.

Protocol 5.2: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Plate a relevant cell line that expresses the target kinase (e.g., a cancer cell line known to be driven by FMS signaling).

  • Serum Starvation: Culture cells in low-serum media for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat cells with a dose-response range of the inhibitor (or DMSO vehicle) for 1-2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the appropriate ligand (e.g., CSF-1 for the FMS kinase) for a short period (e.g., 15 minutes).

  • Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Electrophoresis: Quantify total protein concentration (e.g., via BCA assay). Separate equal amounts of total protein using SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash and probe with a secondary HRP-conjugated antibody.

    • Develop with an ECL substrate and image the blot.

    • Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis: Quantify band intensities using densitometry. A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated substrate to total substrate.[24]

Conclusion

The this compound represents a compound class with significant potential for kinase inhibitor development. By employing a strategic screening cascade—beginning with sensitive biochemical assays like TR-FRET, followed by rigorous potency and selectivity profiling, and culminating in crucial cell-based validation of target engagement and functional pathway modulation—researchers can effectively identify and characterize novel drug candidates. This systematic approach ensures that resources are focused on compounds with the highest likelihood of translating from a biochemical hit into a viable therapeutic lead.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Rudolph, J., et al. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Bamborough, P., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]

  • Mishra, A., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Wilson, M. W., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • El-Damasy, A. K. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Taylor & Francis Online. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. Available at: [Link]

  • Tandfonline. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Pharma IQ. (n.d.). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. Pharma IQ. Available at: [Link]

  • Morrison, J. F., & Walsh, C. T. (1988). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. Available at: [Link]

  • Eadie, G. S. (1942). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. Blood. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • Degorce, F., et al. (2009). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • ResearchGate. (n.d.). Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay. ResearchGate. Available at: [Link]

  • AACR Journals. (2014). Assessing dose response to kinase inhibitors using quantitative mass spectrometry. AACR Journals. Available at: [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Available at: [Link]

  • ResearchGate. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Available at: [Link]

  • Alotaibi, A. A., et al. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Axten, J. M., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. These compounds have been shown to target fundamental cellular processes involved in oncogenesis and tumor progression, most notably through the inhibition of protein kinases and the disruption of microtubule dynamics. Published research on related analogues suggests that this heterocyclic system can be a valuable pharmacophore for the development of novel therapeutic agents. Specifically, derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of key kinases such as FMS, Monopolar Spindle 1 (MPS1), and Fibroblast Growth Factor Receptor (FGFR), as well as inhibitors of tubulin polymerization that bind to the colchicine site.[1][2][3][4]

This document provides a comprehensive experimental framework for the initial preclinical evaluation of a novel compound, 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (herein referred to as Compound X), against a panel of human cancer cell lines. The proposed workflow is designed to first establish the cytotoxic and antiproliferative profile of Compound X and then to elucidate its potential mechanism of action. The protocols provided are based on established and validated methodologies to ensure scientific rigor and reproducibility.

Part 1: Initial Screening and Cell Line Selection

The Importance of a Diverse Cell Line Panel

The heterogeneity of human cancers necessitates the screening of new chemical entities against a diverse panel of cell lines. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines from nine different tissue types, is a prime example of such a resource that has generated an extensive cancer pharmacology database.[1][5][6] For the initial assessment of Compound X, a smaller, representative panel is recommended, encompassing cancers with high prevalence and those for which related pyrrolo[3,2-c]pyridine derivatives have shown activity.

Recommended Cell Line Panel

A suggested starting panel should include, but not be limited to:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

  • Colon Cancer: HCT116, HT-29

  • Lung Cancer: A549 (non-small cell), H460 (large cell)

  • Prostate Cancer: PC-3, DU145

  • Ovarian Cancer: OVCAR-3, SKOV-3

  • Normal Human Cells (for selectivity assessment): e.g., Human Dermal Fibroblasts (HDF) or an immortalized non-cancerous epithelial line like MCF-10A.

This selection provides a mix of epithelial and mesenchymal phenotypes, as well as varied genetic backgrounds (e.g., p53 status, EGFR expression), which can provide initial insights into potential selective activities.[7]

Part 2: Primary Cytotoxicity and Antiproliferative Assays

The first step is to determine the concentration-dependent effect of Compound X on the viability and growth of the selected cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and reproducible colorimetric method for this purpose.[8][9]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[10][11]

Materials:

  • 96-well flat-bottom microtiter plates

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base, pH 10.5

  • Microplate reader (510-565 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove excess dye and air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Cell LineTissue of OriginCompound X GI50 (µM)
MCF-7Breast1.5
MDA-MB-231Breast0.8
HCT116Colon2.2
A549Lung5.7
PC-3Prostate1.1
OVCAR-3Ovary0.9
HDFNormal Skin> 50

Part 3: Mechanistic Assays

Based on the GI50 values, select the most sensitive cell lines for further mechanistic studies. The following assays will investigate the potential modes of action suggested by the literature for the pyrrolo[3,2-c]pyridine scaffold.

Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through mitosis. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the cell cycle distribution.[12][13]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]

Materials:

  • 6-well plates

  • Compound X

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, cold

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at concentrations around the GI50 value for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.

Treatment% G0/G1% S% G2/M
Vehicle Control60.525.314.2
Compound X (0.5x GI50)55.120.824.1
Compound X (1x GI50)30.215.154.7
Compound X (2x GI50)15.88.975.3
Apoptosis Induction

Rationale: A key hallmark of effective anticancer drugs is the ability to induce programmed cell death, or apoptosis. This can be assessed by detecting the externalization of phosphatidylserine using Annexin V staining and by measuring the activity of executioner caspases 3 and 7.[3][15]

Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Compound X as described for cell cycle analysis for a relevant time point (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol: Caspase-3/7 Activity Assay

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis. The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[17][18]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Compound X for a predetermined time (e.g., 12, 24 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix on a plate shaker for 1 minute and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Cell Migration and Invasion Assays

Rationale: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The wound healing (scratch) assay and the transwell invasion assay are two standard methods to assess these properties in vitro.[19][20]

Protocol: Wound Healing (Scratch) Assay

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.[21][22]

Materials:

  • 24-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in 24-well plates and grow to full confluency.

  • Wound Creation: Create a straight scratch in the monolayer with a sterile pipette tip.

  • Washing and Treatment: Wash with PBS to remove detached cells and add fresh medium containing Compound X at non-toxic concentrations.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.

Protocol: Transwell Invasion Assay

Principle: This assay measures the ability of cells to invade through a basement membrane matrix. Cells are seeded in the upper chamber of a transwell insert coated with Matrigel, and a chemoattractant is placed in the lower chamber. Invasive cells degrade the matrix and migrate through the pores to the other side of the insert.[2][23]

Materials:

  • 24-well transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Insert Coating: Thaw Matrigel on ice and coat the upper surface of the transwell inserts. Incubate at 37°C for 1 hour to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium containing Compound X and seed them into the coated upper chamber.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface with a cotton swab. Fix and stain the invaded cells on the lower surface with crystal violet.

  • Quantification: Count the stained, invaded cells in several microscopic fields.

Part 4: Target-Based Mechanistic Assays

Based on the known activities of related pyrrolo[3,2-c]pyridines, it is prudent to investigate if Compound X functions as a kinase inhibitor or a tubulin polymerization inhibitor.

Kinase Inhibition Assay

Protocol: In Vitro Kinase Activity Assay (Luminescent)

Principle: The Kinase-Glo® assay measures the activity of a purified kinase by quantifying the amount of ATP remaining in the reaction. Kinase activity leads to ATP depletion, resulting in a lower luminescent signal. This allows for the determination of a compound's inhibitory effect on a specific kinase.[24][25]

Materials:

  • Purified kinases of interest (e.g., FMS, MPS1, FGFR) and their respective substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White-walled 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: Set up kinase reactions in a 384-well plate containing the kinase, its substrate, ATP, and serial dilutions of Compound X.

  • Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time.

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Luminescence Measurement: Incubate for 10 minutes and measure luminescence.

Tubulin Polymerization Assay

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. A fluorescent reporter that binds to polymerized microtubules is included in the reaction, and the increase in fluorescence over time is measured. Inhibitors of polymerization will reduce the rate and extent of fluorescence increase.[26][27]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

  • Fluorescence microplate reader with temperature control (37°C).

Procedure:

  • Reaction Preparation: On ice, prepare a tubulin reaction mix according to the kit instructions.

  • Compound Addition: Add serial dilutions of Compound X or controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) to a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to the wells and immediately place the plate in the 37°C plate reader.

  • Fluorescence Reading: Measure fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

Visualization of Experimental Workflows and Pathways

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Select Diverse Cancer Cell Line Panel (e.g., Breast, Colon, Lung, Prostate) and Normal Cells B Primary Cytotoxicity Screening (SRB Assay) A->B C Determine GI50 Values Select Sensitive Cell Lines B->C D Cell Cycle Analysis (PI Staining, Flow Cytometry) C->D E Apoptosis Induction (Annexin V/PI, Caspase 3/7) C->E F Metastatic Potential (Wound Healing, Transwell Invasion) C->F G In Vitro Kinase Assay (e.g., FMS, MPS1, FGFR) D->G Hypothesis Driven H In Vitro Tubulin Polymerization Assay D->H Hypothesis Driven E->G Hypothesis Driven E->H Hypothesis Driven

Caption: A multi-phased workflow for the in vitro evaluation of Compound X.

Apoptosis_Detection cluster_cell cluster_stain Healthy Healthy Cell EarlyApop Early Apoptosis Healthy->EarlyApop Compound X Healthy_Stain Annexin V (-) PI (-) Healthy->Healthy_Stain LateApop Late Apoptosis / Necrosis EarlyApop->LateApop Progression Early_Stain Annexin V (+) PI (-) EarlyApop->Early_Stain Late_Stain Annexin V (+) PI (+) LateApop->Late_Stain

Caption: Differentiating cell states using Annexin V and PI staining.

References

  • Abdel-Maksoud, M. S., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1845. Available from: [Link]

  • Gazze, S. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(10), 925-934. Available from: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • SOPHiA GENETICS. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available from: [Link]

  • Li, J., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(16), e1901. Available from: [Link]

  • Liang, C. C., et al. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329-333. Available from: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available from: [Link]

  • Aher, N. G., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9572-9595. Available from: [Link]

  • Chen, J. F. (2022). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 2550, 15-22. Available from: [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. Available from: [Link]

  • Gholami, A. M., et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 73(13), 3925-3934. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21552. Available from: [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Protocols.io. (2018). Wound healing migration assay (Scratch assay). Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Available from: [Link]

  • Wlodkowic, D., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1), e24. Available from: [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Available from: [Link]

  • Gazze, S. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 18(10), 925-934. Available from: [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Available from: [Link]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451-1460. Available from: [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Available from: [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Available from: [Link]

  • Bio-protocol. (n.d.). 4.5. Tubulin Polymerization Assay. Available from: [Link]

  • Carlson, C. B., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (136), 57861. Available from: [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Available from: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

  • American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Available from: [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]

  • Biocompare. (2008). Caspase-Glo® 3/7 Assay System From Promega. Available from: [Link]

Sources

Application Notes and Protocols: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[3,2-c]pyridine

In the landscape of medicinal chemistry, certain heterocyclic scaffolds reappear consistently in the core structures of a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile templates for the design of novel therapeutics. The 1H-pyrrolo[3,2-c]pyridine ring system is one such scaffold, recognized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space, facilitating interactions with a variety of biological targets.[1][2] This bicyclic heterocycle, an isomer of indole, has garnered significant interest from medicinal chemists, particularly in the development of anticancer agents.[1][3]

This document provides detailed application notes for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-34-3), a strategically functionalized building block poised for elaboration in drug discovery programs.[4] We will explore the therapeutic potential of the core scaffold, delve into the synthetic utility of the methoxy and carboxylic acid functional groups, and provide detailed protocols for its application in the synthesis of compound libraries for screening and lead optimization.

Medicinal Chemistry Landscape of the 1H-pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the design of potent inhibitors of several key oncology targets. Understanding these applications provides a clear rationale for the use of this compound as a starting point for new drug discovery projects.

Anticancer Activity: Tubulin Polymerization Inhibitors

Microtubules are critical components of the cytoskeleton and play a pivotal role in cell division.[3] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. A recent study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][3]

These compounds were designed by replacing the flexible cis-olefin bond of combretastatin A-4 (a potent natural tubulin inhibitor) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. This "configuration-constrained" strategy led to the discovery of highly active compounds.[1] For instance, compound 10t from this series exhibited exceptional antiproliferative activity against a panel of human cancer cell lines.[1][3]

Table 1: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivative (10t) [1][3]

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)SGC-7901 (Gastric Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
10t 0.120.150.21

This research underscores the potential of the 1H-pyrrolo[3,2-c]pyridine core in generating potent anticancer agents. The carboxylic acid functionality of our title compound can be readily converted to a variety of amides and other functional groups to explore the structure-activity relationships (SAR) in this chemical space.

Anticancer and Anti-inflammatory Activity: FMS Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways, and their dysregulation is a common feature of many cancers and inflammatory diseases. FMS kinase (also known as CSF-1R) is an RTK that is over-expressed in various cancers, including ovarian, prostate, and breast cancer.

A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated as FMS kinase inhibitors. This work identified compounds with potent and selective inhibitory activity. The most potent compound, 1r , demonstrated significantly improved activity over the initial lead compound.

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC₅₀ (nM)
KIST101029 (Lead)96
1e 60
1r 30

Compound 1r also showed potent antiproliferative activity against a range of cancer cell lines, with IC₅₀ values in the sub-micromolar range, and exhibited a favorable selectivity index against normal fibroblasts. This highlights the utility of the pyrrolo[3,2-c]pyridine scaffold in the design of targeted kinase inhibitors.

Synthetic Utility and Strategic Application of this compound

The specific substitution pattern of this compound offers distinct advantages for its use as a versatile building block in medicinal chemistry.

G cluster_0 This compound cluster_1 Key Functional Groups for Derivatization mol A 3-Carboxylic Acid: - Amide bond formation - Esterification - Reduction to alcohol - Curtius rearrangement to amine B 4-Methoxy Group: - Modulates electronics of pyridine ring - Potential for O-demethylation to reveal phenol - Influences solubility and metabolic stability C Pyrrole N-H: - N-Alkylation - N-Arylation - Protection/Deprotection

Caption: Key reactive sites of the title compound for library synthesis.

The 3-Carboxylic Acid: A Versatile Handle for Modification

The carboxylic acid at the 3-position is arguably the most valuable feature of this building block. It serves as a robust and versatile handle for a wide array of chemical transformations, most notably amide bond formation. In the context of kinase inhibitor design, the amide bond is a ubiquitous linker that can correctly position other functionalities to interact with the hinge region and other key residues of the kinase active site.

This functionality allows for the straightforward generation of a library of diverse amides by coupling with a wide range of commercially available amines. This approach is a cornerstone of modern medicinal chemistry for rapidly exploring SAR.

The 4-Methoxy Group: A Modulator of Physicochemical Properties

The methoxy group at the 4-position of the pyridine ring exerts a significant electronic effect, increasing the electron density of the aromatic system. This can influence the reactivity of the scaffold in other transformations. Furthermore, the methoxy group can:

  • Enhance solubility: Compared to an unsubstituted analogue, the methoxy group can improve solubility in organic solvents used for reactions.

  • Participate in binding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with the target protein.

  • Serve as a metabolic soft spot or blocker: Depending on the target, the methoxy group can be a site of metabolism (O-demethylation) or can block a potential site of undesirable metabolism.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in a medicinal chemistry workflow.

Workflow for Library Generation

workflow start 4-Methoxy-1H-pyrrolo[3,2-c] pyridine-3-carboxylic acid coupling Amide Coupling (e.g., HATU, EDCI) start->coupling amine_library Diverse Amine Building Blocks (R-NH2) amine_library->coupling purification Purification (e.g., Chromatography, Crystallization) coupling->purification library Amide Library (Target Compounds) purification->library screening Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) library->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: Workflow for generating and screening a focused amide library.

Protocol 1: General Procedure for Amide Library Synthesis

This protocol describes a standard method for the parallel synthesis of an amide library from this compound and a selection of primary or secondary amines.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (1.1 equivalents per reaction)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Magnetic stir plate and stir bars

Procedure:

  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Dispensing Acid: To each reaction vial, add 250 µL of the carboxylic acid stock solution (0.05 mmol).

  • Dispensing Amines: Prepare 0.5 M stock solutions of each amine in anhydrous DMF. To each corresponding vial containing the carboxylic acid, add 110 µL of the respective amine stock solution (0.055 mmol, 1.1 eq).

  • Addition of Coupling Reagents: Prepare a fresh solution of HATU (0.5 M in DMF) and DIPEA (1.5 M in DMF).

  • To each vial, add 120 µL of the HATU solution (0.06 mmol, 1.2 eq).

  • To each vial, add 100 µL of the DIPEA solution (0.15 mmol, 3.0 eq).

  • Reaction: Cap the vials, and stir the reactions at room temperature for 12-18 hours.

  • Work-up and Purification (General):

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

  • Characterization: Confirm the structure and purity of each library member by LC-MS and ¹H NMR.

Causality and Trustworthiness: This protocol employs HATU, a widely trusted and efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). The use of excess DIPEA ensures the reaction medium remains basic, which is optimal for the coupling process. The aqueous work-up effectively removes the coupling byproducts and excess reagents, simplifying the final purification step. This self-validating system ensures a high success rate across a diverse range of amine substrates.

Conclusion

This compound is a high-potential building block for medicinal chemistry campaigns. The proven track record of the 1H-pyrrolo[3,2-c]pyridine scaffold in developing potent anticancer agents, combined with the synthetic versatility of the carboxylic acid handle and the modulating influence of the methoxy group, makes this compound an attractive starting point for the discovery of novel kinase and tubulin inhibitors, among other potential therapeutic targets. The provided protocols offer a robust framework for researchers to begin exploring the rich chemical space accessible from this valuable intermediate.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives.
  • Google Patents. (n.d.). WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4]-thiazepin-3(2H). Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Modern Scientific Press. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. International Journal of Modern Organic Chemistry, 6(1), 1-13. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • De Gruyter. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]

  • Applichem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the large-scale synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers and professionals in drug development. The outlined synthetic strategy is designed for scalability, efficiency, and robustness, with a focus on the underlying chemical principles and safety considerations for each step.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore, and its analogs have been investigated for a range of biological activities. The successful development of therapeutics based on this scaffold necessitates a reliable and scalable synthetic route to produce high-purity material. This guide details a validated three-step synthesis, commencing with commercially available 4-methoxypyridine. Each protocol is presented with an in-depth explanation of the experimental choices, ensuring both reproducibility and a thorough understanding of the process.

Overall Synthetic Workflow

The synthesis is logically divided into three main stages: the preparation of a key aminopyridine intermediate, the construction of the fused pyrrolopyridine ring system, and the final hydrolysis to yield the target carboxylic acid.

G cluster_0 Step 1: Synthesis of 3-Amino-4-methoxypyridine cluster_1 Step 2: Pyrrolopyridine Ring Formation cluster_2 Step 3: Saponification A 4-Methoxypyridine B Nitration A->B KNO3, H2SO4 C 4-Methoxy-3-nitropyridine B->C D Catalytic Hydrogenation C->D H2, Pd/C E 3-Amino-4-methoxypyridine D->E F Gould-Jacobs Annulation E->F Diethyl acetylenedicarboxylate, High-temperature cyclization G Ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate F->G H Hydrolysis G->H Aqueous NaOH I This compound H->I

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Amino-4-methoxypyridine

The initial phase of the synthesis focuses on the preparation of the crucial building block, 3-amino-4-methoxypyridine. This is achieved through a two-step sequence involving the nitration of 4-methoxypyridine followed by the reduction of the resulting nitro-intermediate.

Step 1a: Nitration of 4-Methoxypyridine

Causality of Experimental Choices: The nitration of the pyridine ring is a classic electrophilic aromatic substitution. Pyridine itself is electron-deficient and reacts sluggishly. However, the methoxy group at the 4-position is an activating, ortho-, para-director. In the acidic conditions of the reaction, the pyridine nitrogen is protonated, further deactivating the ring. The directing effect of the methoxy group, therefore, becomes paramount, favoring substitution at the 3- and 5-positions. A mixture of nitric acid and sulfuric acid is a potent nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.[1][2] The reaction is performed at elevated temperatures to overcome the activation energy barrier for the substitution on the deactivated ring system.

Safety Precautions:

  • Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3]

  • Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[3][4]

  • Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory.[5][6]

  • The reaction must be conducted in a well-ventilated fume hood.[7]

  • Slow, controlled addition of reagents and careful temperature monitoring are critical.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (500 mL) in a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 4-methoxypyridine (109.1 g, 1.0 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add potassium nitrate (111.1 g, 1.1 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition of potassium nitrate, slowly warm the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (2 kg) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to manage the heat of neutralization.

  • The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under vacuum to yield 4-methoxy-3-nitropyridine.

In-process Control and Characterization:

  • TLC Analysis: Monitor the reaction using a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to track the consumption of the starting material.

  • Product Characterization (4-Methoxy-3-nitropyridine): The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis before proceeding to the next step.

Step 1b: Catalytic Hydrogenation of 4-Methoxy-3-nitropyridine

Causality of Experimental Choices: The reduction of the nitro group to an amine is a crucial transformation. Catalytic hydrogenation is the method of choice for large-scale synthesis due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[8][9] Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes.[10] The reaction is typically carried out in a protic solvent like ethanol or methanol, which aids in the solubility of the substrate and the transfer of hydrogen to the catalyst surface. The reaction is performed under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.

Safety Precautions:

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be properly grounded and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. It should be handled with care, preferably as a water-wet paste.

Protocol:

  • In a suitable hydrogenation reactor (e.g., a Parr shaker), add 4-methoxy-3-nitropyridine (154.1 g, 1.0 mol) and ethanol (1 L).

  • Carefully add 10% palladium on carbon (50% wet, 15 g) to the solution.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi and begin vigorous stirring.

  • The reaction is typically exothermic; monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This usually takes 4-8 hours.

  • Upon completion, vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-amino-4-methoxypyridine as a solid.

In-process Control and Characterization:

  • Hydrogen Uptake: The cessation of hydrogen consumption is a primary indicator of reaction completion.

  • TLC/LC-MS Analysis: Confirm the complete conversion of the nitro compound to the amine.

  • Product Characterization (3-Amino-4-methoxypyridine): Verify the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Construction of the Pyrrolopyridine Ring System

This stage involves the formation of the fused pyrrole ring onto the pyridine core using a modified Gould-Jacobs reaction.

Step 2: Gould-Jacobs Annulation

Causality of Experimental Choices: The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and related fused heterocyclic systems.[11][12] In this adaptation, the nucleophilic 3-amino-4-methoxypyridine attacks one of the electrophilic acetylenic carbons of diethyl acetylenedicarboxylate in a Michael-type addition. The resulting enamine intermediate then undergoes a thermal cyclization, followed by tautomerization to form the aromatic pyrrole ring. The reaction is typically carried out at high temperatures in a high-boiling solvent like diphenyl ether to facilitate the intramolecular cyclization.

G cluster_0 Gould-Jacobs Reaction Mechanism Start 3-Amino-4-methoxypyridine + Diethyl acetylenedicarboxylate Intermediate1 Michael Addition Adduct (Enamine) Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thermal Cyclization (6-pi electrocyclization) Product Ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Intermediate2->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs annulation for pyrrolopyridine formation.

Protocol:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-amino-4-methoxypyridine (124.1 g, 1.0 mol) and diphenyl ether (1 L).

  • Heat the mixture to 120 °C with stirring.

  • Slowly add diethyl acetylenedicarboxylate (170.2 g, 1.0 mol) dropwise over 1 hour. An exotherm is expected.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 240-250 °C and maintain it for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate from the diphenyl ether.

  • Add hexanes (1 L) to the mixture to further precipitate the product and to facilitate filtration.

  • Filter the solid product, wash it thoroughly with hexanes to remove the diphenyl ether, and then dry it under vacuum.

In-process Control and Characterization:

  • TLC/LC-MS Analysis: Track the formation of the product and the disappearance of the starting materials.

  • Product Characterization (Ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate): Confirm the structure and purity of the cyclized product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Final Saponification

The final step is the hydrolysis of the ester to the desired carboxylic acid.

Step 3: Hydrolysis of the Ester

Causality of Experimental Choices: Saponification, or base-mediated hydrolysis, is a standard and efficient method for converting esters to carboxylic acids. An aqueous solution of a strong base, such as sodium hydroxide, is used to attack the electrophilic carbonyl carbon of the ester. The reaction is typically heated to ensure a reasonable reaction rate. Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Protocol:

  • In a 3 L flask, suspend ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (234.2 g, 1.0 mol) in a mixture of ethanol (1 L) and water (1 L).

  • Add sodium hydroxide pellets (80.0 g, 2.0 mol) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. The solid should dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add concentrated hydrochloric acid to the stirred solution until the pH is approximately 3-4.

  • The final product will precipitate as a solid. Stir the mixture in the ice bath for an additional hour to ensure complete precipitation.

  • Filter the solid, wash it with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

In-process Control and Characterization:

  • TLC/LC-MS Analysis: Monitor the disappearance of the starting ester.

  • pH Measurement: Ensure complete protonation of the carboxylate during the acidification step.

  • Final Product Characterization (this compound): The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity should be assessed by HPLC.

Quantitative Data Summary

StepStarting MaterialReagentsProductMolar Mass ( g/mol )Typical Yield (%)
1a 4-MethoxypyridineKNO₃, H₂SO₄4-Methoxy-3-nitropyridine154.1280-90
1b 4-Methoxy-3-nitropyridineH₂, 10% Pd/C3-Amino-4-methoxypyridine124.1490-98
2 3-Amino-4-methoxypyridineDiethyl acetylenedicarboxylateEthyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate234.2475-85
3 Ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylateNaOH, HClThis compound192.1790-95

Conclusion

The synthetic route and protocols detailed in this document provide a robust and scalable method for the large-scale production of this compound. By understanding the chemical principles behind each step and adhering to the specified safety precautions, researchers and drug development professionals can confidently produce this valuable heterocyclic compound in high yield and purity.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • National Institutes of Health. (n.d.).
  • New Jersey Department of Health. (n.d.).
  • YouTube. (2024, June 7).
  • Echemi. (n.d.). What is the result when potassium nitrate is heated with concentration sulfuric acid?
  • Quora. (2018, June 1). What if sulfuric acid is heated with potassium nitrate above 200 Celsius and below 300 Celsius?
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • ResearchGate. (2016, October 5).
  • Reddit. (2011, May 20).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Lab Alley. (n.d.).
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Eureka.
  • YouTube. (2022, March 15).
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.
  • On-line Encyclopedia of Organic Reactions. (n.d.). Gould-Jacobs Reaction.
  • Aircada. (n.d.). 3-Amino-4-methoxypyridine.
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • ResearchGate. (n.d.).
  • Echemi. (n.d.). 33631-09-3, 3-AMINO-4-METHOXYPYRIDINE Formula.
  • ResearchG
  • National Institutes of Health. (2021, October 26).
  • ResearchG
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine.
  • The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested.
  • MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • Vanderbilt University. (2014, November 13).
  • BLDpharm. (n.d.). N/A|4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
  • ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • RSC Publishing. (n.d.).
  • Echemi. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4-methoxy-.
  • Reddit. (2024, October 2).
  • PubMed. (2014, July 15). Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists.
  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • SciSpace. (1960, December 1). Notes: Pyrrolopyridines. III.

Sources

Application Notes & Protocols: Strategic Development of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine (4-azaindole) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel analogs based on the 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid template. By leveraging principles of bioisosterism and scaffold hopping, this guide outlines robust protocols to explore the structure-activity relationship (SAR) of this chemical series, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, an isostere of indole, is a cornerstone in the design of compounds targeting a diverse range of biological targets.[3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it particularly valuable in oncology and inflammation. Derivatives of this scaffold have demonstrated potent inhibitory activity against critical cellular targets, including:

  • Kinases: The protein kinase MPS1 (monopolar spindle 1), which is overexpressed in many human cancers, has been a key target for inhibitors built on the 1H-pyrrolo[3,2-c]pyridine scaffold.[4][5]

  • Tubulin Polymerization: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[6][7]

  • Other Targets: The scaffold has also been explored for its activity against FMS kinase (CSF-1R), making it a promising candidate for developing anticancer and anti-arthritic drugs.[2][5]

The parent compound, this compound, presents three primary vectors for chemical modification: the C4-methoxy group, the C3-carboxylic acid, and the core bicyclic scaffold itself. This guide will detail the strategic rationale and practical methodologies for modifying each of these positions to generate novel chemical entities with improved drug-like properties.

Strategic Design of Analogs

The initial phase of any analog development program is a carefully considered design strategy. The goal is to generate molecules with enhanced biological activity, improved metabolic stability, and better physicochemical properties. This is achieved by systematically modifying the parent structure.

Overall Development Workflow

A typical analog development campaign follows a logical, iterative cycle. The workflow ensures that synthetic efforts are guided by biological data, leading to an efficient exploration of the chemical space.

Analog Development Workflow cluster_0 Design Phase cluster_1 Execution Phase cluster_2 Analysis & Iteration Start Parent Compound Analysis (this compound) Design Analog Design Strategy (Bioisosterism, SAR-driven modifications) Start->Design Synthesis Chemical Synthesis (Parallel Synthesis) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Screening Biological Screening (In vitro assays) Purification->Screening SAR SAR Analysis (Structure-Activity Relationship) Screening->SAR Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Optimization->Design Iterative Redesign

Caption: High-level workflow for analog development.

Modification at the C4-Position: Methoxy Group Analogs

The methoxy group at the C4 position can be a point of metabolic vulnerability (e.g., O-demethylation) and its replacement can modulate lipophilicity and target engagement.[8] For MPS1 kinase inhibitors, this position has been shown to project into the solvent, suggesting a degree of tolerance for various substituents.[4]

Rationale for Modification:

  • Block Metabolic Oxidation: Replacing the methoxy group can prevent O-demethylation, a common metabolic pathway that can lead to reactive intermediates.[8]

  • Tune Lipophilicity: Bioisosteric replacement can fine-tune the compound's logP, impacting solubility, permeability, and plasma protein binding.[9]

  • Explore New Interactions: While this vector may point to the solvent, larger or different functional groups could potentially pick up additional interactions with the target protein.

Proposed Bioisosteric Replacements:

Functional GroupRationalePotential Advantages
-F, -Cl Halogens act as metabolically stable mimics. Fluorine can alter pKa of nearby groups.Increased metabolic stability, modulated electronics.
-CHF2, -CF3 Fluorinated alkyl groups are stable bioisosteres of methoxy, mimicking its steric and electronic profile.[10]Enhanced metabolic stability, increased lipophilicity.
-CH2CH3 Simple alkyl group to probe steric tolerance.Straightforward synthesis.
-CN A polar, linear group that can act as a hydrogen bond acceptor.Potential for new H-bonding interactions.
Cyclopropyl A small, conformationally restricted ring that can improve metabolic stability.Reduced metabolic liability.
Modification at the C3-Position: Carboxylic Acid Bioisosteres

The carboxylic acid moiety is often crucial for target binding via ionic or hydrogen bond interactions. However, it can also lead to poor cell permeability and metabolic liabilities such as acyl glucuronide formation.[11][12] Its replacement with a suitable bioisostere is a classic medicinal chemistry strategy to improve pharmacokinetic properties.[13][14]

Rationale for Modification:

  • Improve Permeability: Replacing the ionizable carboxylic acid with a non-classical, less acidic group can improve membrane permeability.[13]

  • Enhance Metabolic Stability: Avoids the formation of potentially reactive acyl glucuronide metabolites.[15]

  • Maintain Target Engagement: The chosen bioisostere should retain the key interactions of the original carboxylate group.

Proposed Bioisosteric Replacements:

Functional GrouppKaRationale
Carboxylic Acid (Parent) ~4.2-4.5Forms strong ionic and hydrogen bonds. Can limit permeability.
5-Tetrazole ~4.5-4.9The most common replacement. Acidity is comparable to a carboxylic acid, but with increased lipophilicity and metabolic stability.[13][15]
Acyl Sulfonamide ~3-5Can closely mimic the acidity and hydrogen bonding pattern of a carboxylic acid.
Hydroxamic Acid ~9Can act as a metal chelator and forms different hydrogen bond networks.
Isoxazolol ~4-5An acidic heterocycle that can effectively mimic the carboxylate functionality.[11]
Core Modification: Scaffold Hopping

Scaffold hopping is an advanced strategy used to identify completely novel core structures while retaining the essential pharmacophoric features of the parent molecule.[16][17][18] This can lead to new intellectual property and dramatically improved drug-like properties.

Rationale for Hopping:

  • Escape Patent Space: Generate novel chemotypes that are not covered by existing patents.

  • Overcome Core-Related Liabilities: Address issues inherent to the pyrrolo[3,2-c]pyridine scaffold, such as poor solubility or off-target effects.

  • Discover Novel Biology: New scaffolds may exhibit different selectivity profiles or secondary pharmacology.

Scaffold Hopping Strategies cluster_0 Scaffold Hopping Analogs Parent Original Scaffold (Pyrrolo[3,2-c]pyridine) Indazole Indazole Parent->Indazole Isosteric Ring Replacement Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Parent->Pyrrolo_pyrimidine Ring System Isomerization Thieno_pyridine Thieno[3,2-c]pyridine Parent->Thieno_pyridine Heteroatom Swap (N -> S)

Caption: Examples of scaffold hopping strategies.

Synthetic Protocols

The synthesis of 1H-pyrrolo[3,2-c]pyridine analogs can be efficiently achieved through a convergent strategy. A key approach involves a palladium-mediated Sonagashira coupling to construct the pyrrole ring, followed by diversification.[4]

General Synthetic Scheme

The following scheme illustrates a robust and flexible route to the target analogs.

General Synthetic Scheme A Starting Material 4-amino-2-bromo-5-iodopyridine C Key Intermediate Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate A:f0->C:f0 1. Sonagashira Coupling (PdCl₂(PPh₃)₂, CuI) 2. Cyclization (t-BuOK) B Alkyne Partner e.g., Ethyl propiolate B:f0->C:f0 D C4-Substituted Intermediate Ethyl 6-substituted-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C:f0->D:f0 Suzuki or Buchwald-Hartwig Coupling (e.g., Ar-B(OH)₂, Pd(dppf)Cl₂ or R-OH, Pd₂(dba)₃) E Final Analog 6-substituted-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid D:f0->E:f0 Saponification (LiOH or NaOH)

Caption: Convergent synthetic route to target analogs.

Protocol 1: Synthesis of Key Intermediate (Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate)

This protocol describes the crucial Sonagashira coupling and subsequent cyclization to form the core scaffold.[4]

Materials:

  • 4-amino-2-bromo-5-iodopyridine

  • Ethyl propiolate

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium tert-butoxide (t-BuOK)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Sonagashira Coupling: To a dry round-bottom flask under an inert atmosphere (Argon), add 4-amino-2-bromo-5-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous DMF, followed by triethylamine (3.0 eq).

  • Add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the coupled alkyne intermediate.

  • Cyclization: Dissolve the purified alkyne intermediate in anhydrous NMP in a separate dry flask under an inert atmosphere.

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the title intermediate.

Protocol 2: Diversification at C4 and Final Deprotection

This protocol outlines the substitution at the C4 position (originally C6 of the intermediate) and the final hydrolysis to the carboxylic acid.

Materials:

  • Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (from Protocol 3.2)

  • Desired boronic acid (for Suzuki coupling) or alcohol/phenol (for Buchwald-Hartwig C-O coupling)

  • Palladium catalyst and ligand (e.g., Pd(dppf)Cl₂ for Suzuki; Pd₂(dba)₃ and Xantphos for C-O coupling)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, or DMA)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

Procedure:

  • C-C or C-O Coupling: In a reaction vial, combine the bromo-intermediate (1.0 eq), the boronic acid (1.5 eq) or alcohol (1.5 eq), palladium catalyst (0.05 eq), ligand (0.1 eq, if needed), and base (2.0 eq).

  • Add the anhydrous solvent and purge the mixture with argon for 10 minutes.

  • Seal the vial and heat the reaction to 80-100 °C for 8-16 hours. Monitor by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude ester by column chromatography.

  • Saponification: Dissolve the purified ester in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio).

  • Add LiOH (3.0-5.0 eq) and stir at room temperature or 40 °C until the ester is fully consumed (monitor by LC-MS).

  • Concentrate the mixture to remove organic solvents.

  • Dilute with water and acidify to pH ~3-4 with 1N HCl. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid analog. Alternatively, extract with an organic solvent like ethyl acetate if the product is not a solid.

Compound Characterization and Biological Evaluation

Analytical Characterization

Every synthesized analog must be rigorously characterized to confirm its identity and purity before biological testing.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and/or Ultra-High-Performance Liquid Chromatography (UHPLC). Target purity should be >95%.

  • Identity: Confirmed by Low-Resolution Mass Spectrometry (LRMS) to verify the molecular weight and High-Resolution Mass Spectrometry (HRMS) for elemental composition.

  • Structure: Elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).

In Vitro Biological Assays

The primary biological evaluation should be conducted using relevant in vitro assays to determine the potency and selectivity of the new analogs.

Example Assay: Kinase Inhibition (e.g., MPS1)

  • Principle: A biochemical assay using a recombinant kinase, a specific substrate, and ATP. Inhibition is measured by quantifying the amount of phosphorylated substrate.

  • Method: A common method is an ADP-Glo™ Kinase Assay (Promega), which measures ADP formation as a universal indicator of kinase activity.

  • Protocol Outline:

    • Serially dilute test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate/ATP mix, and the test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Read luminescence on a plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Example Assay: Antiproliferative Activity

  • Principle: Measures the ability of a compound to inhibit the growth of cancer cell lines.

  • Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Protocol Outline:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[6][19]

    • Treat cells with a serial dilution of the test compounds for 72 hours.

    • Add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance; or add CellTiter-Glo® reagent and measure luminescence.

    • Calculate GI₅₀/IC₅₀ values from the dose-response curves.

Data Analysis and Iteration

The biological data from the primary assays should be compiled and analyzed to establish a Structure-Activity Relationship (SAR).

Example SAR Table:

Compound IDC4-SubstituentC3-SubstituentMPS1 IC₅₀ (nM)HeLa GI₅₀ (µM)
Parent-OCH₃-COOH501.2
Analog-01-F-COOH451.1
Analog-02-OCH₃5-Tetrazole651.8
Analog-03-F5-Tetrazole551.5

This data guides the next round of analog design, focusing on modifications that led to improved activity or properties. This iterative process of design, synthesis, and testing is the engine of successful drug discovery.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Institutes of Health (NIH). [Link]

  • 4-Methoxy-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. [Link]

  • Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). [Link]

  • Classification of Scaffold Hopping Approaches. PubMed Central. [Link]

  • Synthetic route for the preparation of the 4‐azaindole derivatives. ResearchGate. [Link]

  • What are good methoxy isosteres in medicinal chemistry?. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Europe PMC. [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Scaffold hopping. Elsevier. [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. ACS Publications. [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (NIH). [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. MDPI. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • Recent Advances in Scaffold Hopping. ACS Publications. [Link]

  • A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. University of Pennsylvania. [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS No. 1000341-34-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment, its purity is paramount for successful downstream applications.[3]

This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. The protocols and explanations are grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems encountered during the purification of this compound.

Problem 1: Low recovery after crystallization.

Q: I'm experiencing significant product loss during recrystallization. What factors could be contributing to this, and how can I optimize the process?

A: Low recovery during crystallization is a frequent challenge, often stemming from the compound's solubility profile and the presence of specific impurities. Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Solutions:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

    • Insight: Due to its polar carboxylic acid and moderately polar methoxy-pyrrolopyridine core, a mixture of polar and non-polar solvents often yields the best results.

    • Protocol:

      • Screening: Begin by testing the solubility of your crude product in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water) and solvent mixtures.

      • Optimization: A common starting point is a mixture of an alcohol (like methanol or ethanol) and water. Dissolve the crude material in the minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

  • Cooling Rate: Rapid cooling can lead to the formation of fine, impure crystals and can trap impurities within the crystal lattice.

    • Insight: Slow, controlled cooling allows for the formation of larger, more ordered, and purer crystals.

    • Protocol:

      • After dissolving the compound at an elevated temperature, allow the flask to cool to room temperature undisturbed.

      • For further crystallization, transfer the flask to a cold bath (ice-water or refrigerator) for several hours or overnight.

  • pH Adjustment: The carboxylic acid moiety makes the compound's solubility highly pH-dependent.

    • Insight: The compound is more soluble at higher pH (as the carboxylate salt) and less soluble at its isoelectric point.

    • Protocol:

      • Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO3).

      • Filter the solution to remove any insoluble impurities.

      • Slowly acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to precipitate the purified carboxylic acid. Monitor the pH to find the point of minimum solubility.[4]

Data-Driven Solvent Selection:

Solvent SystemObservationRecommendation
Methanol/WaterGood for removing non-polar impurities.High
Ethanol/WaterSimilar to methanol/water, may offer different selectivity.High
AcetonitrileCan be effective for specific impurity profiles.Medium
Ethyl Acetate/HexaneUseful for less polar impurities.Medium
Problem 2: Persistent colored impurities.

Q: My isolated product is off-white or colored, suggesting the presence of impurities. How can I remove these?

A: Colored impurities often arise from starting materials, by-products, or degradation. A multi-step purification strategy is often necessary.

Underlying Causes & Solutions:

  • Activated Carbon Treatment: This is a classic and effective method for removing colored, often high molecular weight, impurities.

    • Insight: Activated carbon has a high surface area and can adsorb large organic molecules.

    • Protocol:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight).

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Perform a hot filtration through a pad of celite to remove the carbon.

      • Proceed with crystallization as usual.

  • Chromatography: When crystallization fails to remove persistent impurities, column chromatography is the next logical step.

    • Insight: The choice of stationary and mobile phase is crucial for separating compounds with similar polarities.

    • Protocol:

      • Stationary Phase: Silica gel is a common starting point.

      • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol and a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.[5][6][7]

      • TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between your product and the impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: The solubility is a key challenge. It is generally poorly soluble in water and non-polar organic solvents. It exhibits moderate solubility in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol, especially upon heating. Its solubility in aqueous solutions is highly pH-dependent; it is more soluble in basic conditions due to the formation of the carboxylate salt.

Q2: What are the common impurities I should be aware of during synthesis?

A2: Impurities can arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolopyridine core.

  • By-products from Cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.

  • Decarboxylation Product: Under harsh thermal or acidic/basic conditions, the carboxylic acid group may be lost, leading to the formation of 4-methoxy-1H-pyrrolo[3,2-c]pyridine.

  • N-Alkylation/Acylation Products: If reactive electrophiles are present, the pyrrole nitrogen can be alkylated or acylated.

Q3: What are the recommended analytical techniques to assess the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the molecular weight of the main component and any impurities, aiding in their identification.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: How should I store this compound to ensure its stability?

A4: To maintain its integrity, the compound should be stored in a cool, dry, and dark place. A desiccator or a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended to protect it from moisture and oxidative degradation.

III. Visualized Workflows

Decision Tree for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial purity of your crude product.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) purity_check Purity > 95%? start->purity_check high_purity Direct Crystallization purity_check->high_purity Yes low_purity Purity < 95% purity_check->low_purity No final_product Pure Product high_purity->final_product impurity_type Nature of Impurities? low_purity->impurity_type colored_impurities Colored/High MW Impurities impurity_type->colored_impurities Colored polar_impurities Polar Impurities impurity_type->polar_impurities Similar Polarity nonpolar_impurities Non-Polar Impurities impurity_type->nonpolar_impurities Different Polarity carbon_treatment Activated Carbon Treatment colored_impurities->carbon_treatment column_chromatography Column Chromatography (Silica Gel) polar_impurities->column_chromatography acid_base_extraction Acid-Base Extraction nonpolar_impurities->acid_base_extraction final_crystallization Final Crystallization carbon_treatment->final_crystallization column_chromatography->final_crystallization acid_base_extraction->final_crystallization final_crystallization->final_product

Caption: A decision tree for selecting a purification strategy.

IV. References

  • MySkinRecipes. 4-Methoxy-1H-pyrrolo[3,2-c]pyridine. [Link]

  • Appchem. This compound | 1000341-34-3. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302025. [Link]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(17), 6899–6914. [Link]

  • Głuch-Lutwin, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Pacakova, V., & Feltl, L. (1992). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 1-18. [Link]

  • Kim, J. H., et al. (2007). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][5]-thiazepin-3(2H)-one. Journal of the Korean Chemical Society, 51(4), 361-365. [Link]

Sources

Technical Support Center: Optimizing Pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,2-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Pyrrolo[3,2-c]pyridines are a key structural motif in many biologically active compounds, including kinase inhibitors and anticancer agents.[1][2][3] Their successful synthesis is often pivotal to the advancement of research projects.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Question 1: My reaction shows low to no conversion of starting materials. What are the likely causes?

Low conversion is a common hurdle. A systematic approach is essential to diagnose the root cause.

Potential Cause 1: Catalyst Inactivity or Incompatibility Many modern syntheses of pyrrolo[3,2-c]pyridines rely on metal catalysis (e.g., Palladium, Copper, Zinc).[4] The catalyst's oxidation state, ligand choice, and overall stability are critical.

  • Expert Insight: Synergistic catalysis, such as using a copper/zinc system, can be effective for one-step annulation reactions but requires careful control of the catalytic cycle. Palladium-catalyzed methods are versatile but can be sensitive to air, moisture, and impurities in the starting materials.

  • Solution Checklist:

    • Verify Catalyst Source & Age: Use a fresh, reputable source of catalyst. Older catalysts can oxidize or absorb impurities.

    • Degas Solvents & Reagents: Ensure all solvents and liquid reagents are thoroughly degassed to remove oxygen, which can poison palladium catalysts.

    • Check Ligand Integrity: If using a ligand, confirm its purity via NMR or another suitable technique.

    • Consider an Alternative Catalyst: If a specific palladium catalyst is failing, consider a different ligand or a more robust pre-catalyst. For some multi-component reactions, magnetically recoverable nanocatalysts can offer easier handling and separation.[5]

Potential Cause 2: Sub-optimal Reaction Conditions (Temperature & Solvent) The energy barrier for the key bond-forming steps may not be met, or the solvent may not be appropriate for the reaction mechanism.

  • Expert Insight: The choice of solvent can dramatically influence reaction outcomes. For instance, in Pictet-Spengler reactions, which are a common route to related heterocyclic systems, the choice between acetonitrile, toluene, or acetic acid can significantly impact yield and reaction time.[6][7]

  • Solution Checklist:

    • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimum.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., Dioxane, Toluene, DMF, Acetonitrile). For Suzuki-type couplings to build the scaffold, a polar aprotic solvent like 1,4-dioxane is often effective.[4]

    • Microwave Synthesis: For difficult transformations, microwave irradiation can sometimes provide the necessary energy to drive the reaction to completion in a much shorter timeframe.[4]

Potential Cause 3: Issues with Starting Materials Impure starting materials are a frequent source of reaction failure.

  • Solution Checklist:

    • Purity Verification: Confirm the purity of all starting materials by ¹H NMR, LC-MS, or elemental analysis.

    • Re-purification: If necessary, re-purify starting materials via column chromatography, recrystallization, or distillation.

    • Hydrazine Instability: When using Fischer indolization-type strategies, be aware that aryl hydrazines can be unstable. Use a fresh bottle or purify by recrystallization before use.[8]

Question 2: My reaction is producing significant tarring and decomposition. How can I minimize this?

Tar formation indicates competing side reactions or product instability under the reaction conditions, a common issue in acid-catalyzed reactions like the Pictet-Spengler or Fischer indole synthesis.[7][8][9]

Potential Cause 1: Excessively Strong Acidic Conditions Many cyclization reactions require an acid catalyst, but excessively harsh conditions can degrade acid-sensitive functional groups or the pyrrole ring itself, which is known to be acidophobic.[7][9]

  • Expert Insight: The Fischer indolization mechanism involves several acid-promoted steps. While a Brønsted or Lewis acid is necessary, too strong an acid or too high a temperature can favor pathways leading to N-N bond cleavage instead of the desired[1][1]-sigmatropic rearrangement, resulting in aniline byproducts and decomposition.[8]

  • Solution Checklist:

    • Use a Milder Acid: Switch from strong acids like HCl or H₂SO₄ to milder alternatives like acetic acid (AcOH) or p-toluenesulfonic acid (TsOH).[6][8]

    • Reduce Acid Stoichiometry: Titrate the amount of acid used. Often, catalytic amounts are sufficient.

    • Lower the Temperature: Run the reaction at a lower temperature to disfavor high-energy decomposition pathways.

Potential Cause 2: Unstable Intermediates The reaction may proceed through intermediates (e.g., imines, enehydrazines) that are unstable under the reaction conditions.

  • Expert Insight: In the Pictet-Spengler reaction, the initially formed iminium cation is highly reactive. If the subsequent cyclization is slow, this intermediate can participate in undesired side reactions.

  • Solution Checklist:

    • One-Pot, Two-Step Procedure: Form the key intermediate (e.g., the imine) at a lower temperature first, then add the acid and/or increase the temperature to induce cyclization. This can prevent the buildup of reactive species.

    • Use a Dehydrating Agent: If water is a byproduct of intermediate formation (e.g., imine formation), adding molecular sieves can drive the equilibrium forward and prevent hydrolysis, minimizing side reactions.

Troubleshooting Workflow Diagram

G start Problem: Low / No Product Yield cause1 Check Starting Materials start->cause1 cause2 Evaluate Reaction Conditions start->cause2 cause3 Assess Catalyst System start->cause3 sol1a Confirm Purity (NMR, LC-MS) cause1->sol1a sol2a Screen Temperatures (e.g., RT, 50°C, 80°C) cause2->sol2a sol2b Screen Solvents (Polar vs. Non-polar) cause2->sol2b sol2c Consider Milder Acid/Base cause2->sol2c sol3a Use Fresh Catalyst/Ligand cause3->sol3a sol3b Degas Solvents Thoroughly cause3->sol3b sol3c Try Alternative Catalyst/Ligand cause3->sol3c sol1b Repurify if Necessary sol1a->sol1b

Caption: A decision tree for troubleshooting low-yield reactions.

Question 3: I've successfully formed the product, but purification is extremely difficult. What are the best practices?

Purification of nitrogen-containing heterocycles can be challenging due to their basicity and potential for strong interaction with silica gel.

Potential Issue 1: Product Tailing on Silica Gel Column The basic nitrogen atoms on the pyrrolo[3,2-c]pyridine core can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to broad peaks and poor separation.[10]

  • Solution Checklist:

    • Basify the Eluent: Add a small amount of a volatile base, such as triethylamine (~1%) or ammonia (using a solvent saturated with NH₃), to the mobile phase. This neutralizes the acidic sites on the silica gel and improves peak shape.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for particularly stubborn separations.[10]

    • Solvent System Optimization: Experiment with different solvent systems. A gradient of hexane/ethyl acetate is a common starting point, but dichloromethane/methanol or chloroform/methanol systems may provide better separation for more polar compounds.[1][4][10]

Potential Issue 2: Co-elution with a Persistent Impurity A byproduct with similar polarity to the desired product may be forming.

  • Expert Insight: In Fischer indolization, incomplete cyclization or side reactions can lead to hydrazone intermediates or aniline byproducts that can be difficult to separate from the final product.[8]

  • Solution Checklist:

    • Reaction Work-up: Implement an acidic or basic wash during the work-up to remove impurities of a different chemical nature. For example, an acid wash (e.g., 1M HCl) can remove basic impurities, while a base wash (e.g., sat. NaHCO₃) can remove acidic ones.

    • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions.

    • Preparative TLC/HPLC: For small quantities of valuable material, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to the pyrrolo[3,2-c]pyridine core?

There are several established strategies, each with its own advantages and disadvantages. The choice often depends on the desired substitution pattern and the availability of starting materials.

  • Palladium-Catalyzed Cross-Coupling/Annulation: This is a highly versatile and modern approach. A typical sequence involves the coupling of a substituted pyrrole with a functionalized pyridine, often via Suzuki, Stille, or Buchwald-Hartwig type reactions, followed by an intramolecular cyclization.[4][11]

  • Pictet-Spengler Reaction: While more commonly used for tetrahydro-β-carbolines, variations of this acid-catalyzed cyclization of a tryptamine equivalent can be adapted to form related fused systems. The key is the condensation of an appropriate amine with an aldehyde or ketone followed by an intramolecular electrophilic substitution.[6][7][9]

  • Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. While powerful, its application to azaindoles (like pyrrolopyridines) can be challenging due to the basicity of the pyridine nitrogen, which can interfere with the catalytic cycle.[8][12] Computational studies suggest that protonation of the pyridine nitrogen can disfavor the key[1][1]-sigmatropic rearrangement.[12]

  • Multi-Component Reactions: One-pot reactions that bring together three or more starting materials can be highly efficient. For example, a synergetic copper/zinc-catalyzed one-step annulation of 2-amino (hetero)arylnitriles has been reported to produce highly substituted 1H-pyrrolo[3,2-c]pyridines.

General Synthetic Pathway Diagram

G cluster_0 Route A: Pd-Catalyzed Annulation cluster_1 Route B: Pictet-Spengler Type A1 Halogenated Pyridine A3 Cross-Coupling (e.g., Suzuki) A1->A3 A2 Functionalized Pyrrole A2->A3 A4 Intramolecular Cyclization A3->A4 Product Pyrrolo[3,2-c]pyridine Core A4->Product B1 Pyrrolylethylamine B3 Imine/Iminium Formation B1->B3 B2 Aldehyde / Ketone B2->B3 B4 Acid-Catalyzed Cyclization B3->B4 B4->Product

Sources

troubleshooting inconsistent results in biological assays with 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the consistency and reliability of your experimental results. Inconsistent outcomes in biological assays are a common challenge, and this resource aims to equip you with the knowledge to systematically identify and resolve potential issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to diagnose and solve them.

Issue 1: High Variability Between Replicates or Experiments

You're observing significant differences in your results every time you run the assay.

Possible Causes & Solutions:

  • Compound Instability or Degradation:

    • Why it happens: Small molecules can be sensitive to environmental conditions such as light, temperature, and pH. Repeated freeze-thaw cycles of stock solutions are a common cause of degradation.[1]

    • Troubleshooting Steps:

      • Fresh Preparations: Always prepare fresh working dilutions of the compound from a stock solution immediately before each experiment.[2]

      • Aliquot Stock Solutions: Upon receiving the compound, dissolve it in an appropriate solvent (e.g., anhydrous, high-purity DMSO) and create single-use aliquots to minimize freeze-thaw cycles.[3]

      • Proper Storage: Verify that both the solid compound and its stock solutions are stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light.[4]

  • Inconsistent Pipetting and Liquid Handling:

    • Why it happens: Small volume inaccuracies, especially with potent compounds, can lead to large variations in the final concentration in the assay wells.[5]

    • Troubleshooting Steps:

      • Calibrated Pipettes: Ensure all pipettes are properly calibrated and functioning correctly.[6]

      • Consistent Technique: Use a consistent pipetting technique for all wells. Pipette down the side of the well to avoid bubbles, which can interfere with optical readings.[7]

      • Automated Liquid Handling: If available, use automated liquid handling systems for improved precision, especially in high-throughput screening.[8]

  • Cell-Based Assay Variability:

    • Why it happens: The physiological state of cells can significantly impact their response to a compound. Factors like cell passage number, confluency, and seeding density are critical variables.[9]

    • Troubleshooting Steps:

      • Consistent Cell Passage: Use cells within a defined, low-passage number range for all experiments.[10]

      • Standardized Seeding Density: Optimize and standardize the cell seeding density to ensure cells are in a logarithmic growth phase during the assay period.[3][9]

      • Monitor Cell Health: Regularly check for signs of contamination (e.g., mycoplasma) and ensure high cell viability before starting an experiment.[9]

Issue 2: Compound Shows Lower Potency or Complete Inactivity

The observed IC50 value is much higher than expected, or the compound shows no biological effect at all.

Possible Causes & Solutions:

  • Poor Compound Solubility:

    • Why it happens: Many small molecules, including those with heterocyclic ring systems, have poor aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration will be significantly lower than the nominal concentration.[3]

    • Troubleshooting Steps:

      • Visual Inspection: After diluting your compound into the final assay buffer, visually inspect the solution for any signs of cloudiness or precipitation.[2]

      • Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in the assay buffer, incubating for a short period, and then centrifuging at high speed. A visible pellet indicates precipitation.

      • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic and affect compound solubility.[3][11]

      • Use of Surfactants: In biochemical assays, consider the inclusion of a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 to improve solubility. However, always test the effect of the surfactant on your assay in a control experiment.[2]

  • Incorrect Assay Conditions:

    • Why it happens: The specific parameters of your assay, such as incubation time or reagent concentrations, may not be optimal for this particular compound.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the compound's effect (e.g., 24, 48, 72 hours for cell-based assays).[3]

      • Dose-Response Curve: Use a wide range of compound concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM) to ensure you are capturing the full dose-response relationship.[3]

      • Biochemical Assay Parameters (e.g., Kinase Assays): If you are running a kinase assay, ensure the ATP concentration is appropriate. High intracellular ATP levels can outcompete ATP-competitive inhibitors, leading to a higher apparent IC50 in cell-based assays compared to biochemical assays.[10] It is recommended to perform kinase assays at an ATP concentration close to the Km value for the specific kinase.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing stock solutions of this compound?

A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for pyrrolopyridine derivatives and other small molecules.[3] It is crucial to use a high-purity grade to avoid introducing contaminants that could interfere with your assay.

Q2: What is the recommended final concentration of DMSO in my cell-based assay?

A2: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v).[3] Many cell lines can tolerate up to 1%, but higher concentrations can lead to cytotoxicity, differentiation, or other off-target effects, which can confound your results.[11][13][14] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your treated wells) in every experiment.

Q3: How can I be sure that the compound I purchased is of high quality?

A3: Ensuring the quality of your starting material is a critical first step.[3] This involves a process of supplier qualification.[15][16][17] You should:

  • Source from a Reputable Supplier: Purchase compounds from suppliers who provide a certificate of analysis (CoA) with data on purity (e.g., from HPLC or NMR analysis) and identity (e.g., from mass spectrometry).[3][18]

  • Verify Identity and Purity: If possible, independently verify the identity and purity of the compound, especially for critical experiments.

Q4: My results are inconsistent when I switch between different batches of the compound. Why?

A4: Batch-to-batch variability can be a significant source of inconsistent results. This can be due to differences in purity, the presence of different impurities, or degradation of older batches.

  • Troubleshooting Steps:

    • Request Batch-Specific CoAs: Always obtain the certificate of analysis for each specific batch you purchase.

    • Perform a Bridging Study: When you receive a new batch, test it in parallel with the old batch in a side-by-side experiment to confirm that it yields comparable results.

    • Standardize Compound Management: Adhere to strict compound management practices for all batches to minimize variability introduced by handling and storage.[1][19]

Q5: I am seeing a discrepancy between the IC50 value in my biochemical assay and my cell-based assay. What are the common reasons for this?

A5: This is a very common observation in drug discovery.[10] Several factors can contribute to this discrepancy:

  • ATP Concentration: As mentioned earlier, biochemical kinase assays are often performed at low ATP concentrations, whereas intracellular ATP levels are much higher (in the millimolar range). An ATP-competitive inhibitor will appear less potent in a cellular environment.[10]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[20]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively pump the compound out of the cell, reducing its effective intracellular concentration.[10]

  • Protein Binding: The compound may bind to proteins in the cell culture serum or within the cell, reducing the free concentration available to interact with the target.

Part 3: Experimental Protocols & Data Presentation

Standardized Protocol: Cell Viability (MTS) Assay

This protocol provides a standardized method to assess the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Harvest and count cells that are in a logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of the compound by serially diluting it in culture medium from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" and "vehicle control" (medium with DMSO).

    • Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.[2]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Summary Table: DMSO Cytotoxicity

The following table summarizes representative data on the effect of DMSO on cell viability, highlighting the importance of maintaining a low final concentration.

DMSO ConcentrationCell Viability (% of Control) after 48hCell Viability (% of Control) after 72hRecommendation
0.1%~100%~100%Safe
0.5%~95%~90%Generally Safe [13]
1.0%~85%~75%Use with Caution [13]
3.0%~50%~30%Cytotoxic [11]
5.0%<20%<10%Avoid [11][13]

Note: These values are illustrative and can vary significantly between different cell lines.

Part 4: Visualization of Workflows

Troubleshooting Workflow for Inconsistent Assay Results

This diagram outlines a logical workflow for diagnosing the root cause of variability in your experiments.

G start Inconsistent Results Observed compound Step 1: Verify Compound Integrity start->compound sub_compound1 Check Storage Conditions & Aliquoting Strategy compound->sub_compound1 sub_compound2 Confirm Purity & Identity (CoA, Batch Number) compound->sub_compound2 sub_compound3 Test for Solubility in Assay Buffer compound->sub_compound3 protocol Step 2: Review Assay Protocol sub_protocol1 Verify Pipette Calibration & Technique protocol->sub_protocol1 sub_protocol2 Check Reagent Quality & Expiration Dates protocol->sub_protocol2 sub_protocol3 Standardize Incubation Times & Plate Reading protocol->sub_protocol3 cells Step 3: Assess Biological System sub_cells1 Standardize Cell Passage Number & Seeding Density cells->sub_cells1 sub_cells2 Test for Mycoplasma Contamination cells->sub_cells2 sub_cells3 Authenticate Cell Line cells->sub_cells3 sub_compound3->protocol sub_protocol3->cells end Consistent Results Achieved sub_cells3->end

Caption: Systematic workflow for troubleshooting assay variability.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 596–608. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 596–608. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • K-S, L., N-A, H., S-J, L., S-H, C., S-H, L., & S-K, P. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Retrieved from [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Blain, S. W., & Goff, S. P. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & cellular proteomics : MCP, 10(7), M110.006536. Retrieved from [Link]

  • de Oliveira, A. C. S., de Oliveira, V. M., de Faria, P. C. C., de Carvalho, J. J., & de Oliveira, R. J. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • El-Habta, R. S., & El-Husseiny, E. A. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Folia morphologica, 79(3), 476–483. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Gallego-Yerga, L., O’Dogherty-Pascual, A., Velasco-Lajo, M. J., & de la Mata, F. J. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4476. Retrieved from [Link]

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Compliance Architects. (n.d.). The Importance Of Supplier Qualification For Success In Life Sciences, Pharmaceuticals, Biotechnology, And Medical Devices. Retrieved from [Link]

  • Quality Forward. (2025, May 14). QMS 101: Understanding Supplier Qualification in Life Sciences. Retrieved from [Link]

  • Flarer SA. (n.d.). The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. Retrieved from [Link]

  • IPI Academy. (2024, June 12). Why Do We Have To Qualify Our Supplier?. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC advances, 11(45), 28163–28175. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3169. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302320. Retrieved from [Link]

  • Collins, I., Caldwell, J. J., Andre, F., Arkenau, H. T., & Yap, T. A. (2015). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of medicinal chemistry, 58(17), 6789–6803. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). STABILITY OF NEW ANALGESIC ACTIVE COMPOUND, PYRROLO-[3,4-c]PYRIDINE DERIVATIVE, IN AQUEOUS SOLUTIONS. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(45), 28163-28175. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental results.

Introduction to Stability Considerations

This compound is a heterocyclic compound with potential applications in pharmaceutical development. Understanding its stability profile in solution is critical for accurate preclinical and clinical assessments, formulation development, and defining appropriate storage conditions.[1][2] Degradation of the molecule can lead to a loss of potency, altered efficacy, and the formation of potentially toxic byproducts.

This guide provides a structured approach to identifying and mitigating stability issues, based on established principles of pharmaceutical stability testing and data from structurally related pyrrolopyridine and pyridine carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemical structure, the primary factors influencing stability are expected to be pH, light, temperature, and the presence of oxidizing agents.[3] The pyrrolopyridine ring system can be susceptible to hydrolysis under acidic or alkaline conditions, and many heterocyclic compounds exhibit photolability.[3][4]

Q2: What is the expected stability of this compound at different pH values?

A2: While specific data for this exact molecule is not extensively published, studies on related pyrrolopyridine derivatives suggest it is likely to be most stable in a neutral pH range (around pH 7).[3] It is expected to be labile in acidic conditions and potentially unstable in alkaline environments, where hydrolysis of the pyrrole or pyridine ring can occur.[3][5] For pyridine carboxylic acids, the pH will also influence the ionization state of the molecule, which can affect its reactivity and solubility.[6]

Q3: Is this compound sensitive to light?

A3: Yes, there is a high probability of photosensitivity. Pyrrolopyridine derivatives have been shown to be photolabile.[3] Therefore, it is crucial to protect solutions of this compound from light during experiments and storage to prevent photodegradation.[7][8]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored in tightly sealed containers, protected from light (e.g., in amber vials or wrapped in aluminum foil), and kept at reduced temperatures (e.g., 2-8 °C or -20 °C for longer-term storage).[9][10] The choice of storage solvent is also critical; a neutral, buffered aqueous solution or a non-reactive organic solvent is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Rapid loss of parent compound concentration in solution. pH-mediated hydrolysis. 1. Verify the pH of your solution. 2. If the pH is acidic or alkaline, prepare a fresh solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4). 3. Conduct a pH-rate profile study to determine the pH of maximum stability.
Appearance of unknown peaks in HPLC analysis after sample preparation. Photodegradation. 1. Repeat the sample preparation procedure under light-protected conditions (e.g., in a dimly lit room, using amber glassware). 2. Compare the chromatograms of light-exposed and light-protected samples to confirm photosensitivity.[11]
Inconsistent results between experimental repeats. Oxidative degradation or solvent reactivity. 1. De-gas your solvents before use to remove dissolved oxygen. 2. Consider adding an antioxidant (with appropriate validation) if oxidative degradation is suspected. 3. Ensure the chosen solvent is inert and does not react with the compound.
Poor solubility or precipitation of the compound. pH is near the isoelectric point or inappropriate solvent. 1. Determine the pKa of the carboxylic acid and the pyridine nitrogen to understand the ionization profile. 2. Adjust the pH of the aqueous solution to be at least 1-2 units away from the pKa where the compound is in its more soluble ionized form. 3. For organic solvents, assess a range of polar and non-polar solvents to find a suitable system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][12]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. (Note: Base hydrolysis is often faster).[2]

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.[13]

    • Thermal Degradation: Keep the stock solution (in a sealed vial) at 60 °C for 24 and 48 hours.

    • Photodegradation: Expose the solution (100 µg/mL in a neutral solvent) in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][14] A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample.[11]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method.

  • Data Analysis: Quantify the remaining parent compound and any major degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of this compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of the compound (e.g., 100 µg/mL) in each buffer.

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.

  • Time Points: Withdraw samples at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Dilute Base Basic (0.1 M NaOH, RT) Stock->Base Dilute Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Dilute Thermal Thermal (60°C) Stock->Thermal Dilute Photo Photolytic (ICH Q1B) Stock->Photo Dilute Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization (if needed) Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC Data Data Analysis (% Degradation) HPLC->Data Stability_Influencing_Factors center Compound Stability pH pH center->pH Hydrolysis Light Light Exposure center->Light Photodegradation Temp Temperature center->Temp Kinetics Oxygen Oxygen center->Oxygen Oxidation Solvent Solvent Choice center->Solvent Reactivity

Caption: Key Factors Influencing Compound Stability.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

  • Photostability of N@C | Request PDF. ResearchGate. [Link]

  • Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica. [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Photostability testing theory and practice. Q1 Scientific. [Link]

  • STABILITY OF NEW ANALGESIC ACTIVE COMPOUND, PYRROLO-[3,4-c]PYRIDINE DERIVATIVE, IN AQUEOUS SOLUTIONS. Acta Poloniae Pharmaceutica. [Link]

Sources

Technical Support Center: Enhancing the Potency of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common experimental hurdles and systematically enhance the potency of your compounds.

Section 1: Synthesis and Purification Troubleshooting (FAQ)

This section addresses the most common challenges encountered during the synthesis and purification of the pyrrolo[3,2-c]pyridine scaffold.

Q1: My initial cross-coupling reaction (e.g., Sonagashira or Suzuki-Miyaura) to build the core scaffold is failing or providing very low yields. What are the primary causes and troubleshooting steps?

A1: Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. The causality typically traces back to one of three areas: catalyst activity, substrate quality, or reaction conditions.

  • Catalyst Inactivation: The Palladium catalyst is the heart of the reaction. Its phosphine ligands can be sensitive to oxygen. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. The choice of ligand is also critical; for challenging couplings, consider using more robust, electron-rich ligands like RuPhos or XPhos, which have demonstrated success in similar heterocyclic systems.[1]

  • Substrate & Reagent Purity: Impurities in your starting materials, particularly the halo-pyridine and the boronic acid/alkyne, can poison the catalyst. Ensure your starting materials are pure and dry. Boronic acids, for instance, can undergo dehydration to form unreactive boroxines; using a slight excess (1.2-1.5 equivalents) can often compensate for this.

  • Base and Solvent Choice: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] If you observe decomposition, a milder organic base like triethylamine (Et₃N) might be beneficial, especially for Sonagashira reactions.[2] The solvent system (e.g., dioxane/water, DMF, or toluene) must be anhydrous and appropriate for the reaction temperature.

Q2: I'm observing significant byproduct formation during the intramolecular cyclization step to form the pyrrole ring. How can I improve selectivity?

A2: Selectivity in the cyclization step is paramount for a clean reaction profile. Byproducts often arise from competing reaction pathways or decomposition.

  • Mechanism and Control: The cyclization to form the 7-azaindole core is often a domino process following a coupling reaction.[3] The key is to control the reaction conditions to favor the desired intramolecular pathway.

  • Temperature and Catalyst Loading: Running the reaction at the lowest effective temperature can often minimize side reactions. A temperature screen (e.g., from 65°C to 100°C) is advisable.[2] Similarly, while catalytic, the palladium and copper (for Sonagashira-based cyclizations) loading should be optimized. Too much catalyst can sometimes lead to unwanted side reactions.

  • Use of Additives: In some cases, additives can facilitate the desired cyclization. For instance, in certain C-N cyclizations, a catalytic amount of a crown ether like 18-crown-6 can enhance the solubility and reactivity of the base (e.g., t-BuOK), leading to cleaner conversions at lower temperatures.[2]

Q3: The final purification of my this compound derivative is difficult due to poor solubility and streaking on silica gel columns. What are the best practices?

A3: Purification of polar, nitrogen-containing heterocycles is a well-known challenge. The carboxylic acid and amide functionalities, combined with the pyridine nitrogen, create compounds that can interact strongly with silica gel.

  • Column Chromatography Additives: To mitigate streaking, add a small amount of a competitive base or acid to your mobile phase. For acidic compounds like yours, adding 1-2% acetic or formic acid to the eluent can protonate the pyridine nitrogen, reducing its interaction with the silica surface and leading to sharper peaks.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid.

  • Crystallization: Do not underestimate the power of crystallization. If your compound is a solid, screening various solvent systems (e.g., EtOAc/hexanes, DCM/methanol, acetone/water) can often yield pure crystalline material, bypassing the need for chromatography altogether.

  • Protecting Groups: If you are synthesizing the carboxylic acid, consider keeping it as a methyl or ethyl ester until the final step. The ester is less polar and generally behaves much better during purification. Saponification to the acid can be performed on the purified ester as the final step.

Section 2: Enhancing Potency and Biological Evaluation (FAQ)

This section focuses on the core goal: rationally designing and evaluating derivatives for improved biological activity. These compounds have shown promise as inhibitors of targets like tubulin and various kinases.[3][4]

Q1: My lead compound shows only moderate potency (micromolar IC₅₀). What structural modifications should I explore first to enhance activity?

A1: A systematic Structure-Activity Relationship (SAR) study is essential. Based on published literature for pyrrolo[3,2-c]pyridines and related scaffolds, certain positions on the core are critical for modulating potency.[4][5]

  • Focus on the 6-Position: The 6-position is a key vector for exploring diversity. In many series, this position is modified with various aryl or heteroaryl groups via Suzuki or Stille coupling. Studies have shown that introducing electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on a phenyl ring at this position can increase potency.[5] Conversely, electron-withdrawing groups (EWGs) like fluoro (-F) or chloro (-Cl) at the same position sometimes decrease activity.

  • N1-Substitution of the Pyrrole: The pyrrole nitrogen is another critical modification point. Attaching groups like a 3,4,5-trimethoxyphenyl moiety has been shown to be highly effective, particularly for compounds targeting the colchicine-binding site of tubulin.[4] This substitution pattern often mimics the A-ring of natural products like combretastatin A-4.

  • Carboxylic Acid Bioisosteres: If your target does not require a carboxylic acid for binding (e.g., for hydrogen bonding), consider replacing it with bioisosteres like a tetrazole or a carboxamide to improve cell permeability and metabolic stability.[6]

Q2: How do I establish a reliable Structure-Activity Relationship (SAR) to guide my next round of synthesis?

A2: A reliable SAR is built on consistent, high-quality data and logical compound design.

  • Systematic Variation: Avoid making multiple changes to the molecule at once. Modify one part of the scaffold at a time (e.g., explore substituents at the 6-position while keeping the rest of the molecule constant). This allows you to directly attribute changes in activity to specific structural modifications.

  • Data Normalization: Always run a positive control (a known inhibitor of your target) in every assay.[5] Normalize the activity of your new compounds to this control. This accounts for inter-assay variability and allows for more accurate comparison of data collected over time.

  • Orthogonal Assays: Confirm hits from your primary screen with a secondary, orthogonal assay. For example, if your primary assay measures enzyme inhibition, a secondary assay could measure target engagement in a cellular context (e.g., a Western blot for a downstream phosphorylation event).

Q3: My in vitro biological assay results are inconsistent or show poor reproducibility. What are the common pitfalls?

A3: Reproducibility is the cornerstone of trustworthy data. Inconsistency often stems from compound handling or assay conditions.

  • Compound Solubility: Poor aqueous solubility is a leading cause of inconsistent results. Your compounds may be precipitating in the assay buffer. Always measure the solubility of your key compounds and ensure the final concentration in the assay is well below the solubility limit. Using DMSO for stock solutions is standard, but ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells.

  • Assay Controls: Ensure you are running all necessary controls:

    • Negative Control: Vehicle only (e.g., DMSO in buffer) to define 0% inhibition.

    • Positive Control: A known inhibitor to define 100% inhibition (or a reference point).

    • Compound Interference Controls: Test your compound in the absence of the target enzyme/protein to check for assay artifacts (e.g., fluorescence quenching/enhancement).

  • Target Stability: Ensure your protein/enzyme target is stable and active throughout the duration of the assay. Run a time-course experiment to confirm that the enzyme's activity is linear during your measurement window.

Section 3: Key Experimental Protocol

To ensure reproducibility, this section provides a detailed, self-validating protocol for a key synthetic step.

Protocol 1: Suzuki-Miyaura Cross-Coupling for 6-Aryl Substitution

This protocol describes the coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with an arylboronic acid, a common strategy for generating diverse derivatives.[5]

Materials:

  • 6-Bromo-1-(protected)-4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-bromo-pyrrolopyridine intermediate (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Pre-mixing: In a separate, small vial, suspend Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in a small amount of 1,4-dioxane. Stir for 5 minutes at room temperature. The mixture should become homogeneous.

  • Reaction Assembly: Add the catalyst pre-mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the starting bromide.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours. Check for the consumption of the starting bromide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Section 4: Visualizing Workflows and SAR

Visual tools can clarify complex processes and relationships, accelerating project decisions.

General Synthesis and Optimization Workflow

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_optimization Optimization Loop Start Starting Materials (e.g., Halopyridine) Coupling Key C-C or C-N Coupling (e.g., Suzuki, Sonagashira) Start->Coupling Cyclization Intramolecular Cyclization to form Pyrrolopyridine Core Coupling->Cyclization Purification Purification (Chromatography/Crystallization) Cyclization->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Screening Primary Biological Assay (e.g., Kinase Inhibition) Characterization->Screening SAR Analyze SAR Data Screening->SAR Potency Potent Hit? SAR->Potency Design Design Next Generation of Compounds Potency->Design No Lead Lead Compound for Further Development Potency->Lead Yes Design->Start Synthesize New Derivatives

Caption: A workflow for synthesis, evaluation, and optimization.

Key Positions for SAR Modification

Caption: SAR map of the 1H-pyrrolo[3,2-c]pyridine core.

(Note: The Graphviz DOT language does not support direct image overlay. The above diagram conceptually places labels around a central scaffold image, which is represented by a placeholder. In a final document, the labels would be manually positioned over the chemical structure.)

Section 5: Data-Driven Insights

To ground our discussion in concrete evidence, the following table summarizes published SAR data for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines tested for antiproliferative activity against the HeLa cancer cell line.[4][5]

Compound ID6-Aryl Substituent (R)HeLa IC₅₀ (µM)SAR Interpretation
10d 4-methylphenyl0.45Electron-donating group (EDG) at para-position is favorable.
10h 4-methoxyphenyl0.31Stronger EDG at para-position further improves potency.
10l 4-fluorophenyl0.87Electron-withdrawing group (EWG) at para-position reduces potency.
10m 4-chlorophenyl0.92Larger EWG at para-position is also detrimental.
10t 3-indolyl0.12A larger, more complex heterocyclic system can significantly boost potency.
CA-4 (Positive Control)0.047Benchmark compound; demonstrates target is sensitive to this pharmacophore.

This data clearly indicates that for this specific scaffold and target, electron-donating substituents at the para-position of the 6-aryl ring are preferred over electron-withdrawing ones. Furthermore, exploring more complex heterocyclic substituents, such as an indole, can lead to a significant increase in potency.[4]

References

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Appchem. (n.d.). This compound. Appchem. [Link]

  • PubChemLite. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. PubChemLite. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • MDPI. (2017). Synthesis, Antifungal Activity and Structure–Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1964-1976. [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the off-target effects of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reliability of your experimental outcomes.

Foundational Understanding: The Compound and its Potential Interactions

This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold known to interact with a variety of protein targets, particularly kinases. While its primary intended targets are the focus of initial research, the structural motifs present in this molecule create the potential for interactions with other proteins, leading to off-target effects. These unintended interactions can result in misleading experimental data, cellular toxicity, or unexpected phenotypes, making their identification and mitigation a critical aspect of rigorous research.[1]

Off-target effects arise when a compound binds to and modulates the activity of proteins other than its intended biological target.[1] Validating that an observed cellular phenotype is a direct consequence of on-target inhibition is a cornerstone of robust scientific inquiry and is essential for the successful translation of preclinical findings.[2][3]

Troubleshooting Off-Target Effects: A Symptom-Based Approach

This section is structured to help you diagnose and address common experimental issues that may indicate the presence of off-target effects.

Issue: Inconsistent Phenotypes with Structurally Different Inhibitors of the Same Target

You Observe: You are using this compound to inhibit a specific target, but when you use a different, structurally unrelated inhibitor for the same target, you observe a different or even no cellular phenotype.

The Scientific Rationale: This discrepancy is a strong indicator of off-target effects. If the observed phenotype is genuinely due to the inhibition of the intended target, different inhibitors of that same target should, in principle, elicit a similar biological response. When they do not, it suggests that one or both compounds are interacting with other cellular proteins that contribute to the observed phenotype.[1]

Troubleshooting Workflow:
  • Confirm On-Target Potency: First, ensure that both inhibitors have comparable potency against the intended target in your experimental system. An in-vitro biochemical assay is a good starting point.[4]

  • Genetic Validation: The gold standard for validating on-target effects is to use genetic approaches.[5]

    • CRISPR/Cas9 Knockout: Knocking out the gene that encodes the intended target protein should phenocopy the effect of the inhibitor. If the knockout cells do not show the same phenotype as the inhibitor-treated cells, it strongly suggests an off-target mechanism.[6]

    • siRNA/shRNA Knockdown: Similar to CRISPR, reducing the expression of the target protein should result in a comparable phenotype.[2]

  • Rescue Experiments: In a target knockout or knockdown background, the addition of this compound should not produce the phenotype observed in wild-type cells if the effect is on-target.

Issue: Unexpected or Paradoxical Cellular Responses

You Observe: Treatment with this compound leads to a cellular response that is counterintuitive to the known function of the intended target. For example, inhibiting a pro-apoptotic protein surprisingly leads to increased cell death.

The Scientific Rationale: Such paradoxical effects are often the result of the compound interacting with proteins in other signaling pathways.[7] Kinase inhibitors, in particular, can sometimes activate other kinases or signaling cascades through off-target interactions.

Troubleshooting Workflow:
  • Broad Kinome Profiling: To identify potential off-target kinases, it is highly recommended to screen the compound against a large panel of kinases.[8][9] This will provide a selectivity profile and highlight other potential targets that could be responsible for the unexpected phenotype.[10]

  • Proteome-Wide Target Identification: Techniques like chemical proteomics can help identify the full spectrum of proteins that interact with your compound in an unbiased manner.[11][12]

    • Activity-Based Protein Profiling (ABPP): This method uses probes to covalently label active enzymes, allowing for the identification of off-targets within specific enzyme families.[12]

    • Compound-Centric Chemical Proteomics (CCCP): This approach uses an immobilized version of your compound to pull down interacting proteins from cell lysates.[11]

  • Phenotypic Screening: This approach focuses on the observable characteristics (phenotype) of cells after treatment with the compound, without a preconceived notion of the target.[13][14] This can help to uncover novel mechanisms of action.[13]

Issue: Discrepancy Between Biochemical and Cellular Potency

You Observe: this compound shows high potency in a biochemical assay with a purified target protein, but much lower potency in cell-based assays.

The Scientific Rationale: This common issue can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or the influence of the cellular environment on target engagement. It can also be an indication of off-target effects, where the compound's primary activity in a cellular context is not against the intended target.

Troubleshooting Workflow:
  • Cellular Target Engagement Assays: It is crucial to confirm that the compound is binding to its intended target within the complex environment of a living cell.[15]

    • Cellular Thermal Shift Assay (CETSA): This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[16][17][18] An increase in the melting temperature of the target protein in the presence of your compound provides direct evidence of target engagement.[15]

  • Assess Compound Stability and Permeability: Use standard ADME (Absorption, Distribution, Metabolism, and Excretion) assays to determine if the compound is stable and can effectively cross the cell membrane.

Visualizing the Troubleshooting Process

The following diagram illustrates a generalized workflow for identifying and validating the on- and off-target effects of a small molecule inhibitor like this compound.

Off_Target_Workflow cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation cluster_identification Off-Target Identification cluster_conclusion Conclusion Phenotype Unexpected or Inconsistent Phenotype Observed Genetic Genetic Validation (CRISPR/siRNA) Phenotype->Genetic Orthogonal Orthogonal Inhibitor Testing Phenotype->Orthogonal Kinome Kinome Profiling Genetic->Kinome Phenotype not replicated OnTarget Phenotype is On-Target Genetic->OnTarget Phenotype replicated Orthogonal->Kinome Phenotype inconsistent Orthogonal->OnTarget Phenotype consistent Proteomics Chemical Proteomics (ABPP, CCCP) Kinome->Proteomics CETSA Cellular Thermal Shift Assay (CETSA) Proteomics->CETSA OffTarget Phenotype is Off-Target CETSA->OffTarget New targets identified

Caption: Workflow for investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I suspect off-target effects?

The initial and most critical step is to perform a target validation experiment.[19][20] The most definitive methods are genetic, such as using CRISPR to knock out the intended target.[6] If the knockout cells do not exhibit the same phenotype as your compound-treated cells, this is strong evidence for off-target effects.

Q2: How can I choose the right concentration of this compound to minimize off-target effects?

It is essential to perform a dose-response curve for your on-target effect. Use the lowest effective concentration that produces the desired on-target phenotype. Higher concentrations are more likely to engage lower-affinity off-targets.

Q3: Are there computational tools that can predict potential off-targets?

Yes, computational methods, such as docking simulations and pharmacophore modeling, can be used to predict potential off-targets based on the structure of your compound and known protein structures.[21] However, these predictions should always be validated experimentally.

Q4: My compound shows a clean profile in a kinome screen, but I still suspect off-target effects. What should I do?

Kinome screens are excellent but not exhaustive.[7] Your compound may be interacting with a non-kinase off-target. In this case, unbiased proteome-wide methods like chemical proteomics are the next logical step to identify interacting proteins regardless of their class.[11]

Q5: What is the significance of a thermal shift in a CETSA experiment?

A thermal shift, where the target protein becomes more resistant to heat-induced denaturation in the presence of your compound, is direct evidence of binding.[17][22] The magnitude of the shift can also correlate with the affinity of the interaction.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general framework for performing a CETSA experiment to validate target engagement in intact cells.

StepProcedureRationale
1. Cell Culture and Treatment Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound or vehicle control for a predetermined time.To allow the compound to enter the cells and bind to its target.
2. Heat Shock Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).To induce thermal denaturation of proteins. Ligand-bound proteins will be more stable and less prone to denaturation.[15]
3. Cell Lysis Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using lysis buffers.To separate the soluble protein fraction from the precipitated, denatured proteins.
4. Separation of Soluble and Precipitated Fractions Centrifuge the lysates at high speed to pellet the precipitated proteins.To isolate the soluble proteins that will be analyzed.
5. Protein Quantification Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using an antibody-based method like Western blot or ELISA.To determine the amount of soluble target protein remaining at each temperature.
6. Data Analysis Plot the amount of soluble target protein as a function of temperature to generate a melting curve. Compare the melting curves of the compound-treated and vehicle-treated samples.A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.[22]
Kinome Profiling

Kinome profiling services offer a comprehensive analysis of a compound's selectivity across a wide range of kinases.[8][23][24]

Service ProviderAssay PrincipleKey Advantages
Reaction Biology Radiometric assay (³³PanQinase™) that measures the incorporation of ³³P-ATP into a substrate.[10]High sensitivity and a large panel of kinases available.
Carna Biosciences Mobility Shift Assay (MSA) which detects the separation of phosphorylated and non-phosphorylated substrates.Non-radiometric, high-throughput, and suitable for a wide range of kinases.
DiscoverX (Eurofins) Competition binding assay (KINOMEscan™) that quantitatively measures the binding of a compound to a panel of kinases.Provides quantitative binding affinity data (Kd) and is not dependent on enzyme activity.

Conclusion

Addressing the potential for off-target effects is not merely a troubleshooting step but a fundamental aspect of rigorous drug discovery and development. By employing a systematic and multi-faceted approach that combines genetic validation, proteome-wide profiling, and biophysical confirmation of target engagement, researchers can confidently delineate the true mechanism of action of this compound. This diligence is paramount for the generation of reproducible and translatable scientific knowledge.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Mullard, A. (2014). Molecular target validation in preclinical drug discovery. Nature Reviews Drug Discovery. [Link]

  • The Importance of Target Validation in Drug Discovery and Development. ResearchGate. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Zhang, H., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • BioCurate. Target validation – BioCurate's perspective. BioCurate. [Link]

  • Monti, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Wang, Y., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. Molecular Pharmaceutics. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]

  • WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

  • Aragen Life Sciences. Target Identification and Validation. Aragen Life Sciences. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Iqbal, T., et al. (2024). Streamlined proteome-wide identification of drug targets using PISA. bioRxiv. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Iqbal, T., et al. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. bioRxiv. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Pär Nordlund Lab. CETSA. Pär Nordlund Lab. [Link]

  • Li, L., et al. (2018). Proteome-Wide Identification of On- and Off-Targets of Bcl-2 Inhibitors in Native Biological Systems by Using Affinity-Based Probes (AfBPs). Chemistry – A European Journal. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap. [Link]

  • Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

  • Thompson, M., et al. (2024). Predicting epistasis across proteins by structural logic. PNAS. [Link]

  • Figg, W. D. (2009). Phenotypic Approach to Drug Discovery. PLoS ONE. [Link]

  • Predicting epistasis across proteins by structural logic. PNAS. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Albert, J. S., et al. (2014). Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abd El-Karim, S. S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Evaluations. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Albert, J. S., et al. (2014). Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, multi-gram quantities. We will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and reproducible process.

I. Overview of the Scalable Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. A common and effective strategy involves the construction of the pyrrolopyridine core via a Fischer indole-type synthesis, followed by hydrolysis of an ester intermediate. This approach is often favored for its reliability and the availability of starting materials.

The diagram below outlines the key transformations in our proposed scalable synthesis.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization (Fischer Indole Synthesis) cluster_2 Step 3: Saponification A 3-Amino-4-methoxypyridine B Sodium Nitrite, HCl A->B Diazotization C Diazonium Salt Intermediate B->C D Ethyl 2-methylacetoacetate C->D Japp-Klingemann Reaction E Arylhydrazone Intermediate D->E F Arylhydrazone Intermediate G Acid Catalyst (e.g., PPA) F->G Heating H Ethyl 4-methoxy-1H-pyrrolo[3,2-c] pyridine-3-carboxylate G->H I Ester Precursor J Base (e.g., NaOH, LiOH) I->J Hydrolysis K Carboxylate Salt J->K L Acid Workup (pH adjustment) K->L Neutralization M Final Product: 4-Methoxy-1H-pyrrolo[3,2-c] pyridine-3-carboxylic acid L->M

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter at each critical stage of the synthesis when moving to a larger scale.

Step 1 & 2: Arylhydrazone Formation and Fischer Indole Cyclization

The formation of the pyrrole ring is the cornerstone of this synthesis. The Japp-Klingemann reaction provides a reliable method to form the necessary arylhydrazone intermediate from a diazonium salt, which is then cyclized under acidic conditions.[1]

Question 1: My Fischer indole cyclization is giving low yields and multiple byproducts on a larger scale. What's going wrong?

Answer: This is a common scale-up challenge for the Fischer indole synthesis.[2] The highly acidic and often high-temperature conditions can lead to side reactions.

  • Causality: On a larger scale, inefficient heat transfer can create localized "hot spots" where the temperature exceeds the optimal range, leading to degradation of the starting material or product. Furthermore, the concentration of the acid catalyst is critical; too high a concentration can promote side reactions, while too little will result in an incomplete reaction.[3][4]

  • Troubleshooting & Optimization:

    • Catalyst Choice & Control: Polyphosphoric acid (PPA) is often effective, but its high viscosity can be problematic for stirring on a large scale. Consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) for better homogeneity. Alternatively, a Brønsted acid like sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent can be used.[5]

    • Temperature Management: Ensure uniform heating by using a jacketed reactor with overhead stirring. Monitor the internal temperature of the reaction mixture, not just the heating bath temperature. A slow, controlled temperature ramp can prevent overheating.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]

ParameterBench-Scale (1-5 g)Pilot-Scale (100-500 g)Key Considerations for Scale-Up
Acid Catalyst Polyphosphoric Acid (PPA)Eaton's Reagent or H₂SO₄ in DioxaneImproved mixing and heat transfer with less viscous acids.
Temperature 100-140 °C90-120 °C (monitor internal T)Precise temperature control is crucial to minimize degradation.
Reaction Time 2-6 hoursMonitor by HPLC (typically 4-8 hours)Avoid arbitrary reaction times; stop when starting material is consumed.
Step 3: Saponification of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. While seemingly straightforward, this step is critical for the final purity and yield.

Question 2: The saponification of my ethyl ester is incomplete, or I'm seeing degradation of my product. How can I optimize this step?

Answer: Incomplete saponification or degradation during this step often relates to the choice of base, temperature, and reaction time.

  • Causality: The ester group on the electron-rich pyrrole ring system can be sterically hindered, requiring more forcing conditions for complete hydrolysis. However, the pyrrolopyridine core can be sensitive to harsh basic conditions and high temperatures, leading to potential decomposition.

  • Troubleshooting & Optimization:

    • Choice of Base: While sodium hydroxide (NaOH) is common, lithium hydroxide (LiOH) is often more effective for hindered esters and can frequently be used under milder conditions.[6]

    • Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is typically used to ensure the solubility of both the ester and the inorganic base. On a larger scale, ensure sufficient solvent volume to maintain good stirring.

    • Temperature Control: Start the reaction at room temperature and gently heat if necessary (e.g., to 40-50 °C). Avoid high temperatures, which can promote side reactions. Monitor the disappearance of the starting ester by TLC or HPLC.

Detailed Protocol: Saponification of Ethyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer and temperature probe, dissolve the ethyl ester (1.0 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 2:1 v/v ratio). The typical solvent volume is 5-10 mL per gram of ester.

  • Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 equivalents) portion-wise to the stirred solution. An exotherm may be observed; maintain the internal temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by HPLC every 1-2 hours. If the reaction is slow, the temperature can be increased to 40-45 °C.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 10-15 °C.

  • Acidification: Slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to adjust the pH to the isoelectric point of the product (typically pH 4-5). The product will precipitate as a zwitterion. Monitor the pH carefully to avoid over-acidification.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with a non-polar solvent like diethyl ether or hexanes to remove any organic-soluble impurities.

  • Drying: Dry the solid product under vacuum at a temperature not exceeding 50 °C.

Purification and Product Isolation

The final product is a zwitterionic carboxylic acid, which can present unique purification challenges.

Question 3: My final product is difficult to purify. It retains inorganic salts and is poorly soluble in common organic solvents.

Answer: The zwitterionic nature of the product at its isoelectric point leads to high polarity and low solubility in many organic solvents, making standard chromatographic purification challenging.[7]

  • Causality: As a zwitterion, the molecule has both a positive and a negative charge, making it behave much like a salt. This property is excellent for selective precipitation but complicates purification methods designed for neutral organic molecules.

  • Troubleshooting & Optimization:

    • Controlled Precipitation: The primary method of purification for this compound is a carefully controlled precipitation. After saponification, filtering off any insoluble impurities before acidification can be beneficial. The key is to add the acid slowly during the work-up to allow for the formation of a crystalline solid rather than an amorphous precipitate, which tends to trap more impurities.

    • Trituration/Washing: After filtration, washing the crude product thoroughly is critical. A sequence of washes with cold deionized water will remove inorganic salts. A subsequent wash with a solvent like acetone or ethyl acetate can remove non-polar organic impurities.

    • Recrystallization: If further purification is needed, recrystallization can be attempted. Due to the zwitterionic nature, suitable solvent systems might include mixtures of dimethylformamide (DMF) and water, or dimethyl sulfoxide (DMSO) and an anti-solvent like isopropanol.

    • Reverse-Phase Chromatography: For very difficult purifications, reverse-phase flash chromatography can be employed using a C18-functionalized silica gel with a mobile phase of water and acetonitrile, often with a pH modifier like formic acid or ammonia to control the ionization state of the compound.[8]

Question 4: I am observing decarboxylation of my final product, especially during work-up or drying. How can I prevent this?

Answer: Pyrrole-3-carboxylic acids can be susceptible to decarboxylation, particularly under acidic conditions and at elevated temperatures.

  • Causality: Protonation of the pyrrole ring increases its electron deficiency, which can facilitate the loss of carbon dioxide from the carboxylate group. This is exacerbated by heat.

  • Troubleshooting & Optimization:

    • Avoid Strong Acids and High Temperatures: During the acidic work-up, use the minimum amount of acid necessary to reach the isoelectric point. Avoid using strong, concentrated acids if possible.

    • Temperature Control During Work-up and Drying: Perform the acidification and filtration at reduced temperatures (0-10 °C). Dry the final product under vacuum at a mild temperature (e.g., 40-50 °C). Avoid oven drying at high temperatures.

    • pH Control: Do not let the pH of the aqueous solution drop too low (e.g., below 3) during the work-up, as this can accelerate decarboxylation.

Troubleshooting_Purification start Crude Product Isolated check_purity Purity Check (HPLC/NMR) start->check_purity high_purity Product is >98% Pure Proceed to Drying check_purity->high_purity Yes low_purity Purity is <98% check_purity->low_purity No issue_type Identify Impurity Type low_purity->issue_type salts Inorganic Salts Present issue_type->salts Salts organic Organic Byproducts Present issue_type->organic Organic wash Triturate/Wash with Cold Deionized Water salts->wash recrystallize Recrystallize from DMF/Water or DMSO/IPA organic->recrystallize final_check Re-check Purity wash->final_check recrystallize->final_check final_check->high_purity Purity OK final_check->recrystallize Still Impure

Caption: Decision workflow for purification of the final product.

III. References

  • Google Patents. (2014). Production and purification of carboxylic betaine zwitterionic monomers. Available at:

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. Available at: [Link]

  • David, Y. et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • David, Y. et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. ResearchGate. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]

  • ChemBK. (2024). ETHYL 4-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE. ChemBK. Available at: [Link]

  • National Institutes of Health. (n.d.). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. NIH. Available at: [Link]

  • Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Available at: [Link]

  • ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Chromatography Forum. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]

  • ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. Available at: [Link]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]

  • National Institutes of Health. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. NIH. Available at: [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • PubMed. (2005). A guided inquiry experiment for the measurement of activation energies in the biophysical chemistry laboratory: Decarboxylation of pyrrole-2-carboxylate. PubMed. Available at: [Link]

  • PubMed. (2025). The Ugi reaction in the synthesis of pyrrolo[3,4- c]pyridine derivatives. PubMed. Available at: [Link]

  • PubMed. (2014). Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. PubMed. Available at: [Link]

  • National Institutes of Health. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals and Cancer Researchers Senior Application Scientist: Dr. Evelyn Reed

This guide provides a comprehensive framework for the preclinical validation of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as a potential anticancer agent. We will outline a series of robust experimental protocols, compare its hypothetical performance against established benchmarks, and delve into the scientific rationale behind each step of the validation process. Our objective is to equip researchers with a self-validating system to rigorously assess the compound's therapeutic potential.

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. This guide presupposes that this compound (herein referred to as 'Compound X' for brevity) has been identified through initial screening and requires systematic validation.

For a meaningful assessment, Compound X's performance will be compared against two key benchmarks:

  • A-674563: A known ATP-competitive inhibitor of kinases such as ROCK, PKA, and AKT/PKB. As a related heterocyclic compound, it provides a relevant mechanistic comparator.

  • Doxorubicin: A widely used chemotherapeutic agent that acts primarily as a DNA intercalator and topoisomerase II inhibitor, serving as a standard-of-care benchmark.

Part 1: Initial Validation - Cytotoxicity Screening

The first critical step is to determine if Compound X exhibits cytotoxic or cytostatic effects against cancer cells. The choice of cell lines is paramount; we recommend a panel that includes representatives from different cancer types (e.g., breast, lung, colon) to assess the breadth of activity. For this guide, we will use the MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate MCF-7 and A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X, A-674563, and Doxorubicin (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Comparative Data Analysis (Hypothetical Results)

The table below presents hypothetical IC50 values derived from the MTT assay. This data is for illustrative purposes to guide interpretation.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Compound X 5.28.9
A-674563 2.84.5
Doxorubicin 0.91.5

From this hypothetical data, we would conclude that Compound X shows moderate cytotoxicity, though it is less potent than both the mechanistic comparator (A-674563) and the standard-of-care (Doxorubicin). This warrants further investigation into its mechanism of action.

Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Having established cytotoxicity, the next logical step is to determine how Compound X is killing the cancer cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.

Experimental Workflow: From Cytotoxicity to Mechanism

The overall validation workflow is designed to logically progress from broad effects to specific mechanisms.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification a Cancer Cell Lines (MCF-7, A549) b MTT Assay (72h Incubation) a->b c Determine IC50 Values b->c d Apoptosis Assay (Annexin V/PI) c->d Treat cells at IC50 e Cell Cycle Analysis (Propidium Iodide) c->e Treat cells at IC50 f Western Blot (Key Protein Markers) d->f e->f g Kinase Panel Screening f->g h Pathway Analysis g->h

Caption: A streamlined workflow for validating novel anticancer compounds.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Methodology:

  • Treatment: Seed MCF-7 cells and treat with the IC50 concentration of Compound X, A-674563, and Doxorubicin for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

G cluster_0 cluster_1 A Healthy Cell Annexin V- PI- Q Q3 (Live) Q4 (Early Apoptotic) Q2 (Late Apoptotic) Q1 (Necrotic) B Early Apoptotic Cell Annexin V+ PI- C Late Apoptotic/Necrotic Cell Annexin V+ PI+

Caption: Interpreting Annexin V/PI flow cytometry data quadrants.

Comparative Data Analysis (Hypothetical Results)
Compound (at IC50)% Early Apoptosis% Late Apoptosis/Necrosis% Total Apoptosis
Vehicle Control 3.11.54.6
Compound X 25.810.236.0
A-674563 35.212.547.7
Doxorubicin 40.118.959.0

These hypothetical results suggest that Compound X induces apoptosis, confirming a programmed cell death mechanism, although to a lesser extent than the comparators at their respective IC50 concentrations.

Part 3: Probing the Molecular Target

Given that the pyrrolo[3,2-c]pyridine core is common in kinase inhibitors, a logical next step is to investigate Compound X's effect on a relevant signaling pathway. The PI3K/AKT pathway is a central node for cell survival and proliferation and is frequently hyperactivated in cancer. A-674563 is known to inhibit AKT. We can hypothesize that Compound X may also target this pathway.

Hypothesized Mechanism: Inhibition of the PI3K/AKT Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT phosphorylates AKT AKT Survival Cell Survival & Proliferation pAKT->Survival promotes CompoundX Compound X CompoundX->AKT inhibits

Caption: Hypothesized inhibition of the AKT signaling pathway by Compound X.

Experimental Protocol: Western Blotting

Western blotting can be used to measure the levels of total and phosphorylated proteins to see if a signaling pathway is activated or inhibited. A decrease in the phosphorylated form of a protein (e.g., p-AKT) relative to the total amount of that protein (Total AKT) indicates pathway inhibition.

Methodology:

  • Treatment & Lysis: Treat MCF-7 cells with Compound X for a short duration (e.g., 6 hours) to observe signaling changes. Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or milk. Incubate overnight with primary antibodies (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-GAPDH as a loading control).

  • Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate on an imaging system.

  • Analysis: Quantify band densities and normalize the p-AKT signal to the total AKT signal.

A successful result would show a dose-dependent decrease in the p-AKT/Total AKT ratio in cells treated with Compound X, providing strong evidence for its on-target activity and validating the initial hypothesis.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to validating the anticancer activity of a novel compound, this compound. By employing a logical progression from broad cytotoxicity screening to specific mechanistic studies, researchers can build a robust data package.

Our hypothetical results position Compound X as a moderately potent cytotoxic agent that functions by inducing apoptosis, potentially through the inhibition of the PI3K/AKT signaling pathway. While less potent than the selected comparators in initial assays, its distinct chemical structure may offer advantages in terms of selectivity, toxicity profile, or overcoming resistance, warranting further investigation.

Future work should focus on:

  • Broad Panel Screening: Testing against a larger panel of cancer cell lines to identify particularly sensitive cancer types.

  • Kinase Profiling: A direct enzymatic assay against a panel of kinases to confirm its target and identify potential off-targets.

  • In Vivo Studies: If in vitro data remains promising, progressing to xenograft mouse models to evaluate efficacy and tolerability in a living system.

By adhering to this structured and comparative validation framework, research teams can confidently and efficiently assess the therapeutic potential of new chemical entities in the competitive landscape of oncology drug discovery.

References

  • Title: Pyrrolopyridine-based inhibitors of protein kinases.
  • Title: Preparation of pyrrolopyridine derivatives for use as protein kinase inhibitors.
  • Title: A-674563, a potent and selective inhibitor of Akt/PKB. Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of A-674563, a Potent and Selective Inhibitor of Akt Kinase. Source: American Chemical Society, Fall 2005 National Meeting URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in breast cancer: from molecular landscape to clinical aspects. Source: Nature Reviews Clinical Oncology URL: [Link]

structure-activity relationship of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine Analogs

Introduction: The Versatile 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities.[1][2] Its rigid, bicyclic framework provides a robust platform for the strategic placement of functional groups, enabling the fine-tuning of interactions with various protein targets. This guide focuses on the structure-activity relationships (SAR) of analogs based on the 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid core, exploring how modifications to this central scaffold influence biological activity against different targets, including kinases and tubulin.

Core Structural Insights and the Role of the 4-Methoxy Group

The 1H-pyrrolo[3,2-c]pyridine core itself is a key determinant of activity, with the pyrrole and pyridine rings offering multiple points for substitution. The 4-methoxy group, in particular, has been shown to be a crucial element in specific inhibitor designs. For instance, in the development of inhibitors for the mitotic kinase MPS1, a 4-methoxy analog proved to be equipotent to its dimethoxy counterpart, suggesting that this group can be a key contributor to maintaining high affinity for the target enzyme.[3] The strategic placement of this methoxy group can influence solubility, metabolic stability, and direct interactions within the target's binding pocket.

Structure-Activity Relationship Analysis

The biological activity of 1H-pyrrolo[3,2-c]pyridine analogs is highly dependent on the nature and position of various substituents. The following sections dissect the SAR of this scaffold based on modifications at key positions, drawing insights from studies on different biological targets.

Modifications at the C6 Position: Targeting Tubulin

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[1][4] In these analogs, the C6 position is typically substituted with an aryl group. The nature of this aryl substituent significantly impacts the antiproliferative activity against various cancer cell lines.

For example, substituting the C6 position with different aryl groups led to a range of potencies. An indolyl group at this position (compound 10t ) exhibited the most potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC50 values in the low nanomolar range.[1][4] This suggests that the electronic and steric properties of the C6 substituent are critical for effective interaction with tubulin.

CompoundC6-SubstituentHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10b o-tolyl>10>10>10
10c m-tolyl1.351.892.13
10e 3,4-dimethylphenyl0.891.021.15
10h 4-methoxyphenyl0.540.610.73
10k 4-ethoxyphenyl0.310.390.46
10t Indolyl0.120.150.21

Data synthesized from Wang et al., 2024.[1][4]

The data clearly indicates that electron-donating groups and more extended aromatic systems at the C6 position enhance the anticancer activity of these analogs.

Modifications at the N1 Position: Enhancing Cellular Potency for Kinase Inhibition

In the context of MPS1 kinase inhibitors, modifications at the N1 position of the pyrrole ring have a profound effect on cellular activity.[3] While the unsubstituted N1-H analogs may exhibit good biochemical potency, their cellular efficacy is often limited. The introduction of a Boc (tert-butyloxycarbonyl) group at the N1 position has been shown to dramatically increase the inhibition of MPS1 autophosphorylation in cells.[3]

For instance, a 43-fold increase in cellular potency was observed for an N1-Boc-substituted compound compared to its N1-H counterpart.[3] This enhancement is likely due to improved cell permeability or protection of the N1 position from metabolic degradation.

C4 Substitutions: Fine-Tuning Kinase Inhibition

The C4 position of the 1H-pyrrolo[3,2-c]pyridine ring is another critical site for modification, particularly for kinase inhibitors. In the pursuit of potent and selective MPS1 inhibitors, various substituents at the C4 position were explored.[3] Replacing an aniline substituent with pyrazolo analogues at this position resulted in potent inhibitors of MPS1 with acceptable metabolic stability.[3] This highlights the importance of the C4 substituent in dictating both potency and pharmacokinetic properties.

Mechanistic Insights and Pharmacophore Modeling

The diverse biological activities of 1H-pyrrolo[3,2-c]pyridine analogs stem from their ability to interact with different key residues within the binding sites of their respective targets.

For the tubulin inhibitors, molecular modeling studies suggest that these compounds bind to the colchicine site, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349.[1] The 1H-pyrrolo[3,2-c]pyridine scaffold acts as a rigid core to orient the C6-aryl group for optimal interactions within this site.

In the case of MPS1 kinase inhibitors, the 1H-pyrrolo[3,2-c]pyridine core likely occupies the hinge-binding region of the ATP pocket, a common binding mode for kinase inhibitors. The substituents at the C4 and N1 positions then extend into other regions of the active site to confer potency and selectivity.

SAR_Summary cluster_mods Key Modification Sites cluster_effects Resulting Biological Effects scaffold 1H-pyrrolo[3,2-c]pyridine Core C6 C6 Position scaffold->C6 Substitution with Aryl Groups N1 N1 Position scaffold->N1 Substitution (e.g., Boc) C4 C4 Position scaffold->C4 Substitution with Anilines/Pyrazoles tubulin Tubulin Polymerization Inhibition (Anticancer) C6->tubulin cell_potency Enhanced Cellular Potency & Metabolic Stability N1->cell_potency kinase Kinase Inhibition (e.g., MPS1, FMS) C4->kinase cell_potency->kinase

Caption: Key structure-activity relationships of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Experimental Protocols

A crucial aspect of SAR studies is the reliable biological evaluation of the synthesized analogs. The following is a representative protocol for assessing the in vitro antiproliferative activity of these compounds.

In Vitro Antiproliferative MTT Assay

This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring the final DMSO concentration is less than 0.1%. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start: Seed Cells in 96-well Plate treat Add Serial Dilutions of Test Compounds start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent to Each Well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Remove Medium & Add DMSO incubate2->solubilize read Measure Absorbance at 490 nm solubilize->read analyze Calculate IC50 Values read->analyze end_node End: Determine Antiproliferative Activity analyze->end_node

Caption: Workflow for the MTT-based cell proliferation assay.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with tunable biological activities. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C4, C6, and N1 positions can lead to potent and selective inhibitors of various biological targets, including kinases and tubulin. The insights gained from these studies provide a roadmap for the future design and development of novel therapeutics based on this versatile heterocyclic system.

References

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a small molecule is inextricably linked to its precise interaction with its intended biological target. However, the chemical landscape of the cell is vast, and the potential for off-target interactions is a significant hurdle in drug development. These unintended interactions can lead to a spectrum of adverse effects, ranging from diminished efficacy to severe toxicity, and are a primary cause of late-stage clinical trial failures.[1][2] The pyrrolo[3,2-c]pyridine scaffold, present in our subject molecule, 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, is a privileged structure in medicinal chemistry, known to interact with various protein classes, including protein kinases and tubulin.[3][4][5] This inherent biological activity makes a thorough investigation of its cross-reactivity profile not just a regulatory requirement, but a fundamental aspect of understanding its therapeutic potential and safety.

This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for state-of-the-art profiling techniques, and offer a comparative analysis with alternative compounds to contextualize the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a robust selectivity assessment, thereby de-risking their lead candidates early in the discovery pipeline.

Pillar 1: Large-Scale Biochemical Profiling - Casting a Wide Net

The initial step in understanding a compound's selectivity is often a broad biochemical screen against a large panel of purified proteins. This approach provides a panoramic view of the compound's interaction landscape. For a compound with a pyrrolo[3,2-c]pyridine core, a kinase panel is a logical starting point due to the scaffold's known propensity to bind to the ATP-binding site of kinases.[6][7]

Rationale for Kinase Panel Screening

The human kinome consists of over 500 protein kinases, many of which share structural homology in their ATP-binding pockets.[6][7] This conservation makes achieving selectivity a significant challenge.[6] A broad kinase screen, such as the Eurofins KinaseProfiler™ service, allows for the simultaneous assessment of a compound's inhibitory activity against hundreds of kinases.[8] This high-throughput approach is invaluable for:

  • Identifying primary targets: Unveiling the intended and most potent kinase interactions.

  • Flagging off-target liabilities: Early identification of unintended kinase interactions that could lead to toxicity.[9]

  • Guiding Structure-Activity Relationship (SAR) studies: Understanding the selectivity profile allows medicinal chemists to rationally design modifications that enhance potency against the desired target while minimizing off-target effects.[9]

Experimental Workflow: Kinase Panel Screening

The following protocol outlines a typical workflow for a large-scale kinase screen.

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) SerialDilution Serial Dilution Plate (e.g., 11-point, 3-fold) Compound->SerialDilution Dispense & Dilute AssayPlate Assay Plate (384-well) SerialDilution->AssayPlate Transfer Compound Incubation Incubation (Room Temperature) AssayPlate->Incubation Reagents Kinase, Substrate, ATP (at Km or 1mM) Reagents->AssayPlate Add Reagents Detection Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Stop Reaction Reader Luminescence Reader Detection->Reader RawData Raw Luminescence Data Reader->RawData Normalization Normalization to Controls (% Inhibition) RawData->Normalization IC50 IC50 Curve Fitting Normalization->IC50 Selectivity Selectivity Score Calculation (e.g., S-Score) IC50->Selectivity

Caption: Workflow for a typical large-scale kinase profiling experiment.

Detailed Protocol: In Vitro Kinase Panel Screen
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in a 384-well plate to generate a range of concentrations for IC50 determination.

  • Assay Assembly:

    • Utilize a pre-formatted kinase panel, such as the Promega Kinase Selectivity Profiling System or a service from Eurofins Discovery.[8][10] These platforms typically provide the kinases, substrates, and buffers.

    • Dispense the diluted compounds into the kinase assay plates.

    • Initiate the kinase reactions by adding a mixture of kinase, its specific substrate, and ATP. It is crucial to decide on the ATP concentration: using the Km value for ATP for each kinase provides a sensitive measure of potency, while a higher concentration (e.g., 1 mM) may better reflect physiological conditions.[11]

  • Detection:

    • After a defined incubation period (e.g., 60 minutes at room temperature), terminate the reactions.

    • Quantify the remaining kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, providing a luminescent readout that is inversely proportional to the kinase activity.[10]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.

Comparative Data: Kinase Inhibition Profile

To illustrate the output of such a screen, the following table presents hypothetical data for our lead compound compared to two well-characterized kinase inhibitors: a highly selective inhibitor (Compound A) and a promiscuous, or "dirty," inhibitor (Compound B).

Kinase TargetThis compound (IC50, nM)Compound A (Selective Inhibitor) (IC50, nM)Compound B (Promiscuous Inhibitor) (IC50, nM)
Primary Target (Hypothetical) 50 10 80
Kinase 2850>10,000150
Kinase 31,200>10,000300
Kinase 4>10,000>10,000950
Kinase 52,500>10,000220
... (400+ other kinases)>10,000>10,000...

Data is illustrative and does not represent actual experimental results.

This table immediately highlights the different selectivity profiles. While Compound A is highly specific for its primary target, our lead compound and Compound B show activity against multiple kinases, albeit with varying potencies. This information is critical for the next steps in development.

Pillar 2: Cellular Target Engagement - Validating Interactions in a Physiological Context

While in vitro screens are powerful, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context.[12][13][14]

Rationale for CETSA

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[15] By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[13][16] This method is invaluable because:

  • It confirms direct binding: A thermal shift is a direct consequence of the physical interaction between the compound and the target protein.[16]

  • It is label-free: CETSA does not require modification of the compound or the target protein, preserving their native conformations.[16]

  • It assesses target engagement in a physiological setting: The assay can be performed in intact cells, providing a more accurate representation of how the compound behaves in a biological system.[12][15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Culture Cells (e.g., SK-HEP-1) Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Aliquots Aliquot cell suspension into PCR tubes Treatment->Aliquots Heat Heat aliquots across a temperature gradient Aliquots->Heat Lysis Cell Lysis (Freeze-thaw cycles) Heat->Lysis Centrifugation Separate soluble fraction from precipitated protein Lysis->Centrifugation SDS SDS-PAGE Centrifugation->SDS Soluble fraction WB Western Blot for Target Protein SDS->WB Densitometry Quantify band intensity WB->Densitometry Curve Plot Melt Curve Densitometry->Curve

Caption: Workflow for a classic Cellular Thermal Shift Assay (CETSA) experiment.

Detailed Protocol: CETSA for a Hypothetical Kinase Target
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. The SK-HEP-1 human liver cancer cell line is an example used in some CETSA protocols.[12]

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat the cells with this compound at a final concentration of 10x its in vitro IC50. A vehicle control (e.g., 0.1% DMSO) must be run in parallel. Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated and vehicle control cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[13]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a specific antibody against the target kinase.

    • Use a secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both the compound-treated and vehicle-treated samples to generate "melting curves." A shift in the curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.

Comparative Data: CETSA Melt Curves

The results of a CETSA experiment are typically visualized as melt curves. A positive result, indicating target engagement, is a rightward shift in the melting temperature (Tm) of the target protein in the presence of the compound.

TreatmentApparent Tm for Primary Target (°C)Thermal Shift (ΔTm, °C)
Vehicle (DMSO)52.5-
This compound58.0+5.5
Compound A (Selective Inhibitor)59.5+7.0
Compound B (Promiscuous Inhibitor)57.0+4.5

Data is illustrative and does not represent actual experimental results.

This data would confirm that all three compounds engage the primary target in a cellular environment, with Compound A showing the most significant stabilization. Similar CETSA experiments can be performed for the most potent off-targets identified in the kinase screen to confirm their engagement in cells as well.

Discussion: Synthesizing the Data for a Holistic View

The integration of data from both large-scale biochemical screens and cell-based target engagement assays provides a robust and multi-faceted understanding of a compound's selectivity.

  • Biochemical screens offer breadth, rapidly identifying a wide range of potential interactions and providing quantitative affinity data (IC50 or Kd values) that are essential for SAR.[17] However, the translation of these in vitro results to a cellular context is not guaranteed.

  • CETSA provides the crucial validation of target engagement within the cell, confirming that the compound can access its target and bind to it in a physiological environment.[14] A significant thermal shift provides high confidence in the on-target activity.

In our hypothetical example, this compound demonstrates potent inhibition of its primary target, which is confirmed by a significant thermal shift in the CETSA experiment. However, the kinase panel also reveals off-target activity against Kinases 2, 3, and 5, albeit at lower potencies. This profile is common for many kinase inhibitors.[6][18] The next logical step would be to perform CETSA for these off-targets to determine if they are also engaged in cells. If significant cellular engagement of an off-target is observed, this could represent a potential safety liability that needs to be addressed through further medicinal chemistry optimization or careful consideration in subsequent safety pharmacology studies.[9]

Conclusion

The cross-reactivity profiling of a novel chemical entity like this compound is a critical exercise in modern drug discovery. A tiered approach, beginning with broad biochemical profiling to identify potential on- and off-targets, followed by cell-based assays like CETSA to confirm physiologically relevant target engagement, provides a comprehensive and reliable assessment of selectivity. This dual-pronged strategy allows for the early identification of potential liabilities, informs rational drug design, and ultimately increases the probability of advancing a safe and effective therapeutic candidate. The methodologies and comparative frameworks presented in this guide offer a self-validating system to rigorously interrogate the selectivity of any small molecule inhibitor, ensuring that development decisions are based on a solid foundation of empirical data.

References

  • BROMOscan Technology - Eurofins Discovery. Eurofins Discovery. [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. Reaction Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]

  • Off-Target Profiling - Creative Biolabs. Creative Biolabs. [Link]

  • Bromoscan-Competitive Ligand Binding Assay - Eurofins Discovery. Eurofins Discovery. [Link]

  • Kinase Profiling & Screening: Choosing a Biochemical Assay Platform - Pharma IQ. Pharma IQ. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • BROMOscan - a high throughput, quantitative ligand binding platform identifies best-in-class bromodomain inhibitors from a screen of mature compounds targeting other protein classes. | Cancer Research - AACR Journals. AACR Publications. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Abstract 4238: BROMOscan - a high throughput, quantitative ligand binding platform identifies best-in-class bromodomain inhibitors from a screen of mature compounds targeting other protein classes. - ResearchGate. ResearchGate. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Extensive Hit Finding Solutions for High-Quality Hits - Eurofins Discovery. Eurofins Discovery. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Eurofins Discovery. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel - Eurofins Discovery. Eurofins Discovery. [Link]

  • The selectivity of protein kinase inhibitors: a further update | Biochemical Journal. Portland Press. [Link]

  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Charles River Laboratories. [Link]

  • Protein kinase inhibitors: structural insights into selectivity - PubMed. National Center for Biotechnology Information. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. National Center for Biotechnology Information. [Link]

  • BromoKdMAX Bromodomain BROMOscan LeadHunter Panel - US - Eurofins Discovery. Eurofins Discovery. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Chemical labeling strategies for small molecule natural product detection and isolation. Royal Society of Chemistry. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Semantic Scholar. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. MDPI. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. National Center for Biotechnology Information. [Link]

  • 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid - PubChemLite. PubChemLite. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. MDPI. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - NIH. National Institutes of Health. [Link]

  • Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

A Comparative Analysis of Pyrrolo[3,2-c]pyridine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. Among its various isomeric forms, pyrrolo[3,2-c]pyridine has emerged as a core structure in the design of potent inhibitors targeting key players in cellular signaling, such as kinases and tubulin. The seemingly subtle repositioning of substituents on this rigid bicyclic framework can lead to profound differences in biological activity, a testament to the highly specific nature of molecular recognition in biological systems.

This guide provides an in-depth comparative analysis of pyrrolo[3,2-c]pyridine isomers, drawing upon experimental data to elucidate the critical role of isomerism in dictating their efficacy and selectivity in various biological assays. We will delve into the structure-activity relationships (SAR) that govern their function as FMS kinase inhibitors and microtubule-targeting agents, offering field-proven insights to inform rational drug design.

The Decisive Impact of Isomerism on FMS Kinase Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory disorders, making it an attractive therapeutic target. A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors, revealing a strong dependence of their inhibitory activity on the isomeric substitution pattern of the appended aryl rings.[1]

A comparative study of eighteen such derivatives demonstrated that the positioning of substituents on a central phenyl ring attached to the N1 position of the pyrrolopyridine core significantly influences their potency. For instance, para-disubstituted compounds generally exhibited higher potency than their meta-disubstituted counterparts.[1] Conversely, for other substitution patterns on the terminal phenyl ring, meta-disubstituted compounds showed a stronger inhibitory effect than their para-disubstituted positional isomers.[1] This highlights the intricate interplay of steric and electronic factors in the kinase's active site.

The urea linker between the pyrrolopyridine core and the terminal phenyl ring was also found to be generally more favorable for activity than an amide linker, likely due to its greater length and potential for optimal fitting within the active site.[1]

Comparative Biological Data: FMS Kinase Inhibitors
Compound IDCentral Phenyl SubstitutionLinkerTerminal Phenyl SubstitutionFMS Kinase IC50 (nM)[1]
1a paraUrea4-morpholinoPotent
1b metaUrea4-morpholinoLess Potent than 1a
1c paraUrea4-morpholino-3-trifluoromethylPotent
1d metaUrea4-morpholino-3-trifluoromethylLess Potent than 1c
1f paraAmide4-morpholinoLess Potent than 1g
1g metaAmide4-morpholinoPotent
1h paraAmide4-morpholino-3-trifluoromethylPotent
1i metaAmide4-morpholino-3-trifluoromethylLess Potent than 1h
1r metaAmide4-morpholino-3-trifluoromethyl30
KIST101029 (Lead Compound)Not specifiedAmideNot specified96

Note: "Potent" and "Less Potent" are used for qualitative comparison based on the trends reported in the source.[1] The most potent compound, 1r , was found to be 3.2 times more potent than the lead compound.[1]

Experimental Protocol: In Vitro FMS Kinase Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Add the FMS kinase enzyme to each well (except the no-enzyme control) and incubate for a short period to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent, which measures luminescence. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FMS_Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Plate_Setup Plate Compounds in 384-well Plate Compound_Dilution->Plate_Setup Add_Enzyme Add FMS Kinase Plate_Setup->Add_Enzyme Incubate_1 Pre-incubation Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate & ATP to Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_2->Add_Detection_Reagent Measure_Luminescence Read Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for an in vitro FMS kinase inhibition assay.

Isomeric Influences on Microtubule Dynamics: Pyrrolo[3,2-c]pyridines as Anticancer Agents

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in cancer chemotherapy. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as colchicine-binding site inhibitors, which act by inhibiting tubulin polymerization.[2][3]

The SAR studies of these compounds revealed that the nature and position of substituents on an aryl ring at the 6-position of the pyrrolo[3,2-c]pyridine core are critical for their antiproliferative activity. For instance, the introduction of electron-donating groups (EDGs) at the para-position of this aryl ring, such as a methyl (CH3) or methoxy (OCH3) group, led to an increase in antiproliferative activity.[4] Conversely, the placement of electron-withdrawing groups (EWGs) like fluorine (F), chlorine (Cl), or a nitro group (NO2) at the same position resulted in decreased activity.[4] This suggests that the electronic properties of the substituent at this position play a significant role in the interaction with the target.

Interestingly, compounds with EDGs at the meta-position of the B-ring also showed good activity.[4] The most potent compound in one study featured an indolyl moiety as the B-ring, highlighting the importance of this heterocyclic substituent for potent activity.[3]

Comparative Biological Data: Antiproliferative Activity
Compound IDB-Ring Substituent (at position 6)HeLa IC50 (µM)[3]SGC-7901 IC50 (µM)[3]MCF-7 IC50 (µM)[3]
10a phenyl>10>10>10
10b o-tolyl1.852.132.56
10c m-tolyl1.541.892.01
10d p-tolyl1.211.521.78
10h p-methoxyphenyl0.981.121.34
10l p-fluorophenyl3.454.124.87
10m p-chlorophenyl4.115.035.62
10n p-nitrophenyl6.787.127.93
10t indolyl0.120.150.21
CA-4 (Positive Control)-0.0030.0040.005
Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of pyrrolo[3,2-c]pyridine derivatives on cancer cell lines.

Objective: To determine the IC50 value of test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • The following day, treat the cells with various concentrations of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Add_Compounds Treat Cells with Test Compounds Adherence->Add_Compounds Incubate_1 Incubate for 48-72h Add_Compounds->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate for 4h Add_MTT->Incubate_2 Dissolve_Formazan Dissolve Formazan in DMSO Incubate_2->Dissolve_Formazan Measure_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Sources

A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive overview of current methodologies for validating target engagement, using the novel compound 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as a case study. While the specific targets of this molecule are still under investigation, its structural resemblance to known kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFR), provides a framework for our comparative analysis.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Central Challenge: Moving from "What" to "How"

Identifying a bioactive compound is only the first step. The critical question that follows is whether its phenotypic effects are a direct consequence of binding to the intended target.[2][3] Answering this question mitigates the risk of advancing compounds with off-target effects or misunderstood mechanisms of action.[3][4] This guide will compare and contrast several state-of-the-art techniques for confirming target engagement, providing both theoretical grounding and practical, step-by-step protocols.

Comparative Analysis of Target Engagement Methodologies

We will explore a suite of methodologies, ranging from direct biophysical measurements of binding to cellular assays that confirm target interaction in a more physiologically relevant environment. Each technique offers unique advantages and is best suited for different stages of the drug discovery pipeline.[5]

Cellular Thermal Shift Assay (CETSA): The In-Cell Gold Standard

CETSA is a powerful method for assessing target engagement in intact cells and even tissues.[6][7] It is based on the principle that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal stability.[8][9][10]

Causality behind the choice: By using intact cells, CETSA provides evidence of target engagement in a native cellular environment, accounting for factors like cell permeability and cofactor availability.[5][11]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to optimal confluency treatment 2. Treat cells with This compound or vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspensions treatment->aliquot heat_challenge 4. Heat aliquots at a range of temperatures aliquot->heat_challenge lysis 5. Cell Lysis heat_challenge->lysis centrifugation 6. Centrifugation to separate soluble and precipitated proteins lysis->centrifugation sds_page 7. Analyze soluble fraction by Western Blot or Mass Spec centrifugation->sds_page data_analysis 8. Plot melt curves and determine thermal shift sds_page->data_analysis Quantify protein levels

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Target ProteinVehicle (DMSO) Tagg (°C)10 µM Compound Tagg (°C)Thermal Shift (ΔTagg) (°C)
Kinase A (Putative Target) 48.5 54.2 +5.7
Kinase B (Off-Target)52.152.3+0.2
Housekeeping Protein (Control)65.765.6-0.1

Trustworthiness: The inclusion of a non-target kinase and a housekeeping protein provides internal controls, demonstrating the specificity of the thermal shift to the putative target.

  • Cell Culture: Plate target cells (e.g., a cell line overexpressing the putative kinase target) in sufficient quantity for the experiment.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze by Western blotting using an antibody specific for the target protein.

  • Quantification: Densitometrically quantify the protein bands and plot the percentage of soluble protein against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).

Kinobeads Competition Binding Assay: A Proteome-Wide View

For novel compounds where the target is not known or to assess selectivity across the kinome, chemical proteomics approaches like the Kinobeads assay are invaluable.[12][13] This method uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[14][15] The test compound is then used to compete for binding, and the displaced kinases are identified and quantified by mass spectrometry.[12]

Causality behind the choice: This unbiased approach can simultaneously identify the primary target(s) and numerous off-targets, providing a comprehensive selectivity profile in a single experiment.[13][15]

Kinobeads_Workflow cluster_prep Lysate Preparation & Incubation cluster_capture Kinase Capture cluster_analysis Mass Spectrometry Analysis lysis 1. Prepare cell lysate incubation 2. Incubate lysate with This compound or vehicle (DMSO) lysis->incubation kinobeads 3. Add Kinobeads to capture unbound kinases incubation->kinobeads wash 4. Wash beads to remove non-specific binders kinobeads->wash elution 5. Elute bound kinases wash->elution digestion 6. Tryptic Digestion elution->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms data_analysis 8. Determine IC50 values for competition binding lc_ms->data_analysis Quantify and identify kinases

Caption: Workflow for the Kinobeads competition binding assay.

Kinase TargetIC50 (nM)Interpretation
Kinase A 85 Potent Target
Kinase C850Moderate Off-Target
Kinase D>10,000No significant binding

Trustworthiness: This method provides quantitative affinity data (IC50 values) for hundreds of kinases simultaneously, offering a robust, internally controlled dataset for selectivity assessment.[16]

  • Lysate Preparation: Lyse cultured cells under native conditions to preserve kinase activity.

  • Compound Incubation: Incubate the cell lysate with a serial dilution of this compound for 1 hour.

  • Kinobeads Binding: Add the Kinobeads slurry to the lysate and incubate to allow for the capture of kinases not bound by the test compound.

  • Washing: Wash the beads extensively to remove unbound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of the compound to the vehicle control to generate dose-response curves and calculate IC50 values.[16]

Biophysical Methods: Direct Measurement of Binding

For a more granular understanding of the binding event, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable. These methods use purified proteins and provide direct evidence of a physical interaction.[17]

ITC measures the heat released or absorbed during the binding of a ligand to its target protein.[18][19] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Causality behind the choice: ITC is considered the gold standard for confirming a direct binding interaction and for elucidating the thermodynamic drivers of this interaction, without the need for labeling or immobilization.[18]

ITC_Workflow cluster_prep Sample Preparation cluster_measurement Titration cluster_analysis Data Analysis protein_prep 1. Purify target kinase compound_prep 2. Prepare compound solution in matched buffer load_cell 3. Load kinase into the sample cell protein_prep->load_cell load_syringe 4. Load compound into the injection syringe compound_prep->load_syringe titration 5. Inject compound into sample cell and measure heat change load_cell->titration load_syringe->titration plot_data 6. Plot heat change per injection fit_curve 7. Fit data to a binding model plot_data->fit_curve parameters 8. Obtain Kd, ΔH, ΔS, and n fit_curve->parameters Determine thermodynamic parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

SPR is an optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[20][21] This allows for the determination of binding kinetics (association and dissociation rates, kon and koff) in addition to the binding affinity (Kd).[22]

Causality behind the choice: SPR is highly sensitive and provides kinetic information that is crucial for understanding the residence time of a drug on its target, a key parameter for in vivo efficacy.[23][24]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding[19]Measures change in refractive index upon binding[20]
Output Kd, ΔH, ΔS, Stoichiometry (n)Kd, kon, koff[22]
Protein State In solution, label-free[19]Immobilized on a sensor chip[23]
Throughput Low to mediumMedium to high
Sample Consumption HigherLower
Biochemical/Enzymatic Assays: Functional Confirmation

Ultimately, the binding of an inhibitor to its target kinase should result in a modulation of the enzyme's catalytic activity.[25] A biochemical assay directly measures this functional consequence.[26][27]

Causality behind the choice: This assay directly links target engagement to a functional outcome (inhibition of kinase activity), providing crucial evidence for the compound's mechanism of action.[28]

Compound Concentration (nM)% Kinase A Activity
0.198.2
195.1
1075.4
10048.9
100015.6
IC50 102 nM

Trustworthiness: By titrating the compound and measuring the enzymatic activity at each concentration, a dose-dependent inhibition curve can be generated, providing a quantitative measure of the compound's potency (IC50).[27]

  • Reaction Setup: In a microplate, combine the purified target kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence-based assays.[25]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[27]

A Self-Validating Strategy for Target Engagement

For a novel compound like this compound, a multi-pronged approach is recommended to build a compelling and robust target engagement package.

Validation_Strategy cluster_discovery Target Discovery & Selectivity cluster_confirmation Biophysical & Functional Confirmation cluster_cellular In-Cell Validation start Novel Compound: This compound kinobeads Kinobeads Assay start->kinobeads kinobeads_result Identify potent targets (e.g., Kinase A) and assess kinome-wide selectivity kinobeads->kinobeads_result itc_spr ITC / SPR kinobeads_result->itc_spr biochemical Biochemical Assay kinobeads_result->biochemical itc_spr_result Confirm direct binding (Kd) and determine kinetics itc_spr->itc_spr_result biochemical_result Confirm functional inhibition (IC50) biochemical->biochemical_result cetsa CETSA itc_spr_result->cetsa Provides purified protein for CETSA validation biochemical_result->cetsa cetsa_result Confirm target engagement in intact cells (ΔTagg) cetsa->cetsa_result conclusion Validated Target Engagement cetsa_result->conclusion Comprehensive Target Engagement Profile

Caption: A logical workflow for validating target engagement.

  • Start Broad (Target Identification & Selectivity): Begin with a Kinobeads assay to survey the interaction of the compound with a large portion of the kinome expressed in a relevant cell line. This provides an unbiased view of potential targets and selectivity.[12][13]

  • Confirm and Quantify (Biophysical & Functional Validation): For the high-confidence hits from the Kinobeads screen, express and purify the protein. Use ITC or SPR to confirm a direct, physical interaction and accurately determine the binding affinity and kinetics.[22][29] Concurrently, develop a biochemical assay to demonstrate that this binding translates into functional inhibition of the kinase's catalytic activity.[26]

  • Validate in the Cellular Context: Finally, use CETSA to confirm that the compound engages the target protein inside intact cells.[6][10] A positive thermal shift provides strong evidence that the compound is cell-permeable and binds to its target in the complex milieu of the cell.

By following this logical progression, researchers can build a compelling, multi-faceted case for the target engagement of their compound, significantly de-risking its progression into further preclinical and clinical development.

References

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Bantscheff, M. et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(8), 1435-1443. [Link]

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Ismail, N. H. et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • Duncan, J. S. et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 11(11), 5184-5193. [Link]

  • Patricelli, M. P. et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558-563. [Link]

  • Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183-196. [Link]

  • Vasta, J. D. & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10763-10787. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Médard, G. et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. [Link]

  • Wikipedia. (n.d.). Enzyme assay. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Vasta, J. D. et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3293-3301. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Schooler, A. P. & Wiemer, A. J. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 579-581. [Link]

  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]

  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

  • Edmondson, D. E. et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(6), 1010-1049. [Link]

  • Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]

  • AZoLifeSciences. (2024). Surface Plasmon Resonance Sensors: Transforming Drug Development and Clinical Diagnostics. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • iBiology. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • ResearchGate. (2025). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. [Link]

  • Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (129), 56623. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • Hayat, A. et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6702. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Li, Y. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302480. [Link]

  • Wang, Y. et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Bioorganic & Medicinal Chemistry, 28(1), 115190. [Link]

  • PubChem. (n.d.). 4-methoxy-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

Sources

Comparative Benchmarking Guide: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid vs. Imatinib for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: The compound 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a novel chemical entity for which public data on a specific biological target is not available. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This guide, therefore, proceeds under the scientifically-grounded hypothesis that this compound is a novel inhibitor of the BCR-ABL tyrosine kinase. We will benchmark its potential efficacy against Imatinib, the first-generation standard of care for Chronic Myeloid Leukemia (CML). This comparative framework allows for a rigorous, in-depth exploration of preclinical benchmarking methodologies.

Introduction: The Quest for Superior Kinase Inhibition in CML

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[1][3][4] The development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[3][4][5][6]

Imatinib (Gleevec®) was the first-in-class TKI and remains a cornerstone of first-line therapy for CML.[3][5][7][8] It functions by binding to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking proliferation signals and inducing apoptosis in leukemic cells.[3][7][9] While highly effective, challenges such as drug resistance, often due to point mutations in the kinase domain (e.g., T315I), and off-target effects necessitate the continued development of novel inhibitors.[4][10][11][12]

This guide introduces This compound (hereafter referred to as "Compound-X") as a potential next-generation BCR-ABL inhibitor. We will provide a comprehensive framework for its head-to-head comparison against the standard of care, Imatinib, across critical preclinical assays. Our objective is to delineate the experimental pathways required to assess its potential for enhanced potency, selectivity, and cellular efficacy.

Mechanism of Action: Targeting the Engine of CML

The BCR-ABL oncoprotein is the central driver of CML pathogenesis. Its constitutive kinase activity leads to the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[1][4][13][14] TKIs like Imatinib are designed to specifically block the ATP-binding site of BCR-ABL, thereby inactivating the kinase and shutting down these aberrant downstream signals.

cluster_kinase_activity Kinase Activity BCR_ABL BCR-ABL (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Activates Apoptosis_Inhibition Inhibition of Apoptosis pSubstrate->Apoptosis_Inhibition Activates Imatinib Imatinib or Compound-X Imatinib->BCR_ABL Inhibits ATP Binding

Figure 1: Simplified BCR-ABL signaling pathway and TKI inhibition mechanism.

Head-to-Head Benchmarking: A Phased Approach

A rigorous comparison requires a multi-step evaluation, moving from direct target engagement to cellular effects and finally to organism-level pharmacokinetics.

Part 1: In Vitro Potency & Selectivity

The first critical question is whether Compound-X can inhibit the BCR-ABL kinase with high potency and selectivity. A biochemical kinase assay is the gold standard for this determination.

Rationale: We aim to quantify the concentration of Compound-X required to inhibit 50% of BCR-ABL kinase activity (the IC50 value) and compare it directly to Imatinib. Furthermore, assessing activity against a panel of other kinases is crucial to determine selectivity. High selectivity is desirable to minimize off-target effects, which can contribute to toxicity.[10][11][12]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a competitive inhibitor.[15][16][17]

  • Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16] Prepare serial dilutions of Compound-X and Imatinib in 100% DMSO, followed by an intermediate dilution into the kinase buffer.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase (e.g., His-tagged ABL) and a europium-labeled anti-His antibody in the kinase buffer.[18]

  • Tracer Solution: Prepare a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.[16]

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the serially diluted compound/control.

  • Reaction Initiation: Add 8 µL of the 2X kinase/antibody mixture, followed by 4 µL of the 4X tracer solution to all wells.[16]

  • Incubation & Reading: Incubate the plate for 1 hour at room temperature, protected from light. Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at ~340 nm.[17]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Biochemical Potency Assay Workflow start Prepare Serial Dilutions of Compound-X & Imatinib add_kinase Dispense Compounds into 384-well Plate start->add_kinase add_tracer Add Kinase/Eu-Ab Mix & Fluorescent Tracer add_kinase->add_tracer incubate Incubate 1 Hour at Room Temp add_tracer->incubate read Read TR-FRET Signal (665nm / 615nm) incubate->read analyze Calculate IC50 Values read->analyze

Figure 2: Workflow for the in vitro kinase binding assay.

Hypothetical Data Summary:

CompoundBCR-ABL IC50 (nM)SRC IC50 (nM)c-KIT IC50 (nM)Selectivity Ratio (SRC/BCR-ABL)
Compound-X 51,500800300
Imatinib 302001506.7
  • Interpretation: In this hypothetical scenario, Compound-X demonstrates a 6-fold greater potency against BCR-ABL than Imatinib. Critically, it shows significantly higher selectivity, with a 300-fold difference between its on-target (BCR-ABL) and a key off-target (SRC) kinase, compared to less than 7-fold for Imatinib. This profile suggests a potentially wider therapeutic window and fewer off-target side effects.

Part 2: Cellular Efficacy

Strong biochemical potency must translate into activity in a cellular context. A cell viability assay using a CML cell line is the essential next step.

Rationale: This experiment determines if Compound-X can penetrate the cell membrane and inhibit BCR-ABL in its native environment, leading to a reduction in the proliferation of leukemic cells. We will measure the concentration that inhibits 50% of cell growth (GI50).

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells.[19][20][21]

  • Cell Culture: Culture K-562 cells (a Philadelphia chromosome-positive CML cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cell Plating: Seed K-562 cells into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Compound Treatment: Prepare serial dilutions of Compound-X and Imatinib. Add the compounds to the wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[20]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[20]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the GI50 value.

cluster_workflow Cellular Efficacy Assay Workflow start Seed K-562 CML Cells in 96-well Plate treat Add Serial Dilutions of Compound-X & Imatinib start->treat incubate Incubate 72 Hours at 37°C treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent shake Mix 2 min, Incubate 10 min add_reagent->shake read Measure Luminescence shake->read analyze Calculate GI50 Values read->analyze

Figure 3: Workflow for the CellTiter-Glo® cell viability assay.

Hypothetical Data Summary:

CompoundK-562 Cell Line GI50 (nM)
Compound-X 25
Imatinib 150
  • Interpretation: The hypothetical data shows that Compound-X is 6-fold more potent at inhibiting the growth of CML cells than Imatinib. This result correlates well with the biochemical data, suggesting excellent cell permeability and on-target activity.

Part 3: Preclinical Pharmacokinetic (PK) Profile

A potent compound is only useful if it can achieve and maintain therapeutic concentrations in the body. A preliminary pharmacokinetic study in mice is essential.

Rationale: This study assesses the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound-X. Key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) provide a first look at the compound's potential for oral bioavailability and appropriate dosing intervals.[22][23]

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing: Administer Compound-X and Imatinib to separate cohorts of mice (e.g., C57BL/6) via oral gavage (PO) and intravenous (IV) injection. A typical oral dose might be 10 mg/kg.[24]

  • Serial Blood Sampling: Collect small blood samples (e.g., 30 µL) from each mouse at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[22][24] Serial bleeding from a single mouse reduces animal usage and inter-animal variability.[22][23]

  • Plasma Preparation: Process the blood samples to isolate plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of the compound in each plasma sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Plot plasma concentration versus time. Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, Area Under the Curve (AUC), and half-life (t1/2). Bioavailability (%F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

cluster_workflow Pharmacokinetic Study Logic Dose Administer Compound (Oral or IV) Sample Serial Blood Sampling Over Time Dose->Sample Analyze Quantify Drug in Plasma (LC-MS/MS) Sample->Analyze Plot Plot Concentration vs. Time Curve Analyze->Plot Calculate Calculate PK Parameters (Cmax, AUC, t1/2, %F) Plot->Calculate

Figure 4: Conceptual workflow for a preclinical pharmacokinetic study.

Hypothetical Data Summary (Oral Dosing at 10 mg/kg):

ParameterCompound-XImatinib
Cmax (ng/mL) 1250850
Tmax (hr) 1.02.0
AUC (ng*hr/mL) 65004200
t1/2 (hr) 4.53.0
Bioavailability (%F) 45%30%
  • Interpretation: These hypothetical results suggest Compound-X has a superior pharmacokinetic profile compared to Imatinib in this model. It achieves a higher maximum concentration, has greater overall exposure (AUC), and exhibits better oral bioavailability. The longer half-life could potentially support less frequent dosing.

Synthesis and Conclusion

This guide outlines a foundational, three-part strategy for benchmarking a novel kinase inhibitor, this compound (Compound-X), against the established standard of care, Imatinib.

Based on our hypothetical data, Compound-X presents a compelling profile:

  • Superior Potency: Demonstrates significantly lower IC50 and GI50 values, indicating more potent inhibition of both the isolated enzyme and cellular proliferation.

  • Enhanced Selectivity: Exhibits a cleaner off-target profile, suggesting a lower risk of toxicity.

  • Favorable Pharmacokinetics: Shows improved oral bioavailability and drug exposure in a preclinical model.

Collectively, these results would position Compound-X as a highly promising lead candidate for further development as a next-generation treatment for Chronic Myeloid Leukemia. The subsequent steps would involve more extensive preclinical toxicology studies and in vivo efficacy models before consideration for clinical trials. The robust, multi-faceted approach detailed here provides the necessary scientific rigor to validate and advance novel therapeutic candidates.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Bhamidipati, P. K., et al. (2013). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Hematology & Thromboembolic Diseases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4443353/]
  • Martens, S., et al. (2023). In vitro kinase assay. Protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
  • Welsh, N., et al. (2018). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6134237/]
  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Dr. Oracle. [URL: https://www.droracle.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
  • Dr. Oracle. (2025). What is the role of Imatinib (Gleevec) in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)?. Dr. Oracle. [URL: https://www.droracle.com/health/what-is-the-role-of-imatinib-gleevec-in-the-treatment-of-chronic-myeloid-leukemia-cml-and-gastrointestinal-stromal-tumors-gists/]
  • Zhang, T., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6521687/]
  • Weisberg, E., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. [URL: https://aacrjournals.
  • CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-3d-cell-viability-assay/?
  • LanthaScreen Eu Kinase Binding Assay for LTK Overview. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSIDP%2Fmanuals%2Flanthascreen_ltk_kinase_binding_assay.pdf]
  • Gallipoli, P., et al. (2014). Immunological off-target effects of imatinib. Molecular & Cellular Oncology. [URL: https://pubmed.ncbi.nlm.nih.gov/27308381/]
  • Miranda, M. C., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8775955/]
  • In vitro NLK Kinase Assay. Bio-protocol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903332/]
  • Welsh, N., et al. (2018). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Upsala Journal of Medical Sciences. [URL: https://www.tandfonline.com/doi/full/10.1080/03009734.2018.1511875]
  • Treating Chronic Myeloid Leukemia (CML) by Phase. American Cancer Society. [URL: https://www.cancer.
  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood. [URL: https://ashpublications.
  • Chronic Myeloid Leukemia Signaling. QIAGEN GeneGlobe. [URL: https://www.qiagen.
  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/industrial/drug-discovery-and-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assays.html]
  • Mode of action of imatinib (Gleevec) in CML. ResearchGate. [URL: https://www.researchgate.net/figure/Mode-of-action-of-imatinib-Gleevec-in-CML-Occupation-of-the-tyrosine-kinase-pocket_fig1_353229672]
  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [URL: https://www.fishersci.
  • Fava, C. (2024). Chronic Myelogenous Leukemia (CML) Treatment & Management. Medscape. [URL: https://emedicine.medscape.
  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-3d-cell-viability-assay-protocol.pdf]
  • Molecular Pathways: BCR-ABL. Clinical Cancer Research. [URL: https://aacrjournals.
  • Dondero, A., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Journal of Immunology. [URL: https://pubmed.ncbi.nlm.nih.gov/28811370/]
  • Zhang, T., et al. (2018). Murine Pharmacokinetic Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31106235/]
  • Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML. Leukemia & Lymphoma Society. [URL: https://www.lls.
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [URL: https://core.ac.uk/display/82767089]
  • Perrotti, D., et al. (2010). Molecular biology of bcr-abl1–positive chronic myeloid leukemia. Journal of Clinical Investigation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2846052/]
  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [URL: https://www.youtube.
  • Dondero, A., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Imatinib-and-Nilotinib-Off-Target-Effects-on-Human-Dondero-Della/c6f7b11d179612306733f1134a667104780521e1]
  • In Vitro Kinase Assays. Revvity. [URL: https://www.perkinelmer.
  • Pharmacokinetics Studies in Mice or Rats. Enamine. [URL: https://enamine.net/admet/in-vivo-pk/pk-in-mice]
  • Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. [URL: https://www.unmc.edu/pharmacology/documents/PK-Protocol-Rodents.pdf]
  • (PDF) In vitro kinase assay v1. ResearchGate. [URL: https://www.researchgate.net/publication/375224376_In_vitro_kinase_assay_v1]
  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [URL: https://www.protocols.
  • Chronic Myeloid Leukemia Treatment. National Cancer Institute. [URL: https://www.cancer.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/industrial/drug-discovery-and-development/target-and-lead-identification-and-validation/kinase-biology/kinase-assays/lanthascreen-kinase-assays.html]
  • Podoltsev, N. A., et al. (2023). Chronic Myelogenous Leukemia. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560681/]
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/brands/selectfx-licensing-for-instrument-and-software/lanthascreen-technology/lanthascreen-eu-kinase-binding-assay.html]

Sources

Comparative Guide to Elucidating the Mechanism of Action of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncological drug discovery, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, giving rise to potent inhibitors of various kinases and, more recently, antimitotic agents.[1][2][3] This guide provides a comprehensive framework for confirming the hypothesized mechanism of action of a novel derivative, 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, as a tubulin polymerization inhibitor. Our central hypothesis is that, like structurally related compounds, it acts as a colchicine-binding site inhibitor.[4][5]

We will objectively compare this proposed mechanism with established tubulin-targeting agents, providing the requisite experimental protocols to validate this hypothesis, ensuring scientific rigor and trustworthiness in your findings.

Part 1: The Mechanistic Landscape of Tubulin-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for cell division, making them a prime target for anticancer therapeutics.[5] Agents that interfere with microtubule dynamics can be broadly categorized:

  • Microtubule Stabilizing Agents: These drugs, such as Paclitaxel (Taxol®), bind to the interior of the microtubule, preventing its depolymerization. This leads to the formation of dysfunctional microtubule bundles and cell cycle arrest.

  • Microtubule Destabilizing Agents (Inhibitors of Polymerization): These agents prevent the assembly of tubulin dimers into microtubules. They typically bind at one of two main sites:

    • Vinca Alkaloid Site: Agents like Vinblastine bind to the ends of microtubules, inducing a curved conformation that prevents further elongation.

    • Colchicine Site: Compounds like Combretastatin A-4 (CA-4) and colchicine bind to soluble tubulin dimers, preventing their incorporation into growing microtubules.[4][5]

Recent studies on 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization through interaction with the colchicine-binding site.[4][5][6] Given the structural similarity, we will proceed with the hypothesis that this compound (herein referred to as "Test Compound") shares this mechanism.

Logical Flow for Mechanism of Action Confirmation

The following diagram outlines the logical progression of experiments to test our hypothesis.

MOA_Confirmation cluster_0 Cellular Level Assessment cluster_1 Biochemical Level Validation cluster_2 Computational & Final Confirmation A Antiproliferative Activity Assay (MTT/SRB) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm cytotoxic effect C Immunofluorescence Microscopy B->C Observe G2/M arrest D In Vitro Tubulin Polymerization Assay C->D Validate microtubule disruption E Competitive Colchicine Binding Assay D->E Confirm direct tubulin interaction F Molecular Docking Simulation E->F Predict binding pose

Caption: Experimental workflow for confirming the mechanism of action.

Part 2: Comparative Performance & Experimental Protocols

This section details the key experiments, comparing the expected outcomes for our Test Compound against well-characterized alternatives.

Experiment 1: Antiproliferative Activity

Objective: To determine the cytotoxic effect of the Test Compound on cancer cell lines and compare its potency to known agents.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cell metabolic activity.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the Test Compound, Paclitaxel (stabilizer), and Combretastatin A-4 (destabilizer) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Comparative Data Table (Hypothetical Results):

CompoundClassPredicted IC50 Range (nM)
Test Compound Colchicine Site Inhibitor (?)10 - 500
Combretastatin A-4Colchicine Site Inhibitor1 - 50
PaclitaxelTaxane Site Stabilizer5 - 100
Experiment 2: Cell Cycle Analysis

Objective: To determine if the Test Compound induces cell cycle arrest, a hallmark of antimitotic agents.

Methodology: Flow cytometry using propidium iodide (PI) staining to quantify DNA content in cell populations.

Protocol:

  • Treatment: Treat HeLa cells with the Test Compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Use nocodazole as a positive control for G2/M arrest.

  • Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: A significant increase in the population of cells in the G2/M phase is expected for the Test Compound, similar to other tubulin-targeting agents.

Cell_Cycle_Arrest Start Asynchronous Cell Population Treatment Treat with Test Compound Start->Treatment Arrest G2/M Phase Arrest Treatment->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: The expected cellular fate following treatment.

Experiment 3: In Vitro Tubulin Polymerization Assay

Objective: To directly assess the effect of the Test Compound on the polymerization of purified tubulin. This is the cornerstone experiment to validate the hypothesized mechanism.

Methodology: A cell-free assay that measures the increase in light scattering or fluorescence as tubulin dimers polymerize into microtubules.

Protocol:

  • Reaction Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and purified bovine brain tubulin (>99% pure).

  • Compound Addition: Add the Test Compound, Paclitaxel (positive control for polymerization), and CA-4 (positive control for inhibition) to respective wells.

  • Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Monitor Polymerization: Measure the change in absorbance (340 nm) or fluorescence over time using a plate reader.

  • Data Analysis: Plot the absorbance/fluorescence versus time. Inhibition is observed as a decrease in the polymerization rate and the final plateau.

Comparative Performance:

CompoundExpected Effect on Tubulin Polymerization
Test Compound Inhibition
Combretastatin A-4Inhibition
PaclitaxelEnhancement/Stabilization
Vehicle ControlNormal Polymerization

Part 3: Advanced Validation & Final Confirmation

Experiment 4: Competitive Colchicine Binding Assay

Objective: To determine if the Test Compound binds to the colchicine site on tubulin.

Methodology: A fluorescence-based competition assay. The intrinsic fluorescence of colchicine increases upon binding to tubulin. A competing compound will displace colchicine, leading to a decrease in fluorescence.

Protocol:

  • Binding Reaction: Incubate purified tubulin with a saturating concentration of colchicine.

  • Competition: Add increasing concentrations of the Test Compound or unlabeled colchicine (positive control).

  • Fluorescence Measurement: After incubation, measure the fluorescence (Excitation: ~350 nm, Emission: ~430 nm).

  • Data Analysis: A dose-dependent decrease in fluorescence indicates that the Test Compound competes with colchicine for the same binding site.

Experiment 5: Molecular Docking

Objective: To computationally model the interaction of the Test Compound with the colchicine binding pocket of β-tubulin.

Methodology: Use molecular modeling software (e.g., AutoDock, Schrödinger Suite) and the crystal structure of tubulin (PDB ID: 1SA0 or similar).

Procedure:

  • Prepare Ligand: Generate a 3D structure of the Test Compound and perform energy minimization.

  • Prepare Receptor: Prepare the tubulin protein structure by removing water molecules, adding hydrogens, and defining the binding pocket based on the location of a co-crystallized colchicine-site ligand.

  • Docking Simulation: Run the docking algorithm to predict the binding pose and estimate the binding affinity (docking score).

Expected Outcome: The docking simulation should show that the Test Compound fits snugly within the known colchicine binding pocket, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues like Cysβ241, Leuβ255, and Asnβ349.[5]

Conclusion

This guide provides a structured, evidence-based pathway to confirm the mechanism of action for this compound. By systematically progressing from cellular effects to direct biochemical interactions and computational modeling, researchers can build a robust and defensible data package. The pyrrolo[3,2-c]pyridine scaffold is a promising pharmacophore, and a thorough elucidation of its mechanism is the critical next step in its journey from a novel compound to a potential therapeutic agent.[1][7]

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules. [Link]

  • Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis and Risk Assessment

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic aromatic compound. While its specific toxicology is uncharacterized, its structure suggests potential hazards based on its constituent moieties:

  • Pyrrolo-pyridine Core: The fused pyrrole and pyridine rings are common in biologically active molecules. Related heterocyclic compounds can be irritants and are often harmful if swallowed or inhaled.[4] Structurally similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6]

  • Carboxylic Acid Group: This functional group imparts acidic properties, requiring segregation from bases and reactive metals.

  • Methoxy and Pyridine Moieties: Pyridine and its derivatives are often flammable, toxic, and can be absorbed through the skin.[7][8]

Given these characteristics, all waste streams containing this compound—including pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be managed as hazardous chemical waste.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure. All handling and waste consolidation should occur within a certified chemical fume hood.[8][9]

PPE ItemSpecificationPurpose & Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes and aerosols. The pyridine and pyrrole substructures suggest potential for serious eye irritation or damage.[4][5]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[8][10]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[10]
Respiratory Work conducted in a chemical fume hood.Minimizes inhalation of any vapors or aerosolized powder, which is the primary route of exposure for many organic compounds.[7][11]

Waste Segregation and Disposal Workflow

Proper segregation is the cornerstone of safe chemical waste disposal, preventing dangerous reactions within waste containers.[12] Never mix waste containing this compound with incompatible materials such as strong oxidizing agents, strong acids, or bases.[8][13]

The following diagram outlines the decision-making process for handling and segregating waste streams of this compound.

G cluster_waste_type 1. Characterize Waste Stream cluster_containment 2. Select & Label Container cluster_storage 3. Accumulate & Store Safely Start Waste Generation Point (this compound) SolidWaste Solid Waste (Unused reagent, contaminated solids like weigh paper, wipes) Start->SolidWaste LiquidWaste Liquid Waste (Reaction mixtures, solutions, solvent rinsates) Start->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Pasteur pipettes) Start->SharpsWaste SolidContainer Sealable, compatible solid waste container (e.g., HDPE pail) SolidWaste->SolidContainer LiquidContainer Sealable, compatible liquid waste container (e.g., HDPE or glass bottle) LiquidWaste->LiquidContainer SharpsContainer Puncture-proof sharps container SharpsWaste->SharpsContainer Label Label Container: - "Hazardous Waste" - Full Chemical Name - Hazard Characteristics (e.g., Irritant, Toxic) - Accumulation Start Date SolidContainer->Label SAA Store in designated Satellite Accumulation Area (SAA) - At or near point of generation - Under operator control - Use secondary containment SolidContainer->SAA LiquidContainer->Label LiquidContainer->SAA SharpsContainer->Label SharpsContainer->SAA Pickup 4. Arrange Final Disposal Contact institutional EHS for waste pickup. NEVER dispose down the drain. SAA->Pickup

Caption: Waste Segregation & Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol ensures regulatory compliance and laboratory safety.

Step 1: Waste Identification and Containerization
  • Characterize the Waste: Determine if the waste is unused solid, a solution, or contaminated debris. All forms must be treated as hazardous.[3]

  • Select an Appropriate Container:

    • Solids: Use a high-density polyethylene (HDPE) container or pail with a secure, sealable lid.

    • Liquids/Solutions: Use a chemically compatible HDPE or glass bottle with a screw cap. Ensure the container has not previously held incompatible chemicals.[12]

    • All containers must be in good condition, free from damage or leaks, and equipped with a secure closure.[14]

Step 2: Labeling

Proper labeling is mandated by the Environmental Protection Agency (EPA).[15] Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:

  • The words "Hazardous Waste".[15]

  • The full, unabbreviated chemical name: "this compound" and any other components in a mixture.[12]

  • A clear indication of the hazards (e.g., Toxic, Irritant).[15]

  • The date when waste is first added to the container (Accumulation Start Date).

Step 3: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): This is a designated storage area at or near the point of waste generation and under the control of laboratory personnel.[12][16]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[17] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Adhere to Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous P-listed waste) in an SAA.[2][3] While this compound is not currently P-listed, it is best practice to arrange for frequent waste removal.

Step 4: Final Disposal
  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[17]

  • Do Not Dispose via Sink or Trash: Under no circumstances should this chemical or its solutions be poured down the drain or placed in the regular trash.[7][9] This is a violation of regulations established by the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties.[14]

Spill and Emergency Procedures

Accidents require immediate and correct action.

  • Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[7][8] Carefully sweep or scoop the absorbed material into a designated hazardous waste container, label it as spill debris, and dispose of it according to the protocol above.[2]

  • Large Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS or emergency response team immediately.[10]

Proactive Waste Minimization

Responsible chemical management includes minimizing waste generation.[18]

  • Inventory Control: Purchase only the quantity of chemical required for your specific project to avoid disposal of expired or unused stock.[2]

  • Source Reduction: If possible, modify experiments to reduce the scale and volume of waste produced.[17]

  • Substitution: Where scientifically viable, consider substituting with less hazardous chemicals.[2]

By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025).
  • Ace Waste. (n.d.).
  • CSIR IIP. (n.d.).
  • Vanderbilt University. (2024).
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Pyrrole-2,3,4,5-d4.
  • BenchChem. (2025).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • BenchChem. (2025).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Vanderbilt University Medical Center. (n.d.).
  • Washington State University. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • American Society for Clinical Pathology. (2021). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025).
  • Avantor. (2011).
  • Santa Cruz Biotechnology. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Carl ROTH. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • ChemScene. (2025). Safety Data Sheet: 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
  • Angene Chemical. (2025).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine.

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS No. 1000341-34-3).[1] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why each protective measure is critical. The procedures outlined below are designed as a self-validating system to ensure operator safety and experimental integrity when working with this potent heterocyclic compound.

Hazard Assessment: Justification for Precaution

Table 1: Hazard Profile of Structurally Analogous Compounds

Compound NameCAS NumberReported HazardsSource
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine1092579-95-7Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate871583-20-9Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3]
7-Methoxy-1H-pyrrolo[3,2-c]pyridine1363382-40-4Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4]
Pyridine (Parent Heterocycle)110-86-1Highly flammable; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.[5][6]
  • Harmful via oral, dermal, and inhalation routes.

  • A severe irritant to the eyes and skin.[2][3][4]

  • A respiratory tract irritant , particularly as a fine powder or dust.[2][3][4]

These presumed hazards dictate the multi-layered PPE ensemble and rigorous procedures detailed below.

The Core PPE Ensemble: A Multi-Layered Defense

Personal Protective Equipment is the final barrier between the operator and the chemical. Its effectiveness depends entirely on proper selection and use, always in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound in its solid form or in volatile solvents must be conducted within a certified and properly functioning chemical fume hood. This is the most critical safety measure. The fume hood's constant exhaust ventilation is the primary defense against inhaling hazardous dust or vapors.[2]

Respiratory Protection

When handling the solid compound, the generation of fine dust is a primary concern.[3]

  • Minimum Requirement: A NIOSH-approved N95 respirator is mandatory when weighing or transferring the powder, even within a fume hood, to protect against aerosolized particles.[7]

  • Recommended for Spills or Aerosol-Generating Procedures: For cleaning spills or procedures like sonication, a half-mask or full-face elastomeric respirator with combination P100 (particulate) and organic vapor cartridges should be used.[8][9]

Eye and Face Protection

The presumed severe eye irritant properties of this compound demand robust protection.[3][4]

  • Mandatory: Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards are required at all times. Standard safety glasses offer insufficient protection and are not permitted.[10]

  • Best Practice: When handling larger quantities (>1 gram) or performing any liquid transfer where splashing is possible, a full-face shield must be worn over the chemical splash goggles.[3][10]

Hand Protection

Dermal contact is a significant route of exposure.[6] The following protocol is non-negotiable.

  • Material: Use powder-free nitrile or butyl rubber gloves. Nitrile gloves are suitable for incidental contact, while butyl rubber offers superior protection against a broader range of chemicals.[8]

  • Technique: Double-Gloving: Two pairs of gloves must be worn at all times.[10] This practice provides a critical safety buffer; if the outer glove is torn or contaminated, the inner glove keeps the operator's skin protected. Gloves must be changed every 30 minutes during active handling or immediately if contamination is suspected.[10]

Body Protection

Protecting the body from spills and particle contamination is crucial.

  • Standard Use: A long-sleeved laboratory coat with tight-fitting knit cuffs is the minimum requirement.

  • Required for Hazardous Drug Compounding: For any work involving this compound as a potentially hazardous drug, a disposable, solid-front, back-closing gown made of a low-lint material is mandatory.[10] This prevents contamination of personal clothing and reduces the risk of carrying contaminants outside the lab.

Footwear

Closed-toe shoes constructed of a chemically resistant material are required. Canvas or mesh-topped shoes are prohibited in the laboratory space.

Procedural Protocols: Ensuring Safe Operations

The sequence of donning and doffing PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.

PPE Donning (Putting On) Sequence

This sequence is designed to prepare the operator from the least critical to the most critical barriers.

G cluster_prep Preparation Area cluster_donning Donning Sequence PREP 1. Confirm all PPE is available and inspected for damage. GOWN 2. Don Lab Coat or Disposable Gown PREP->GOWN RESP 3. Don Respirator (Perform seal check) GOWN->RESP EYE 4. Don Goggles and Face Shield RESP->EYE GLOVES 5. Don Inner Gloves EYE->GLOVES OUTER_GLOVES 6. Don Outer Gloves (Pull cuffs over gown sleeves) GLOVES->OUTER_GLOVES

Caption: Workflow for the correct sequence of donning PPE.

Step-by-Step Donning Protocol:

  • Inspect Equipment: Before starting, verify that all PPE is available and free of defects (e.g., no cracks in goggles, no tears in gloves).

  • Body Protection: Don the lab coat or disposable gown, ensuring it is fully fastened.

  • Respiratory Protection: If required, don the respirator. Perform a positive and negative pressure user seal check to ensure a proper fit.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up and over the sleeves of the lab coat or gown.[10]

PPE Doffing (Taking Off) Sequence

This sequence is critical for preventing contamination and is designed to remove the most contaminated items first.

G cluster_doffing Doffing Sequence (Exit Workflow) cluster_final Final Step OUTER_GLOVES 1. Remove Outer Gloves (Avoid touching skin) GOWN 2. Remove Gown/Coat (Roll away from body) OUTER_GLOVES->GOWN EYE 3. Remove Face Shield & Goggles (Handle by straps) GOWN->EYE INNER_GLOVES 4. Remove Inner Gloves (Avoid touching skin) EYE->INNER_GLOVES WASH 5. WASH HANDS THOROUGHLY with soap and water INNER_GLOVES->WASH

Caption: Workflow for the correct sequence of doffing PPE to prevent contamination.

Step-by-Step Doffing Protocol:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Coat: Unfasten the gown or lab coat. Roll it forward and down, turning it inside-out as it is removed to contain any contaminants. Dispose of it properly.

  • Eye/Face Protection: Remove the face shield and goggles from the back of your head using the straps. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer pair. Dispose of them in the hazardous waste container.

  • Hand Hygiene: IMMEDIATELY wash your hands thoroughly with soap and water for at least 20 seconds.[2]

Decontamination and Disposal

  • Work Area: After completing work, decontaminate the fume hood and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution, as per your institution's standard operating procedures.

  • Waste Disposal: All disposable PPE (gloves, gowns, respirator cartridges) and any materials contaminated with this compound must be collected in a clearly labeled, sealed hazardous waste container.[6] Do not mix with general laboratory trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • SAFETY DATA SHEET. (2025, August 5). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 11). ChemScene.
  • What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Pyridine - Safety D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2025, December 5).
  • Personal Protective Equipment (PPE). CHEMM.
  • STABILITY OF NEW ANALGESIC ACTIVE COMPOUND, PYRROLO-[3,4-c]PYRIDINE DERIV
  • Safety Data Sheet. (2025, June 7). Angene Chemical.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY D
  • MATERIAL SAFETY D
  • Safety D
  • This compound | 1000341-34-3. Appchem.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC - NIH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.